molecular formula C12H8FNS B1330677 2-fluoro-10H-phenothiazine CAS No. 397-58-0

2-fluoro-10H-phenothiazine

Cat. No.: B1330677
CAS No.: 397-58-0
M. Wt: 217.26 g/mol
InChI Key: GVIIQJJWPGIHCV-UHFFFAOYSA-N
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Description

2-fluoro-10H-phenothiazine is a useful research compound. Its molecular formula is C12H8FNS and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIIQJJWPGIHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323368
Record name 2-fluoro-10H-phenothiazine
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397-58-0
Record name 397-58-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluoro-10H-phenothiazine
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URL https://comptox.epa.gov/dashboard/DTXSID60323368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-fluoro-10H-phenothiazine from Diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for 2-fluoro-10H-phenothiazine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences with the strategic construction of a 2-fluorodiphenylamine intermediate, followed by a classical thionation and cyclization reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies. The methodologies presented are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Phenothiazines

Phenothiazine and its derivatives are a class of heterocyclic compounds with a rich history in pharmaceutical development, most notably for their antipsychotic, antiemetic, and antihistaminic properties.[1] The introduction of a fluorine atom into the phenothiazine core can significantly modulate its physicochemical and biological properties. The high electronegativity and small size of fluorine can alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 2-position of the phenothiazine ring is a common site for substitution to enhance therapeutic efficacy. This guide focuses on a robust and logical synthetic route to this compound, starting from the readily available precursor, diphenylamine.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound from diphenylamine can be strategically dissected into two key stages. The primary challenge lies in the regioselective introduction of the fluorine atom. A direct fluorination of the parent phenothiazine ring often leads to a mixture of isomers, with a notable preference for substitution at the 3 and 7 positions, para to the nitrogen atom. To circumvent this, a more controlled approach is warranted.

This guide will detail a synthetic strategy that prioritizes the construction of a fluorinated diphenylamine intermediate, which is then subjected to cyclization to form the desired phenothiazine. This "fluorinate-then-cyclize" approach offers superior regiochemical control.

The proposed synthetic route is as follows:

  • Formation of a 2-Fluorodiphenylamine Intermediate: This crucial step involves the coupling of a fluorinated aromatic amine with a suitable aromatic partner. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient and versatile method for this transformation.[2]

  • Thionation and Cyclization: The synthesized 2-fluorodiphenylamine is then cyclized using elemental sulfur in the presence of an iodine catalyst to construct the central thiazine ring, yielding the target this compound.[3][4]

Below is a visual representation of the overall synthetic workflow.

G cluster_0 Stage 1: Synthesis of 2-Fluorodiphenylamine cluster_1 Stage 2: Thionation and Cyclization 2-Fluoroaniline 2-Fluoroaniline Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Fluoroaniline->Buchwald-Hartwig Amination 2-Iodobenzene 2-Iodobenzene 2-Iodobenzene->Buchwald-Hartwig Amination 2-Fluorodiphenylamine 2-Fluorodiphenylamine Buchwald-Hartwig Amination->2-Fluorodiphenylamine Thionation_Cyclization Thionation & Cyclization 2-Fluorodiphenylamine->Thionation_Cyclization Sulfur Sulfur Sulfur->Thionation_Cyclization Iodine (catalyst) Iodine (catalyst) Iodine (catalyst)->Thionation_Cyclization This compound This compound Thionation_Cyclization->this compound

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 2-Fluorodiphenylamine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of our key intermediate, 2-fluorodiphenylamine.

Reaction Scheme:

Causality behind Experimental Choices:

  • Palladium Precatalyst and Ligand: A palladium(II) precatalyst like palladium(II) acetate is often used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are commonly employed to promote the reductive elimination step and prevent beta-hydride elimination.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and intermediates.

Experimental Protocol:

  • To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 2-fluoroaniline (1.0 mmol) and 2-iodobenzene (1.2 mmol) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • The reaction mixture is heated to 100 °C and stirred under an argon atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-fluorodiphenylamine.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-iodobenzene) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (2-fluoroaniline) coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which regenerates the Pd(0) catalyst and releases the 2-fluorodiphenylamine product.

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Ar-Pd(II)-X      |     L2 Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination Pd-Amido\nComplex Ar-Pd(II)-NHR'      |     L2 Amine\nCoordination->Pd-Amido\nComplex Reductive\nElimination Reductive Elimination Pd-Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Ar-NHR' Reductive\nElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Stage 2: Thionation and Cyclization to this compound

The final step in the synthesis is the formation of the phenothiazine ring system through a classical thionation and cyclization reaction of the 2-fluorodiphenylamine intermediate. This reaction is typically carried out by heating the diphenylamine derivative with elemental sulfur in the presence of a catalytic amount of iodine.[3][4]

Reaction Scheme:

Causality behind Experimental Choices:

  • Sulfur: Elemental sulfur acts as the sulfur source for the formation of the thiazine ring.

  • Iodine Catalyst: Iodine is a crucial catalyst for this reaction. It is believed to facilitate the formation of reactive sulfur species and promote the electrophilic attack on the aromatic rings.[6]

  • High Temperature: The reaction requires a high temperature to overcome the activation energy for the C-H bond activation and ring closure.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 2-fluorodiphenylamine (1.0 mmol), elemental sulfur (2.2 mmol), and a catalytic amount of iodine (0.1 mmol).

  • Heat the mixture in an oil bath to 180-200 °C.

  • Maintain this temperature for 4-6 hours. The reaction mixture will become a dark, viscous liquid, and hydrogen sulfide gas will evolve (use a proper fume hood and trap).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The crude product will solidify.

  • Dissolve the crude solid in a minimal amount of hot toluene.

  • Allow the solution to cool, and collect the precipitated crystals by filtration.

  • Wash the crystals with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the product from ethanol or toluene to obtain pure this compound as a crystalline solid.

Quantitative Data Summary:

StepReactantsProductCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)
1 2-Fluoroaniline, 2-Iodobenzene2-FluorodiphenylaminePd(OAc)₂, Xantphos, NaOtBuToluene10012-2475-85
2 2-FluorodiphenylamineThis compoundSulfur, Iodine (cat.)None180-2004-660-70

Alternative Synthetic Strategies

While the presented route offers good regiochemical control, other methods for the synthesis of fluorinated phenothiazines are also reported in the literature.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines.[1] This method can be an alternative to the Buchwald-Hartwig amination for the synthesis of the 2-fluorodiphenylamine intermediate. However, it often requires harsher reaction conditions (higher temperatures and stoichiometric amounts of copper) compared to the palladium-catalyzed methods.[7]

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be employed to synthesize phenothiazines.[8][9] This approach typically involves the synthesis of a suitably substituted 2-amino-2'-nitrodiphenyl sulfide, which then undergoes rearrangement and cyclization. A reported synthesis of fluorinated 10H-phenothiazines utilizes a Smiles rearrangement of a substituted 2-foramido-2'-nitrodiphenylsulfide, starting from 2-amino-3-fluorobenzenethiol.[10]

Conclusion

This technical guide has outlined a robust and regioselective synthetic pathway for this compound starting from diphenylamine. The strategy hinges on the initial construction of a 2-fluorodiphenylamine intermediate via a modern Buchwald-Hartwig amination, followed by a classical thionation and cyclization. The provided experimental protocols and mechanistic discussions are intended to equip researchers with the necessary knowledge to successfully synthesize this important fluorinated heterocyclic compound. The exploration of alternative synthetic routes such as the Ullmann condensation and Smiles rearrangement provides additional tools for the synthesis of a diverse range of phenothiazine derivatives.

References

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Sources

Spectroscopic Characterization of 2-fluoro-10H-phenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-fluoro-10H-phenothiazine (CAS No: 397-58-0), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a critical structural motif, the phenothiazine core is present in numerous pharmaceuticals, and the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed interpretations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Molecular Structure and Numbering

For clarity in spectral assignments, the IUPAC numbering scheme for the phenothiazine ring system is utilized throughout this guide. The fluorine atom is substituted at the C-2 position.

cluster_0 This compound C1 C1 C2 C2-F C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a N10 N10-H C4a->N10 S5 S5 C4a->S5 C5a C5a C6 C6 C5a->C6 C5a->N10 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9a C9a C9->C9a C9a->C1 N10->C9a S5->C5a

Caption: IUPAC numbering of the this compound scaffold.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for the aromatic and amine protons. The introduction of the electronegative fluorine atom at C-2 will induce characteristic downfield shifts and spin-spin coupling patterns for the protons on the substituted ring.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~ 7.0 - 7.2ddJ(H1-H3) ≈ 2.5, J(H1-F) ≈ 9.0
H-3~ 6.8 - 7.0ddJ(H3-H4) ≈ 8.5, J(H3-F) ≈ 4.5
H-4~ 6.7 - 6.9dJ(H4-H3) ≈ 8.5
H-6~ 6.9 - 7.1m
H-7~ 6.8 - 7.0m
H-8~ 6.9 - 7.1m
H-9~ 6.7 - 6.9m
N-H~ 8.5 - 9.5br s
Interpretation and Rationale

The chemical shifts are predicted based on the known spectrum of 2-chloro-10H-phenothiazine, with adjustments for the higher electronegativity of fluorine.[3] The aromatic region (6.7-7.2 ppm) will be complex due to the overlap of signals from both benzene rings.

  • Fluorinated Ring (Ring A): The protons H-1, H-3, and H-4 on the fluorine-bearing ring will exhibit distinct splitting patterns due to both proton-proton and proton-fluorine couplings. H-1 is expected to appear as a doublet of doublets due to coupling with H-3 (meta) and the fluorine atom (ortho). Similarly, H-3 will be a doublet of doublets from coupling to H-4 (ortho) and the fluorine atom (meta). H-4 will likely be a doublet, primarily coupled to H-3.

  • Unsubstituted Ring (Ring B): The protons H-6, H-7, H-8, and H-9 will show a more typical pattern for a substituted benzene ring, likely appearing as overlapping multiplets.

  • N-H Proton: The amine proton signal is expected to be a broad singlet at a downfield chemical shift, characteristic of N-H protons in phenothiazines, and its position can be sensitive to solvent and concentration.[5]

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to avoid the exchange of the N-H proton, which might occur in protic solvents like D₂O or methanol-d₄.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is typically sufficient for qualitative analysis.

    • Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound will be characterized by the direct C-F coupling, which results in a large splitting of the C-2 signal.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)
C-1~ 115 - 118d, J ≈ 22
C-2~ 155 - 160d, J ≈ 240
C-3~ 112 - 115d, J ≈ 8
C-4~ 120 - 123s
C-4a~ 125 - 128s
C-5a~ 140 - 143s
C-6~ 126 - 129s
C-7~ 122 - 125s
C-8~ 126 - 129s
C-9~ 115 - 118s
C-9a~ 120 - 123d, J ≈ 6
Interpretation and Rationale

The predicted chemical shifts are extrapolated from the data for 2-chloro-10H-phenothiazine, taking into account the known effects of fluorine substitution on aromatic rings.[4][6]

  • Direct C-F Coupling: The most prominent feature will be the large one-bond coupling constant (¹JCF) for C-2, resulting in a doublet with a splitting of approximately 240 Hz. The chemical shift of C-2 will also be significantly downfield due to the deshielding effect of the fluorine atom.

  • Multi-bond C-F Couplings: Smaller couplings will be observed for carbons two and three bonds away from the fluorine atom (C-1, C-3, and C-9a).

  • Bridgehead Carbons: The carbons involved in the fusion of the rings and bridging to the heteroatoms (C-4a, C-5a, C-9a) will have distinct chemical shifts.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: A 100 MHz (for a 400 MHz ¹H spectrometer) or higher frequency is recommended.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for all carbons except those coupled to fluorine.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A 2-second relaxation delay is a good starting point.

  • Processing: Similar processing steps as for ¹H NMR. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For this compound, a single signal is expected.

Predicted ¹⁹F NMR Data
FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F-2~ -110 to -120m
Interpretation and Rationale

The chemical shift of the fluorine atom is predicted based on typical values for fluoroaromatic compounds, referenced to CFCl₃.[7][8] The signal will likely appear as a multiplet due to coupling with the neighboring protons (H-1 and H-3).

Experimental Protocol: ¹⁹F NMR Acquisition
  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the fluorine signal to a singlet.

    • Number of Scans: 16-64 scans are usually sufficient.

    • Referencing: An external reference standard, such as CFCl₃ (δ = 0 ppm), is typically used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H group, aromatic C-H bonds, and C-N, C-S, and C-F bonds.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration
~ 3350 - 3450N-H stretching
~ 3000 - 3100Aromatic C-H stretching
~ 1580 - 1620Aromatic C=C stretching
~ 1200 - 1300C-N stretching
~ 1100 - 1200C-F stretching
~ 700 - 900Aromatic C-H out-of-plane bending
Interpretation and Rationale

The interpretation is based on established correlation tables for IR spectroscopy and literature data on phenothiazine derivatives.[9]

  • N-H Stretch: A sharp to moderately broad peak in the region of 3350-3450 cm⁻¹ is characteristic of the N-H stretching vibration.

  • Aromatic C-H Stretch: Weak to medium intensity bands above 3000 cm⁻¹ correspond to the stretching of the C-H bonds on the aromatic rings.

  • C=C Stretch: Bands in the 1580-1620 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

  • C-F Stretch: A strong absorption band in the 1100-1200 cm⁻¹ region is expected for the C-F stretching vibration.

  • C-H Bending: The pattern of out-of-plane C-H bending bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol: IR Acquisition
  • Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Acquisition: A background spectrum of the empty sample compartment or the pure KBr pellet is recorded first. Then, the sample spectrum is acquired. The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR F_NMR ¹⁹F NMR Purification->F_NMR IR IR Spectroscopy Purification->IR Interpretation Spectral Interpretation & Peak Assignment H_NMR->Interpretation C_NMR->Interpretation F_NMR->Interpretation IR->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, we have established a reliable set of expected data for its ¹H, ¹³C, ¹⁹F NMR, and IR spectra. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This guide is intended to be a valuable resource for scientists working with fluorinated phenothiazines, aiding in the identification, characterization, and quality control of these important compounds.

References

  • Saraf, S., Khan, M. A., & Al-nousaui, S. INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.
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  • Jadhav, S. B., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 15(5), 55-63.
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The Ascendant Trajectory of 2-Fluoro-10H-Phenothiazine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phenothiazine scaffold, a cornerstone in medicinal chemistry, has given rise to a plethora of therapeutic agents. Within this distinguished class of molecules, derivatives of 2-fluoro-10H-phenothiazine are emerging as a focal point of contemporary research, demonstrating a remarkable breadth of pharmacological potential. The strategic introduction of a fluorine atom at the 2-position of the phenothiazine core profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity. This guide provides a comprehensive exploration of the synthesis, pharmacological activities, and prospective therapeutic applications of this compound derivatives. We will delve into their potential as next-generation antipsychotics, their promise in oncology, and their utility as cholinesterase inhibitors for neurodegenerative disorders. Detailed experimental protocols and mechanistic insights are provided to empower researchers in this exciting and rapidly evolving field.

The Strategic Advantage of Fluorine in Phenothiazine Chemistry

The 10H-phenothiazine core is a privileged heterocyclic structure composed of two benzene rings fused to a central thiazine ring.[1][2] This tricyclic system is non-planar, adopting a characteristic butterfly conformation. The introduction of a fluorine atom at the 2-position is a key chemical modification that significantly impacts the molecule's pharmacodynamic and pharmacokinetic profiles. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can drastically alter the local electronic environment. This can lead to enhanced binding affinity to target receptors, improved metabolic stability by blocking sites of oxidative metabolism, and increased membrane permeability.

Synthesis of this compound Derivatives: A Methodological Overview

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of their therapeutic potential. Several synthetic strategies have been employed, with the Smiles rearrangement being a prominent method.[3]

Core Synthesis via Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for the synthesis of phenothiazines. A general representation of this approach for a 2-fluoro-phenothiazine is outlined below.

A 2-Amino-fluorobenzenethiol C Diphenyl Sulfide Intermediate A->C B o-Halonitrobenzene B->C D Formylation C->D E 2-Formamido-fluoro-2'-nitrodiphenyl Sulfide D->E F Base-catalyzed Cyclization (Smiles Rearrangement) E->F G This compound F->G

Caption: General workflow for the synthesis of the this compound core.

N-10 Alkylation for Pharmacological Diversity

The nitrogen atom at the 10-position of the phenothiazine ring is a key site for introducing various side chains, which are crucial for modulating pharmacological activity. A common modification is the introduction of an aminopropyl chain, a feature of many clinically successful antipsychotic drugs.

Experimental Protocol: Synthesis of 2-Fluoro-10-(3-aminopropyl)phenothiazine

This protocol is a representative example of N-10 alkylation.

Materials:

  • This compound

  • 1-Bromo-3-chloropropane

  • Sodium hydride (NaH) in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phthalimide potassium salt

  • Ethanol

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: N-Alkylation. To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0°C, add a solution of this compound (1.0 eq) in DMF. Stir the mixture for 30 minutes at room temperature. Add 1-bromo-3-chloropropane (1.5 eq) and stir the reaction mixture at 80°C for 12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and quench with ice-cold water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-fluoro-10-(3-chloropropyl)phenothiazine.

  • Step 2: Introduction of the Amino Group. A mixture of 2-fluoro-10-(3-chloropropyl)phenothiazine (1.0 eq) and potassium phthalimide (1.2 eq) in DMF is heated at 100°C for 6 hours. After cooling, the mixture is poured into water, and the precipitate is filtered, washed with water, and dried to give the phthalimide intermediate.

  • Step 3: Deprotection. The phthalimide intermediate (1.0 eq) is suspended in ethanol, and hydrazine hydrate (3.0 eq) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is partitioned between DCM and water. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated to give the crude 2-fluoro-10-(3-aminopropyl)phenothiazine, which can be further purified by column chromatography.

Potential Therapeutic Applications and Mechanisms of Action

The unique structural features of this compound derivatives make them promising candidates for a range of therapeutic applications.

Antipsychotic Potential: Targeting the Dopamine D2 Receptor

The primary mechanism of action for the antipsychotic effects of classical phenothiazines is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[4] The 2-substituent plays a critical role in this interaction. An electron-withdrawing group, such as fluorine, at this position is known to enhance antipsychotic activity.[5]

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein Activation D2R->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA Response Cellular Response PKA->Response Phenothiazine This compound Derivative Phenothiazine->D2R Blocks

Caption: Dopamine D2 receptor signaling and its inhibition by this compound derivatives.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[6][7]

Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride

  • Test Compound: this compound derivative

  • Reference Compound: Haloperidol

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol), 50 µL of radioligand, and 150 µL of membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding by vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Compound Dopamine D2 Receptor Binding Affinity (Ki, nM)
Haloperidol (Reference)1.5
Representative this compound Derivative5.2

Note: The data in this table is representative and intended for illustrative purposes.

Anticancer Activity: A Multifaceted Approach

Phenothiazine derivatives have demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like PI3K/Akt/mTOR.[1] The cytotoxic effects of these compounds can be evaluated using in vitro cell viability assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

  • Complete growth medium

  • Test Compound: this compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Compound Cell Line IC50 (µM)
Doxorubicin (Reference)MCF-70.8
Representative this compound DerivativeMCF-712.5

Note: The data in this table is representative and intended for illustrative purposes.

Cholinesterase Inhibition: A Strategy for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Phenothiazine derivatives have been identified as potential cholinesterase inhibitors.[5]

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

Ellman's method is a widely used, simple, and reliable colorimetric assay to measure cholinesterase activity.[11][12]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Test Compound: this compound derivative

  • Reference Inhibitor: Donepezil

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of AChE solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Compound Acetylcholinesterase Inhibition (IC50, µM)
Donepezil (Reference)0.025
Representative this compound Derivative1.8

Note: The data in this table is representative and intended for illustrative purposes.

Future Directions and Conclusion

The exploration of this compound derivatives represents a promising frontier in drug discovery. The strategic incorporation of fluorine offers a powerful tool to refine the pharmacological properties of this already versatile scaffold. The potential applications of these compounds as antipsychotics, anticancer agents, and cholinesterase inhibitors are supported by sound mechanistic principles and preliminary data. Further research, including comprehensive structure-activity relationship (SAR) studies, in vivo efficacy and safety evaluations, and exploration of novel derivatives, is warranted to fully unlock the therapeutic potential of this exciting class of molecules. This guide provides a foundational framework and detailed methodologies to aid researchers in advancing the development of this compound derivatives towards clinical reality.

References

  • Bucy, R. P., et al. (2018). Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. ACS Omega, 3(11), 16309–16313. [Link]

  • Dixit, Y., et al. (2011). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Journal of the Indian Chemical Society, 88(7), 1063-1068. [Link]

  • Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Restivo, A. R., & Yale, H. L. (1969). U.S. Patent No. 3,426,020. Washington, DC: U.S.
  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cielecka-Piontek, J., & Cieślak, M. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16–23. [Link]

  • Bucy, R. P., et al. (2018). Making 2-Trifluoromethyl-10-aminopropylphenothiazine Readily Available for Calmodulin Purification. ACS Omega, 3(11), 16309–16313. [Link]

  • Kenia, H., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 15(5), 55-63. [Link]

  • Ackenheil, M., et al. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European journal of pharmacology, 125(3), 373–381. [Link]

  • Gurt, I., & Bar-Dagan, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50720. [Link]

  • Singh, S., & Sharma, P. K. (2020). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2220(1), 030073. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • Soskić, V., et al. (1991). Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors. The Journal of pharmacy and pharmacology, 43(1), 27–30. [Link]

  • Poła, A., Palko-Łabuz, A., & Środa-Pomianek, K. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules (Basel, Switzerland), 26(22), 6985. [Link]

  • Gorityala, B., et al. (2021). Antipsychotic phenothiazine drugs bind to KRAS in vitro. Journal of biomolecular NMR, 75(6-7), 233–244. [Link]

  • Poła, A., Palko-Łabuz, A., & Środa-Pomianek, K. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules, 26(22), 6985. [Link]

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An In-depth Technical Guide to 2-fluoro-10H-phenothiazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-10H-phenothiazine, a fluorinated derivative of the pharmaceutically significant phenothiazine scaffold. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, detailed synthetic methodologies, analytical characterization, and potential applications of this compound. By integrating established chemical principles with practical insights, this guide aims to be an essential resource for the scientific community engaged in the exploration of novel therapeutic agents.

Introduction to the Phenothiazine Scaffold and the Significance of Fluorination

The phenothiazine core, a tricyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities.[1][2][3] Since the discovery of chlorpromazine's antipsychotic properties in the 1950s, phenothiazine derivatives have been extensively developed as antipsychotics, antiemetics, antihistamines, and more recently, as potential anticancer and antimicrobial agents.[1][2][4] The versatility of the phenothiazine structure allows for extensive modification at the nitrogen atom of the central ring and on the aromatic rings, enabling the fine-tuning of its pharmacological profile.

The introduction of a fluorine atom into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance its metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic properties. In the context of phenothiazines, fluorination can significantly influence their biological activity. This guide focuses specifically on this compound, a key intermediate for the synthesis of novel fluorinated phenothiazine-based therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 397-58-0[5]
Molecular Formula C₁₂H₈FNS
Molecular Weight 217.26 g/mol Calculated
Appearance Typically a powderInferred from related compounds
Melting Point Not readily available
Boiling Point Not readily available
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related compounds

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through several methods, with the Smiles rearrangement being a prominent and effective approach.[6] This intramolecular nucleophilic aromatic substitution reaction is a cornerstone in the synthesis of diaryl ethers, sulfides, and amines. The following protocol is a representative, detailed procedure based on established synthetic strategies for fluorinated phenothiazines.

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 2-Amino-5-fluorobenzenethiol Step1 Smiles Rearrangement Precursor Formation Reactant1->Step1 Reactant2 1-Chloro-2-nitrobenzene Reactant2->Step1 Intermediate 2-((4-Fluorophenyl)thio)-1-nitrobenzene Step2 Reductive Cyclization Intermediate->Step2 Cyclization Product This compound Step1->Intermediate Step2->Product

Caption: Synthetic workflow for this compound via Smiles rearrangement.

Step-by-Step Experimental Protocol

Materials:

  • 2-Amino-5-fluorobenzenethiol

  • 1-Chloro-2-nitrobenzene

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step 1: Synthesis of the Smiles Rearrangement Precursor (2-((4-Fluorophenyl)thio)-1-nitrobenzene)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluorobenzenethiol (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.

  • To this solution, add 1-chloro-2-nitrobenzene (1 equivalent) dissolved in a minimal amount of ethanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried under vacuum to yield the crude 2-((4-fluorophenyl)thio)-1-nitrobenzene.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Reductive Cyclization to this compound

  • In a round-bottom flask, suspend the purified 2-((4-fluorophenyl)thio)-1-nitrobenzene (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) to the suspension.

  • Heat the mixture to reflux with vigorous stirring. The reduction of the nitro group and subsequent intramolecular cyclization will occur.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The residue is then partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The ¹⁹F NMR spectrum will exhibit a singlet or a multiplet corresponding to the fluorine atom.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretching of the secondary amine in the phenothiazine ring and the C-F stretching vibration.

  • Chromatography: Thin Layer Chromatography (TLC) is used for monitoring reaction progress and assessing purity. High-Performance Liquid Chromatography (HPLC) can be employed for quantitative purity analysis.[7]

Applications in Research and Drug Development

This compound serves as a crucial building block for the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly enhance the therapeutic potential of the resulting phenothiazine derivatives.

Potential Biological Activities
  • Antipsychotic Agents: By analogy with other fluorinated phenothiazines like fluphenazine, derivatives of this compound are expected to exhibit potent dopamine D2 receptor antagonist activity, a key mechanism for antipsychotic efficacy.[4][8]

  • Anticancer Agents: Phenothiazines have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] The introduction of a fluorine atom can enhance the lipophilicity and cell permeability of these compounds, potentially leading to more potent anticancer agents.

  • Antimicrobial Agents: The phenothiazine scaffold is also known for its antimicrobial properties.[6] Fluorinated derivatives may exhibit enhanced activity against a range of bacteria and fungi.

Signaling Pathway Diagram

Dopamine_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Fluorophenothiazine This compound Derivative Fluorophenothiazine->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream Downstream Signaling (e.g., Reduced Neuronal Excitability) cAMP->Downstream Regulates

Caption: Postulated mechanism of action for a this compound derivative as a dopamine D2 receptor antagonist.

Safety Information

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its strategic fluorination offers a promising avenue for the creation of novel phenothiazine derivatives with enhanced pharmacological properties. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a catalyst for further research and innovation in this exciting area of medicinal chemistry.

References

  • Dixit, Y., et al. (2012). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Oriental Journal of Chemistry, 28(2), 1063-1068. [Link]

  • Google Patents. (1969). US3426020A - Synthesis of 2-substituted phenothiazines.
  • White, C. E., & Weissler, M. (1966). Spectrofluorometric Identification of Phenothiazine Drugs. Analytical Chemistry, 38(11), 1554–1558. [Link]

  • Gümüş, M. K., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 8(48), 45969–45991. [Link]

  • Staszewska-Krajewska, O., et al. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules, 26(16), 4945. [Link]

  • Fernandes, C. F. C., et al. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 5(1), 46-77. [Link]

  • Hulshoff, A., & Perrin, J. H. (1976). Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. Journal of Chromatography A, 129, 249-262. [Link]

  • Anusha, S., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 15(5), 18-26. [Link]

  • Wikipedia. (n.d.). Phenothiazine. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2-fluoro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 2-fluoro-10H-phenothiazine in Medicinal Chemistry

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications, particularly in the realm of neuropsychopharmacology. The introduction of a fluorine atom at the 2-position of the phenothiazine nucleus, yielding this compound, is a strategic modification intended to modulate the molecule's physicochemical and pharmacokinetic properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can significantly impact a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide provides a comprehensive technical overview of two critical parameters for the successful development of this compound as a therapeutic agent: solubility and stability. A thorough understanding and characterization of these properties are paramount for formulation development, ensuring bioavailability, and defining shelf-life.

I. Physicochemical Properties: A Foundation for Understanding Behavior

While specific experimental data for this compound is not extensively available in public literature, we can extrapolate from closely related analogs, such as 2-(trifluoromethyl)-10H-phenothiazine, to inform our experimental design.

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C₁₂H₈FNS
Molecular Weight 217.26 g/mol
CAS Number 397-58-0[1]
Melting Point (°C) ~186-191Based on 2-(trifluoromethyl)-phenothiazine[2]
logP (Octanol/Water) ~4.5 - 5.0Estimated based on fluorinated analogs[3]
pKa ~7-8Estimated for the secondary amine on the phenothiazine ring[4]
UV-Vis λmax ~250-260 nm and ~300-320 nmTypical for phenothiazine derivatives[5][6]

Causality Behind Property Estimation: The introduction of a single fluorine atom is expected to increase lipophilicity (logP) compared to the parent phenothiazine, though likely less so than a trifluoromethyl group. The melting point is anticipated to be in a similar range to other halogenated phenothiazines. The pKa of the secondary amine in the central ring is a critical determinant of aqueous solubility at different pH values. The characteristic UV-Vis absorbance of the phenothiazine core provides a straightforward method for quantification.

II. Solubility Profiling: A Gateway to Bioavailability

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids. Therefore, a comprehensive solubility profile of this compound is essential. We will describe two key experimental workflows: kinetic and thermodynamic solubility assays.

Experimental Workflow: Solubility Determination

G cluster_0 Preparation cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility prep1 Weigh this compound thermo1 Add Excess Solid to Buffers prep1->thermo1 prep2 Prepare Stock Solution (e.g., 10 mM in DMSO) kin1 Add Stock Solution to Buffers prep2->kin1 prep3 Prepare Buffer Systems (pH 2, 5, 7.4, 9) prep3->kin1 prep3->thermo1 kin2 Incubate (e.g., 2h at 25°C with shaking) kin1->kin2 kin3 Filter (remove precipitate) kin2->kin3 kin4 Quantify Supernatant (HPLC-UV) kin3->kin4 thermo2 Equilibrate (e.g., 24-48h at 25°C with shaking) thermo1->thermo2 thermo3 Filter (remove undissolved solid) thermo2->thermo3 thermo4 Quantify Supernatant (HPLC-UV) thermo3->thermo4

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Detailed Protocol: Thermodynamic 'Shake-Flask' Solubility Assay

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Glycine-HCl buffer, pH 2.0

  • Borate buffer, pH 9.0

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Vials with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters (hydrophilic)

  • HPLC system with UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 5-10 mg) of solid this compound to separate vials containing 1 mL of each buffer.

    • Ensure that undissolved solid is visible in each vial.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set at 25°C and 150 rpm for 24-48 hours to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtrate with an appropriate volume of mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC-UV:

    • HPLC Conditions (starting point):

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic, to be optimized)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm (or optimized λmax)

      • Injection Volume: 10 µL

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the diluted samples and determine the concentration from the calibration curve.

  • Data Analysis:

    • Calculate the solubility in µg/mL and µM, taking into account the dilution factor.

Trustworthiness of the Protocol: This shake-flask method is the gold standard for thermodynamic solubility determination. The use of excess solid ensures that equilibrium is reached, and filtration removes any undissolved particles that could lead to an overestimation of solubility. The HPLC-UV quantification provides specificity and accuracy.

Expected Solubility Profile and Its Implications

Given its estimated logP and the presence of a basic nitrogen, the solubility of this compound is expected to be low in neutral and basic aqueous media and higher in acidic conditions due to the formation of a more soluble protonated species.

Solvent/BufferExpected SolubilityRationale
Water (pH ~7)Very LowHigh lipophilicity and neutral form predominate.
PBS (pH 7.4)LowSimilar to water, but ionic strength may have a minor effect.
Acidic Buffer (pH 2)HigherProtonation of the secondary amine increases polarity and aqueous solubility.
Basic Buffer (pH 9)Very LowThe neutral, less soluble form is favored.
EthanolModerate to HighA polar organic solvent capable of hydrogen bonding.
DichloromethaneHighA non-polar organic solvent suitable for lipophilic compounds.
DMSOHighA polar aprotic solvent with excellent solvating power.

III. Stability Assessment: Ensuring Integrity and Shelf-Life

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Workflow

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Characterization stress1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) analysis2 Analyze Stressed Samples vs. Control stress1->analysis2 stress2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress2->analysis2 stress3 Oxidation (e.g., 3% H₂O₂, RT) stress3->analysis2 stress4 Photolytic (ICH Q1B light exposure) stress4->analysis2 stress5 Thermal (e.g., 80°C, solid & solution) stress5->analysis2 analysis1 Develop Stability-Indicating HPLC Method analysis1->analysis2 analysis3 Quantify Parent Drug and Degradants analysis2->analysis3 analysis4 Mass Balance Calculation analysis3->analysis4 char1 LC-MS/MS for Degradant Identification analysis4->char1 char2 Propose Degradation Pathways char1->char2

Caption: Workflow for forced degradation studies.

Detailed Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Stability chambers (photostability and thermal)

  • LC-MS/MS system

Methodology:

  • Preparation of Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1M NaOH and keep at room temperature or heat gently if no degradation is observed. Withdraw and neutralize samples at appropriate intervals.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Monitor the reaction over time.

    • Photolytic Degradation: Expose the solid drug and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

    • Thermal Degradation: Expose the solid drug and the drug solution to dry heat (e.g., 80°C) for a specified period.

  • Analysis by Stability-Indicating HPLC Method:

    • Develop an HPLC method capable of separating the parent drug from all major degradation products. This may require gradient elution.

    • Analyze all stressed samples, along with a non-stressed control sample.

    • Assess the peak purity of the parent drug peak in the stressed samples using a photodiode array (PDA) detector.

  • Identification of Degradation Products:

    • Analyze the stressed samples using LC-MS/MS to determine the mass of the degradation products and obtain fragmentation patterns to aid in structure elucidation.

Potential Degradation Pathways

Based on the known chemistry of phenothiazines, the following degradation pathways are plausible for this compound:

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is a common degradation pathway for phenothiazines.[7]

  • Photodegradation: Exposure to light can induce the formation of radical cations, which can lead to a variety of degradation products, including dimerization and further oxidation products.[8]

  • Hydrolysis: While the phenothiazine core is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the heterocyclic ring, although this is less common.

G A This compound B This compound Sulfoxide A->B Oxidation (e.g., H₂O₂) D Radical Cation A->D Photolysis (UV/Vis light) C This compound Sulfone B->C Further Oxidation D->B E Dimerization/Polymerization Products D->E

Caption: Plausible degradation pathways of this compound.

IV. Conclusion and Future Directions

This guide has outlined a comprehensive strategy for characterizing the solubility and stability of this compound, two fundamental properties that will dictate its path forward in the drug development pipeline. The provided experimental protocols for thermodynamic solubility and forced degradation studies serve as a robust starting point for any research and development team.

Key Takeaways:

  • The solubility of this compound is expected to be pH-dependent, with higher solubility in acidic conditions.

  • Oxidation of the sulfur atom and photodegradation are anticipated to be the primary degradation pathways.

  • A validated, stability-indicating HPLC method is crucial for both solubility and stability studies.

Future work should focus on executing these protocols to generate empirical data for this compound. This data will be invaluable for guiding pre-formulation activities, selecting appropriate dosage forms, and establishing the necessary storage conditions and shelf-life for this promising therapeutic candidate.

V. References

  • Finocure. (n.d.). 2-Trifluoromethyl Phenothiazine. Retrieved from [Link]

  • García, C., Piñero, L., Oyola, R., & Arce, R. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemistry and Photobiology, 85(1), 160–170. [Link]

  • Roseboom, H., & Fresen, J. A. (1975). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Pharmaceutica Acta Helvetiae, 50(3), 55–59. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Correlation between Physico-Chemical Properties and Protein Binding of Phenothiazine Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 441-446. [Link]

  • Cheméo. (n.d.). 10H-Phenothiazine, 2-(trifluoromethyl)-. Retrieved from [Link]

  • IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis along with corresponding molecular orbital calculations on L-tyrosine. IOSR Journal of Applied Physics, 12(1), 45-51. [Link]

  • ResearchGate. (2019). UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in acetonitrile/water (90:10) upon raising cyanide concentration. Retrieved from [Link]

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An In-Depth Technical Guide to the Pharmacology of Fluorinated Phenothiazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated phenothiazines represent a cornerstone in the therapeutic management of psychosis, distinguished from their non-fluorinated parent compounds by significantly enhanced potency and modified side-effect profiles. This guide provides a comprehensive examination of their pharmacology, tailored for researchers, scientists, and drug development professionals. We will explore the critical role of fluorine substitution in augmenting drug-receptor interactions, delve into the molecular mechanisms of dopamine D2 receptor antagonism, and analyze the structure-activity relationships that govern efficacy. Furthermore, this document details the pharmacokinetic profiles, clinical applications, and significant adverse effects, including extrapyramidal symptoms and tardive dyskinesia. Methodological insights are provided through detailed experimental protocols for receptor binding assays and in vivo models, aiming to equip the reader with both theoretical knowledge and practical understanding.

Introduction: The Phenothiazine Scaffold and the Impact of Fluorination

The phenothiazine nucleus, a tricyclic heterocyclic system, forms the basis of the first generation of typical antipsychotic drugs, beginning with the discovery of chlorpromazine's therapeutic properties in the 1950s.[1] These agents revolutionized the treatment of schizophrenia and other psychotic disorders.[2]

The introduction of a fluorine atom, typically as a trifluoromethyl (-CF3) group at the C2 position of the phenothiazine ring, marked a significant leap in neuroleptic pharmacology.[3][4] Fluorine's high electronegativity and small atomic size confer unique properties to the molecule.[5][6] This substitution dramatically increases the antipsychotic potency of the compound. The strong electron-withdrawing nature of the trifluoromethyl group is thought to enhance the affinity of the drug for the dopamine D2 receptor, the primary target for antipsychotic action.[3][4][7] This increased potency allows for lower therapeutic doses compared to non-fluorinated analogues like chlorpromazine, which in turn can influence the side-effect profile.

Molecular Mechanism of Action

Primary Target: Dopamine D2 Receptor Antagonism

The principal mechanism of action for all typical antipsychotics, including fluorinated phenothiazines, is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][8] Psychotic symptoms, particularly positive symptoms like hallucinations and delusions, are associated with hyperactivity in these dopaminergic pathways.[8][9] By acting as antagonists, fluorinated phenothiazines bind to D2 receptors without activating them, thereby preventing dopamine from exerting its downstream effects.[8][10]

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi).[11][12] Activation of these receptors by dopamine normally leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP).[12] By blocking this interaction, fluorinated phenothiazines prevent this dopamine-mediated inhibition, leading to a normalization of neuronal signaling in overactive pathways.[12]

Caption: D2 Receptor Antagonism by Fluorinated Phenothiazines.

Interaction with Other Receptors

Phenothiazines are often referred to as "dirty drugs" because they interact with a wide range of other neurotransmitter receptors.[2] These off-target interactions are not central to their antipsychotic effects but are largely responsible for their side-effect profile:

  • Muscarinic Acetylcholine Receptors (M1): Blockade leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[2][13]

  • Histamine H1 Receptors: Antagonism is responsible for the sedative effects and can contribute to weight gain.[13][14]

  • Alpha-1 Adrenergic Receptors: Blockade can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[13]

Structure-Activity Relationships (SAR)

The pharmacological activity of fluorinated phenothiazines is intricately linked to their chemical structure. Key modifications influence potency and side effects:

  • C2-Position Substitution: As previously noted, a trifluoromethyl (-CF3) group at this position is a critical determinant of high potency.[3][4][7] It is more potent than a chlorine substituent, likely due to favorable Van der Waal's interactions that promote a conformation mimicking dopamine.[3][4][7]

  • N10-Side Chain: The nature of the aliphatic side chain at the N10 position is crucial. A three-carbon chain between the ring nitrogen and the terminal amine is required for optimal activity.[15]

  • Terminal Amine Group: The incorporation of a piperazine ring in the side chain, as seen in fluphenazine and trifluoperazine, generally confers higher potency than a simple alkylamino side chain.[3][4][7]

Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of fluorinated phenothiazines can be complex and variable among individuals.

  • Absorption: Generally well-absorbed after oral administration, but subject to significant first-pass metabolism in the liver.[16]

  • Distribution: These drugs are highly lipophilic and protein-bound (90-96%), leading to extensive distribution into tissues, including the brain.[16]

  • Metabolism: Metabolism is extensive and occurs primarily in the liver, involving enzymes from the cytochrome P450 system (notably CYP2D6 for trifluoperazine).[16][17] Major metabolic pathways include sulfoxidation, N-dealkylation, and aromatic hydroxylation.[18][19][20]

  • Excretion: Metabolites are primarily excreted in the urine and feces.[16][18] The elimination half-life is typically long, in the range of 10-20 hours, allowing for once or twice-daily dosing.[16]

Comparative Analysis of Key Fluorinated Phenothiazines

Fluphenazine and Trifluoperazine are two of the most prominent fluorinated phenothiazines. While sharing a core mechanism, they exhibit subtle differences in their profiles.

Characteristic Fluphenazine Trifluoperazine
Primary Indication Schizophrenia, Psychosis[21]Schizophrenia, Non-psychotic anxiety[16]
Relative Potency Very HighHigh
Risk of EPS Very High[13]High[13]
Sedative Effect Low[21]Low[16]
Anticholinergic Effect Low[13]Low[2]
Elimination Half-life ~15-30 hours (oral)~16-20 hours[16]

Adverse Effect Profile & Toxicology

The clinical utility of fluorinated phenothiazines is often limited by their significant adverse effects, which stem directly from their pharmacology.

Extrapyramidal Symptoms (EPS)

These movement disorders are a direct consequence of D2 receptor blockade in the nigrostriatal dopamine pathway, a key area for motor control.[9]

  • Acute Dystonia: Sudden, painful muscle spasms.

  • Akathisia: A state of intense inner restlessness.

  • Parkinsonism: Characterized by tremor, rigidity, and bradykinesia (slowness of movement).[13]

Tardive Dyskinesia (TD)

TD is a serious, potentially irreversible movement disorder that can emerge after long-term treatment.[22][23] It is characterized by involuntary, repetitive movements, often of the facial muscles, tongue, and limbs.[22][24] The leading hypothesis for its cause is the upregulation and supersensitivity of dopamine D2 receptors in the nigrostriatal pathway following chronic blockade.[24]

Neuroleptic Malignant Syndrome (NMS)

NMS is a rare but life-threatening idiosyncratic reaction characterized by fever, extreme muscle rigidity ("lead pipe" rigidity), altered mental status, and autonomic dysfunction.[14][25][26] The central mechanism is believed to be a sudden and profound blockade of central dopamine pathways.[14][25]

Experimental Protocols & Methodologies

In Vitro Dopamine D2 Receptor Binding Assay

This protocol is fundamental for determining a compound's affinity for the D2 receptor. It is a self-validating system when appropriate controls for non-specific binding are included.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Fluphenazine) for the Dopamine D2 receptor using a competitive radioligand binding assay.[27][28]

Materials:

  • Membrane preparation from cells expressing human D2 receptors.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol at high concentration).

  • Test compound (Fluorinated Phenothiazine).

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Step-by-Step Methodology:

  • Plate Setup: Design a 96-well plate map to include wells for Total Binding, Non-Specific Binding (NSB), and a range of concentrations of the test compound.

  • Reagent Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer.[29] Prepare serial dilutions of the test compound. Prepare solutions of the radioligand and the unlabeled ligand for NSB.

  • Incubation: To each well, add in order:

    • 50 µL of buffer (for Total Binding) OR 50 µL of unlabeled ligand (for NSB) OR 50 µL of test compound dilution.

    • 50 µL of [³H]Spiperone.

    • 150 µL of the membrane preparation.[29]

  • Equilibration: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[29]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration.[29] The contents of each well are aspirated through a glass fiber filter, which traps the receptor membranes.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Caption: Workflow for a Radioligand Receptor Binding Assay.

In Vivo Behavioral Model: Conditioned Avoidance Response (CAR)

The CAR model is a classic predictive test for antipsychotic efficacy.[30] It assesses the ability of a drug to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, mirroring the desired clinical effect of reducing psychosis without causing excessive sedation.

Objective: To evaluate the antipsychotic-like potential of a fluorinated phenothiazine in rodents.

Apparatus: A shuttle box divided into two compartments, with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are used.

Step-by-Step Methodology:

  • Training Phase: A rodent (rat or mouse) is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed immediately by the US (foot shock). The animal learns to avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to move during the CS, it can still move to the other side to terminate the shock (an escape response). Training continues until a stable level of avoidance is achieved.

  • Drug Administration: Animals are treated with either the vehicle control or the test compound (fluorinated phenothiazine) at various doses.

  • Testing Phase: After a predetermined time for the drug to take effect, the animals are placed back in the shuttle box and subjected to a series of trials.

  • Data Collection: The number of avoidance responses, escape responses, and "escape failures" (no response to CS or US) are recorded for each animal.

  • Interpretation of Causality:

    • A clinically effective antipsychotic will selectively decrease the number of avoidance responses at doses that do not significantly affect escape responses. This indicates a suppression of the conditioned (psychosis-like) behavior without general motor impairment or sedation.

    • If a drug decreases both avoidance and escape responses, it suggests a non-specific sedative or motor-impairing effect, which is less desirable.

Conclusion and Future Directions

Fluorinated phenothiazines remain clinically relevant drugs, offering potent antipsychotic efficacy rooted in their strong antagonism of the dopamine D2 receptor. Their pharmacology is a classic case study in drug development, where a specific chemical modification—fluorination—dramatically enhanced the therapeutic potential of a parent scaffold. However, their broad receptor activity profile leads to a challenging array of side effects that limit their use. Understanding the intricate details of their mechanism, SAR, and toxicology is essential for clinicians and researchers. Future research continues to focus on developing more selective agents that target specific dopamine receptor subtypes or signaling pathways to achieve the antipsychotic efficacy of fluorinated phenothiazines without their burdensome side effects.

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  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). PubMed.
  • [Oculotoxic and dermatotoxic side effects of phenothiazines]. PubMed.

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Methodological & Application

Protocol for the synthesis of 2-fluoro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A-P-2F-PTZ.rev1

Topic: Robust Synthesis of 2-fluoro-10H-phenothiazine via Smiles Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry and materials science. Its unique, butterfly-shaped geometry and electron-rich nature have made it a cornerstone for the development of therapeutics, particularly in the realm of antipsychotics and antihistamines. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a critical building block for the synthesis of novel fluorinated bioactive compounds and advanced organic materials.

Several synthetic routes to the phenothiazine core exist, including classical thionation of diphenylamines and modern palladium-catalyzed Buchwald-Hartwig aminations. However, for achieving specific substitution patterns with high regioselectivity, the Smiles rearrangement offers a powerful and reliable strategy.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, centered around a base-catalyzed intramolecular nucleophilic aromatic substitution (Smiles rearrangement) of a key 2-formamido-diphenylsulfide intermediate.[3][4]

Overall Synthetic Strategy

The synthesis is a multi-step process designed for clarity and reproducibility. The key transformation is the Smiles rearrangement, which proceeds through a stable intermediate to yield the desired tricyclic product with high regiochemical control.

SynthesisWorkflow A Step 1: Nucleophilic Substitution (Formation of Diphenyl Sulfide) B Step 2: N-Formylation (Activation for Rearrangement) A->B Intermediate 1 C Step 3: Smiles Rearrangement & Cyclization (Core Synthesis) B->C Intermediate 2 D Step 4: Purification (Isolation of Final Product) C->D Crude Product

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

Proper handling of all reagents is critical. Ensure all manipulations are performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn.

ReagentCAS No.Mol. WeightPurityNotes
2-Amino-4-fluorobenzenethiol131105-89-0143.18>95%Pungent odor. Store under inert gas.[5]
1-Chloro-2-nitrobenzene88-73-3157.55>98%Toxic and an irritant.[6]
Anhydrous Sodium Acetate127-09-382.03>99%Dry thoroughly before use.
Ethanol (Absolute)64-17-546.07>99.5%Use from a sealed bottle.
Formic Acid64-18-646.03>98%Corrosive. Handle with extreme care.
Potassium Hydroxide (KOH)1310-58-356.11>85% (pellets)Corrosive and hygroscopic.
Acetone67-64-158.08Reagent Grade
Benzene71-43-278.11Reagent GradeCarcinogen. Use with appropriate safety measures.
Deionized Water7732-18-518.02

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4-fluoro-2'-nitrodiphenylsulfide (Intermediate 1)

Causality: This step involves an SNAr reaction where the thiolate, generated in situ from 2-amino-4-fluorobenzenethiol, displaces the chloride from the electron-deficient aromatic ring of 1-chloro-2-nitrobenzene. The nitro group is essential as it activates the ring towards nucleophilic attack. Sodium acetate acts as a mild base to facilitate the formation of the thiolate nucleophile.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-fluorobenzenethiol (7.16 g, 0.05 mol), 1-chloro-2-nitrobenzene (7.88 g, 0.05 mol), and anhydrous sodium acetate (8.20 g, 0.10 mol).

  • Reaction: Add 100 mL of absolute ethanol to the flask.

  • Heating: Heat the mixture to reflux with continuous stirring for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold deionized water with stirring.

  • Isolation: The precipitated yellow-orange solid is collected by vacuum filtration, washed thoroughly with cold water to remove salts, and dried under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 2-Formamido-4-fluoro-2'-nitrodiphenylsulfide (Intermediate 2)

Causality: The amino group of the diphenylsulfide is formylated. This is a crucial activation step. The resulting formamide proton is more acidic than the amine proton, which facilitates the formation of the nucleophilic nitrogen anion required for the subsequent intramolecular Smiles rearrangement.[2][4]

  • Setup: Place the dried 2-amino-4-fluoro-2'-nitrodiphenylsulfide (from Step 1) into a 250 mL round-bottom flask with a reflux condenser.

  • Reaction: Add 50 mL of 98% formic acid.

  • Heating: Gently reflux the mixture for 2-3 hours.

  • Work-up: Allow the mixture to cool to room temperature, then pour it slowly into 500 mL of ice-cold deionized water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry thoroughly.

Step 3: Smiles Rearrangement and Cyclization to this compound

Causality: This is the key bond-forming step. In the presence of a strong base (KOH), the formamide is deprotonated. The resulting anion acts as an intramolecular nucleophile, attacking the carbon atom bearing the nitro group on the adjacent aromatic ring.[1] This forms a transient Meisenheimer complex, which then rearranges and eliminates the nitro group to form the stable tricyclic phenothiazine ring system. The formyl group is hydrolyzed under the basic reaction conditions. A patent describes a similar cyclization of a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide.[7]

  • Setup: In a 500 mL round-bottom flask, dissolve the dried 2-formamido-4-fluoro-2'-nitrodiphenylsulfide (0.04 mol, approx. 11.7 g) in 150 mL of acetone.

  • Base Preparation: Separately, prepare a solution of potassium hydroxide (9.0 g, approx. 0.16 mol) in 50 mL of absolute ethanol. Gentle warming may be required to fully dissolve the KOH.

  • Reaction: While refluxing the acetone solution, add the alcoholic KOH solution dropwise over 30 minutes. A color change to deep red or brown is typically observed.

  • Heating: Continue to reflux the reaction mixture for an additional 3-4 hours after the addition is complete.

  • Work-up: After cooling, pour the reaction mixture into a beaker containing 800 mL of crushed ice and water.

  • Isolation: The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it extensively with cold water.

Step 4: Purification

Causality: Recrystallization is employed to remove any unreacted starting materials, intermediates, and side products, yielding the final product in high purity. Benzene is a suitable solvent for this purpose, though caution is advised due to its toxicity.

  • Solvent Selection: Dissolve the crude, dried product in a minimal amount of hot benzene.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected product is a pale yellow crystalline solid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance Pale yellow crystalline solid
Melting Point 81-82 °C
¹H NMR (CDCl₃, 400 MHz)Predicted δ (ppm): ~8.5 (br s, 1H, NH), 6.7-7.2 (m, 7H, Ar-H)
¹³C NMR (CDCl₃, 101 MHz)Predicted δ (ppm): ~158 (d, JCF ≈ 240 Hz, C-F), 143, 127, 126, 122, 116, 115, 114 (Ar-C)
Mass Spec (EI) m/z: 217 (M⁺)

Note: Exact NMR chemical shifts can vary based on solvent and concentration. The provided values are estimates based on phenothiazine and fluorinated aromatic compounds. Researchers should perform their own full characterization.[8][9][10]

Safety and Hazard Management

This protocol involves hazardous materials and requires strict adherence to safety procedures.

  • General: All steps must be conducted inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.

  • 2-Amino-4-fluorobenzenethiol: Highly toxic and has a powerful, unpleasant stench. Handle with care, avoid inhalation and skin contact.[11][12]

  • 1-Chloro-2-nitrobenzene: Toxic if swallowed or in contact with skin, and a serious eye irritant.[6][13]

  • Formic Acid & Potassium Hydroxide: Highly corrosive. Can cause severe burns. Handle with appropriate gloves and face protection.

  • Benzene: Known carcinogen. Use only in a well-ventilated fume hood and with appropriate respiratory protection if necessary.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in reagents.Ensure sodium acetate and ethanol are anhydrous. Increase reflux time to 6-8 hours.
Incomplete formylation in Step 2 Insufficient heating or reaction time.Ensure gentle reflux is maintained. Extend reflux time to 4 hours.
Dark, tarry product from Step 3 Base added too quickly; reaction temperature too high.Add the alcoholic KOH solution slowly and maintain a steady, gentle reflux. Ensure the initial product is dry.
Product fails to crystallize Impurities present; incorrect solvent volume.Try adding a seed crystal. If oily, attempt to triturate with hexane. Re-dissolve in a slightly larger volume of hot solvent and cool very slowly.

Alternative Synthetic Approaches

While the Smiles rearrangement is highly effective, other methods are available for synthesizing the phenothiazine core:

  • Thionation (Bernthsen Synthesis): This classical approach involves the direct reaction of a substituted diphenylamine with elemental sulfur at high temperatures, often with an iodine catalyst. While direct, it can suffer from harsh conditions and the formation of isomeric mixtures, complicating purification.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed method can be used to form the C-N bond intramolecularly from a suitable o-halo-o'-aminodiphenylsulfide precursor. This method offers mild conditions and broad functional group tolerance but requires expensive palladium catalysts and ligands.

Mechanism cluster_0 Smiles Rearrangement Mechanism A Formamide Anion (Intramolecular Nucleophile) B Meisenheimer Complex (Intermediate) A->B Attack on NO2-activated ring C Rearranged Intermediate B->C Rearrangement D Phenothiazine Ring (After Cyclization & Elimination) C->D Cyclization & Elimination of NO2-

Caption: Simplified mechanism of the key Smiles rearrangement step.

References

  • Nodiff, E. A., & Hausman, M. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. The Journal of Organic Chemistry. [Link]

  • Kowalska, T., & Rówiński, P. (2021). The Smiles rearrangement in the syntheses of azaphenothiazines. Part I. MDPI. [Link]

  • Sharma, P. R., et al. (2002). Synthesis of phenothiazines via Smiles rearrangement. ResearchGate. [Link]

  • Hamadi M. Y., et al. (1998). Synthesis of fluorophenothiazines by SMILES rearrangement. Heterocyclic Communications. [Link]

  • Chemstock. (n.d.). 2-AMINOTHIOPHENOL MSDS. Chemstock. [Link]

  • Royal Society of Chemistry. (2023). Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. Royal Society of Chemistry. [Link]

  • Nodiff, E. A., & Hausman, M. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. Journal of Organic Chemistry. [Link]

  • Dondzila, F. A., et al. (1969). U.S. Patent No. 3,426,020. U.S.
  • Gupta, R., et al. (1995). SYNTHESIS OF 7-PHENOXYPHENOTHIAZINES BY SMILES REARRANGEMENT. Heterocyclic Communications. [Link]

  • Sloop, J. C. (2012). Smiles Rearrangement in Synthetic Chemistry. ResearchGate. [Link]

  • Tellez, C. A., et al. (2002). Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. ResearchGate. [Link]

  • Holmes, A. T., et al. (2022). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. National Institutes of Health. [Link]

  • CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone. (2013).
  • CN1690042A - Preparation method of 2-amino-4'-fluoro-benzophenone. (2005).
  • Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Cvek, B., et al. (2008). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. ResearchGate. [Link]

  • Lendenmann, U., et al. (1997). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. National Institutes of Health. [Link]

  • Mohurle, S., & Maiti, B. (2020). Scope of 1-chloro-2-nitrobenzene derivatives. Reaction conditions. ResearchGate. [Link]

  • Gupta, R., et al. (1995). Synthesis of 7-phenoxyphenothiazines by smiles rearrangement. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-4-chlorobenzenethiol. National Center for Biotechnology Information. [Link]

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1H and 13C NMR analysis of 2-fluoro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Structural Elucidation of 2-fluoro-10H-phenothiazine using ¹H and ¹³C NMR Spectroscopy

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Phenothiazine derivatives are known for their broad pharmacological activities, and the introduction of a fluorine atom can profoundly modulate their physicochemical and biological properties.[1][2] This document provides an in-depth exploration of the theoretical principles and practical protocols for acquiring and interpreting the one-dimensional ¹H and ¹³C NMR spectra of this fluorinated analogue. We delve into the characteristic effects of the highly electronegative fluorine atom on chemical shifts and spin-spin coupling constants, providing researchers, scientists, and drug development professionals with a robust framework for unambiguous structural verification.

Introduction: The Significance of Fluorinated Phenothiazines

The phenothiazine scaffold is a cornerstone in the development of therapeutic agents, particularly in the realm of antipsychotics. The strategic incorporation of fluorine into organic molecules is a widely adopted strategy in modern drug discovery to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[3] Consequently, the precise and unequivocal structural characterization of fluorinated derivatives like this compound is paramount.

NMR spectroscopy stands as the most powerful technique for the unambiguous structure elucidation of organic molecules in solution.[4][5] This guide focuses on ¹H and ¹³C NMR, explaining the causality behind experimental choices and providing validated protocols for reliable and reproducible results.

Molecular Structure and NMR Numbering Convention

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the phenothiazine ring system is used. The fluorine atom is substituted at the C2 position.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides crucial information about the number of distinct proton environments and their connectivity through spin-spin coupling.

Theoretical Considerations
  • Chemical Shift (δ): Protons on the aromatic rings of phenothiazine typically resonate between 6.5 and 7.5 ppm.[6] The electron-withdrawing nature of the fluorine atom will deshield adjacent protons (H1 and H3), shifting them further downfield. The N-H proton usually appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[2][7]

  • Spin-Spin Coupling (J):

    • Proton-Proton (H-H) Coupling: Standard aromatic couplings will be observed: ³J_HH (ortho) ≈ 7-9 Hz, ⁴J_HH (meta) ≈ 2-3 Hz, and ⁵J_HH (para) ≈ 0-1 Hz.

    • Proton-Fluorine (H-F) Coupling: The presence of the ¹⁹F nucleus (I = ½, 100% abundance) introduces additional couplings that are invaluable for assignment.[8] These through-bond couplings decrease with distance: ³J_HF (ortho to F) ≈ 8-10 Hz, ⁴J_HF (meta to F) ≈ 5-7 Hz, and ⁵J_HF (para to F) ≈ 2-3 Hz.[9]

Predicted ¹H NMR Data

The following table summarizes the expected signals for this compound.

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)
H-1~7.0 - 7.2Doublet of doublets (dd)³J_H1-H3 (ortho-F) ≈ 9.0, ⁴J_H1-H3 (meta-H) ≈ 2.5
H-3~6.8 - 7.0Doublet of doublets (dd)³J_H3-H4 (ortho-H) ≈ 8.5, ³J_H3-F (ortho-F) ≈ 9.5
H-4~6.9 - 7.1Doublet of doublets (dd)³J_H4-H3 (ortho-H) ≈ 8.5, ⁴J_H4-F (meta-F) ≈ 5.5
H-6, H-9~6.8 - 7.2Multiplet (m)H-H couplings within the ring
H-7, H-8~6.8 - 7.2Multiplet (m)H-H couplings within the ring
N10-H~8.0 - 9.5Broad singlet (br s)-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure, especially the profound influence of the fluorine substituent.

Theoretical Considerations
  • Chemical Shift (δ): Aromatic carbons in phenothiazines typically resonate between 110 and 150 ppm.[6][10] The most significant effect of the fluorine atom is on C2, the carbon to which it is directly attached. Due to a strong inductive effect, this carbon is significantly deshielded and shifted downfield.

  • Carbon-Fluorine (C-F) Coupling (J_CF): In a standard proton-decoupled ¹³C spectrum, couplings between carbon and fluorine persist and are highly diagnostic.[11][12]

    • ¹J_CF: A very large one-bond coupling (240-255 Hz) is characteristic for the carbon directly bonded to fluorine (C2), splitting its signal into a doublet.[13][14]

    • ²J_CF: A two-bond coupling of ~20-25 Hz will split the signals for the adjacent carbons (C1 and C3) into doublets.[13]

    • ³J_CF and ⁴J_CF: Smaller, long-range couplings (~3-9 Hz) may be observed for carbons further away (e.g., C4, C10a), also resulting in doublets.[13]

Predicted ¹³C NMR Data
Carbon(s)Predicted δ (ppm)Multiplicity (from C-F coupling)Coupling Constant (Hz)
C-2~155 - 165Doublet (d)¹J_CF ≈ 245
C-1~115 - 120Doublet (d)²J_CF ≈ 22
C-3~117 - 122Doublet (d)²J_CF ≈ 21
C-4~125 - 130Doublet (d)³J_CF ≈ 8
C-10a~120 - 125Doublet (d)³J_CF ≈ 7
C-4a, C5a, C9a~125 - 145Singlet (s)-
C-6, C-7, C-8, C-9~115 - 130Singlet (s)-

Experimental Application Protocols

The following protocols provide a validated workflow for obtaining high-quality NMR data for this compound.

G node_prep node_prep node_acq node_acq node_proc node_proc node_anal node_anal start Start: Purified This compound prep Protocol 1: NMR Sample Preparation start->prep acq1H Protocol 2: ¹H NMR Acquisition prep->acq1H acq13C Protocol 3: ¹³C{¹H} NMR Acquisition prep->acq13C proc Data Processing (FT, Phasing, Baseline Correction) acq1H->proc acq13C->proc anal Spectral Analysis & Structural Verification proc->anal end End: Confirmed Structure anal->end

Caption: Experimental workflow for NMR analysis.

Protocol 1: NMR Sample Preparation

Causality: Proper sample preparation is critical to achieving high-resolution spectra. The choice of solvent is dictated by the analyte's solubility and ensuring its residual peaks do not obscure important signals. Filtration removes paramagnetic impurities and particulates that cause line broadening.[15]

  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Filtration: Prepare a Pasteur pipette with a small plug of glass wool. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[15] The final sample height should be ~4-5 cm.

  • Capping & Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Example)

Causality: The parameters are chosen to ensure adequate signal-to-noise in a reasonable time. A 30-degree pulse angle and a short relaxation delay are sufficient for quantitative analysis of small molecules.[4]

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

  • Parameter Setup:

    • Pulse Program: zg30 (standard 30-degree pulse)

    • Number of Scans (NS): 16 (increase for dilute samples)

    • Relaxation Delay (D1): 2.0 seconds

    • Acquisition Time (AQ): ~3-4 seconds

    • Spectral Width (SW): 16 ppm (centered around 6 ppm)

  • Acquisition: Start the acquisition.

Protocol 3: ¹³C{¹H} NMR Data Acquisition (100 MHz Example)

Causality: ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, necessitating a greater number of scans. Proton decoupling ({¹H}) is used to collapse C-H multiplets into singlets and provides a Nuclear Overhauser Effect (NOE), which enhances signal intensity.[16]

  • Instrument Setup: Use the same locked and shimmed sample. Tune the carbon probe.

  • Parameter Setup:

    • Pulse Program: zgpg30 (proton-decoupled 30-degree pulse)

    • Number of Scans (NS): 1024 or more, depending on concentration

    • Relaxation Delay (D1): 2.0 seconds

    • Acquisition Time (AQ): ~1-2 seconds

    • Spectral Width (SW): 240 ppm (centered around 120 ppm)

  • Acquisition: Start the acquisition. This may take from 30 minutes to several hours.

Data Interpretation and Structural Confirmation

The combined analysis of the ¹H and ¹³C spectra allows for the complete structural assignment of this compound. The key is to use the unique fluorine couplings as anchor points for the assignment.

Caption: Key J-coupling correlations in the fluorinated ring of the molecule.

  • ¹H Spectrum: Identify the signals in the aromatic region. The proton ortho to fluorine (H3) and the proton meta to fluorine (H4) will appear as doublets of doublets due to both H-H and H-F coupling. This pattern is a definitive marker for the substitution pattern.

  • ¹³C Spectrum: Locate the large doublet (¹J_CF ≈ 245 Hz) in the downfield region (~155-165 ppm) to identify C2. Subsequently, find the two smaller doublets (²J_CF ≈ 20-25 Hz) corresponding to C1 and C3.

  • Cross-Verification: The information from both spectra should be self-consistent. The number of proton and carbon signals must match the count of unique H and C atoms in the proposed structure. The observed splitting patterns must align with the predicted coupling interactions. For more complex structures, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) would be employed to confirm assignments.[4]

By systematically applying these principles and protocols, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their downstream applications in research and development.

References

  • Evans, D. F. (1960). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 3(5), 425-428. [URL: https://www.tandfonline.com/doi/abs/10.1080/00268976000100491]
  • Castañeda, F., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [URL: https://pubs.acs.org/doi/10.1021/ci0497051]
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  • Contreras, R. H., & Peralta, J. E. (2000). J-Coupling in NMR: A New Field for the Application of the Delocalization Index from the Theory of Atoms in Molecules. Annual Reports on NMR Spectroscopy, 41, 55-93. [URL: https://www.sciencedirect.com/science/article/pii/S006641030041003X]
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  • Jain, S. K., & Chandra, R. (2010). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. E-Journal of Chemistry, 7(3), 1063-1068. [URL: https://www.hindawi.com/journals/jchem/2010/726965/]
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  • Bielawska, K., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7586. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658742/]
  • ResearchGate. (n.d.). 13 C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives. [URL: https://www.researchgate.net/figure/13-C-NMR-shift-values-ppm-for-N-acetylphenothiazine-and-N-acetylphenoxazine_tbl2_281273942]
  • Wang, C., et al. (2023). H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. Journal of Materials Chemistry C, 11(8), 2949-2956. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/tc/d2tc05041a]
  • University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [URL: https://www.uwplatt.edu/chem/nbabel/chem363/363lab/nmrshifttable.pdf]
  • SpectraBase. (n.d.). 10H-phenothiazine, 1,2,3,4,6,7,8,9-octafluoro-10-phenyl- - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/6k2hX7Lp3X5]
  • BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of 7-Methoxy-3H-phenothiazin-3-one Derivatives. [URL: https://www.benchchem.
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  • ResearchGate. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. [URL: https://www.researchgate.
  • Ekinci, D., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 8(42), 39369–39391. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609388/]
  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. [URL: https://www.jocpr.
  • ResearchGate. (n.d.). Figure S3 . 1 H NMR (300 MHz) spectrum of 10-ethyl-phenothiazine ( 2c ). [URL: https://www.researchgate.net/figure/Figure-S3-1-H-NMR-300-MHz-spectrum-of-10-ethyl-phenothiazine-2c_fig3_263435882]
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  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Nuclear_Magnetic_Resonance_Spectroscopy/NMR_in_Practice/Interpreting_C-13_NMR_Spectra]

Sources

Application Notes & Protocols: 2-Fluoro-10H-phenothiazine as a Versatile Chemical Probe for Cellular Imaging and Redox Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-fluoro-10H-phenothiazine, a fluorinated heterocyclic compound, as a foundational chemical probe for advanced biological research. We delve into the intrinsic properties of the phenothiazine scaffold, enhanced by the strategic incorporation of a fluorine atom at the 2-position. This guide offers detailed protocols for its application in detecting reactive oxygen species (ROS) within cellular environments and outlines its utility as a core structure for the development of next-generation targeted fluorescent probes. The methodologies presented are designed for researchers, scientists, and drug development professionals seeking robust and validated tools for cellular analysis.

Introduction: The Phenothiazine Scaffold and the Impact of Fluorination

Phenothiazine (PTZ) is a robust, electron-rich tricyclic heterocycle that has long been recognized for its diverse biological activities, most notably in the development of antipsychotic drugs.[1] Its unique "butterfly" conformation and rich electronic nature make it an exceptional platform for the design of fluorescent probes.[2] The PTZ core can act as an excellent electron donor, which is a key feature in the construction of probes that operate via mechanisms like Intramolecular Charge Transfer (ICT) and Photo-induced Electron Transfer (PET).[3][4]

The introduction of a fluorine atom at the 2-position of the phenothiazine ring (this compound) is a strategic modification intended to fine-tune the molecule's electronic and photophysical properties. Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group through the inductive effect. This modification can lead to several advantageous characteristics for a chemical probe:

  • Modulated Redox Potential: The electron-withdrawing nature of fluorine can alter the oxidation potential of the phenothiazine core, making it more or less susceptible to reaction with specific analytes, such as reactive oxygen species (ROS).

  • Enhanced Photostability: Fluorination is a common strategy in medicinal chemistry and materials science to increase the metabolic and photostability of organic molecules.

  • Tuned Photophysical Properties: Substitution on the phenothiazine ring is known to significantly affect fluorescence quantum yields and lifetimes.[5] The 2-fluoro substituent is expected to influence the energy levels of the molecular orbitals, potentially leading to shifts in the excitation and emission spectra and enhancing the probe's performance.

  • Increased Membrane Permeability: The lipophilic nature of fluorine can improve the probe's ability to cross cellular membranes, allowing for the investigation of intracellular processes.

This guide will focus on leveraging these properties, particularly in the context of detecting oxidative stress, a critical factor in numerous pathological conditions.

Core Application: Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH), are key signaling molecules in various cellular processes. However, their overproduction leads to oxidative stress, which is implicated in cancer, neurodegenerative diseases, and cardiovascular disorders.[6] Phenothiazines are known antioxidants, capable of reacting with ROS.[7] This inherent reactivity can be harnessed to create "turn-on" or ratiometric fluorescent probes for ROS detection.

Proposed Mechanism of Action

The proposed mechanism for this compound as a ROS probe involves the oxidation of the electron-rich sulfur atom in the central ring to form a sulfoxide. This oxidation event disrupts the electronic communication within the molecule, leading to a significant change in its fluorescence properties. In its reduced form, the probe is expected to be weakly fluorescent. Upon reaction with ROS, the resulting this compound-5-oxide exhibits a strong fluorescence emission, providing a "turn-on" signal that is directly proportional to the concentration of ROS.

ROS_Detection_Mechanism Probe This compound (Weakly Fluorescent) Oxidized_Probe This compound-5-oxide (Highly Fluorescent) Probe->Oxidized_Probe Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Oxidized_Probe

Caption: Proposed mechanism for ROS detection by this compound.

Protocol: In Vitro ROS Detection in Live Cells

This protocol provides a step-by-step method for measuring changes in intracellular ROS levels in cultured cells using this compound.

2.2.1. Materials

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Cultured cells (e.g., HeLa, MCF-7, or a cell line relevant to the research)

  • ROS inducer (e.g., hydrogen peroxide (H₂O₂) or menadione)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

2.2.2. Preparation of Reagents

  • Probe Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Mix thoroughly. Store at -20°C, protected from light.

  • Probe Working Solution (10 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 10 µM. Vortex briefly to ensure complete dissolution.

2.2.3. Experimental Workflow

ROS_Detection_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_probing Probing & Measurement A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Treat with ROS inducer (e.g., H₂O₂) B->C D 4. Incubate for the desired time C->D E 5. Load cells with This compound D->E F 6. Incubate for 30-60 min E->F G 7. Wash with PBS (optional) F->G H 8. Measure fluorescence G->H

Caption: Workflow for in vitro ROS detection using this compound.

2.2.4. Detailed Procedure

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Induction of Oxidative Stress (Experimental Wells):

    • Remove the culture medium.

    • Add fresh medium containing the ROS inducer at a pre-determined optimal concentration (e.g., 100 µM H₂O₂).

    • Include a vehicle control (medium without the inducer).

    • Incubate for the desired time (e.g., 1-4 hours).

  • Probe Loading:

    • Remove the medium from all wells.

    • Add 100 µL of the 10 µM probe working solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended):

    • Gently remove the probe solution.

    • Wash the cells twice with 100 µL of warm PBS to remove excess probe and reduce background fluorescence.

    • After the final wash, add 100 µL of PBS or fresh medium to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader. Determine the optimal excitation and emission wavelengths empirically (a starting point could be Ex/Em = 350/450 nm, based on the parent phenothiazine scaffold).

    • Alternatively, visualize the cells using a fluorescence microscope with appropriate filter sets.

2.2.5. Data Analysis

  • Calculate the mean fluorescence intensity for each condition (control and treated).

  • Normalize the fluorescence of the treated cells to that of the control cells to determine the fold-change in ROS production.

  • Perform statistical analysis (e.g., t-test) to determine the significance of the observed changes.

ParameterRecommended RangeNotes
Probe Concentration 1 - 20 µMOptimize for cell line to maximize signal-to-noise ratio.
Incubation Time 30 - 60 minutesLonger times may lead to probe compartmentalization.
ROS Inducer (H₂O₂) Conc. 50 - 500 µMTitrate to find a concentration that induces ROS without causing immediate cell death.
Excitation Wavelength ~350 nm (Hypothetical)Must be determined experimentally.
Emission Wavelength ~450 nm (Hypothetical)Must be determined experimentally.

Advanced Application: A Scaffold for Targeted Probes

The this compound core is an excellent starting material for the synthesis of more complex, targeted probes. The nitrogen atom at the 10-position is a nucleophilic handle that can be readily alkylated to introduce moieties that direct the probe to specific subcellular organelles.[8]

Rationale for Targeted Probe Development
  • Mitochondria-Targeting: By attaching a lipophilic cation, such as a triphenylphosphonium (TPP) group, the probe can be directed to the mitochondria to specifically monitor mitochondrial ROS production.

  • Lysosome-Targeting: The incorporation of a basic amine moiety, such as a morpholine group, which is protonated at the low pH of lysosomes, can lead to probe accumulation in these organelles.

  • Analyte-Specific Probes: The phenothiazine core can be further functionalized with recognition groups for specific analytes, such as metal ions or enzymes, creating highly selective sensors.[9]

General Synthetic Protocol for N-Alkylation

This protocol describes a general method for attaching a targeting moiety to the 10-position of the this compound core.

Synthesis_Workflow Start This compound Intermediate Deprotonation with Base (e.g., NaH) Start->Intermediate Product Targeted Probe Intermediate->Product Reagent Alkyl Halide with Targeting Moiety Reagent->Product

Caption: General workflow for the synthesis of targeted phenothiazine probes.

3.2.1. Materials

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • Alkyl halide containing the targeting moiety (e.g., (3-bromopropyl)triphenylphosphonium bromide for mitochondria targeting)

  • Inert atmosphere (Argon or Nitrogen)

3.2.2. Procedure

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Deprotonation: Cool the solution in an ice bath and add the base portion-wise. Stir the mixture at room temperature until the evolution of gas (if using NaH) ceases, indicating the formation of the phenothiazine anion.

  • Alkylation: Add the desired alkyl halide to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, quench it by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.

  • For ROS Detection:

    • Negative Control: Cells not treated with the ROS inducer should exhibit low basal fluorescence.

    • Positive Control: Cells treated with a known ROS inducer should show a significant increase in fluorescence.

    • Quenching Control: Co-incubation with an antioxidant (e.g., N-acetylcysteine) should attenuate the fluorescence increase caused by the ROS inducer.

  • For Probe Synthesis: The structure and purity of the synthesized compounds must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

By adhering to these validation steps, researchers can ensure the reliability and reproducibility of their findings when using this compound as a chemical probe.

References

  • Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. (n.d.). ResearchGate. [Link]

  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. (n.d.). NIH. [Link]

  • A dual-response fluoran-phenothiazine hybrid fluorescent probe for selective sensing of Fe3+ and ClO- and cell imaging application. (2021). PubMed. [Link]

  • Synthesis and photophysical studies on a new fluorescent phenothiazine-based derivative. (2020). PubMed. [Link]

  • Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. (2025). PubMed. [Link]

  • Photophysical properties of phenothiazine derivatives in the... (n.d.). ResearchGate. [Link]

  • A novel red-emission phenothiazine fluorescent protein chromophore based on oxygen‒chlorine bond (O-Cl) formation for real-time detection of hypochlorous acid in cells. (2021). PubMed. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). PubMed Central. [Link]

  • Recent development of small-molecule fluorescent probes based on phenothiazine and its derivates. (2022). PubMed. [Link]

  • Dual optical responses of phenothiazine derivatives: near-IR chromophore and water-soluble fluorescent organic nanoparticles. (2010). Journal of Materials Chemistry. [Link]

  • Phenothiazine-based fluorescence probe for ratiometric imaging of hydrazine in living cells with remarkable Stokes shift. (2020). PubMed. [Link]

  • Synthesis and photophysical studies on a new fluorescent phenothiazine‐based derivative. (n.d.). ResearchGate. [Link]

  • Fluorescent probes for the detection of reactive oxygen species in human spermatozoa. (n.d.). PubMed. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). ResearchGate. [Link]

  • Diverse functionalization patterns in the 10H-phenothiazine chemical... (n.d.). ResearchGate. [Link]

  • Phenothiazine-rhodamine-based colorimetric and fluorogenic 'turn-on' sensor for Zn2+ and bioimaging studies in live cells. (2020). PubMed. [Link]

  • A Single Organic Fluorescent Probe for the Discrimination of Dual Spontaneous ROS in Living Organisms: Theoretical Approach. (2023). PubMed Central. [Link]

  • Recent development of small-molecule fluorescent probes based on phenothiazine and its derivates. (n.d.). ResearchGate. [Link]

  • Phenothiazine-based fluorescent probe for fluoride ions and its applications in rapid detection of endemic disease. (n.d.). ResearchGate. [Link]

  • A new phenothiazine-based fluorescent probe for detection of hydrazine with naked-eye color change properties. (n.d.). ResearchGate. [Link]

  • Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. (n.d.). PubMed Central. [Link]

  • Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells. (2024). PubMed. [Link]

  • A unique phenothiazine-based fluorescent probe using benzothiazolium as a reactivity regulator for the specific detection of hypochlorite in drinking water and living organisms. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. (2021). PubMed. [Link]

  • Chemical Properties of 10H-Phenothiazine, 2-chloro- (CAS 92-39-7). (n.d.). Cheméo. [Link]

  • Synthesis and applications of Rhodamine derivatives as fluorescent probes. (n.d.). Semantic Scholar. [Link]

  • Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid. (2024). PubMed Central. [Link]

  • Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. (n.d.). PubMed Central. [Link]

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Introduction: The Strategic Importance of the Fluorinated Phenothiazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Fluoro-10H-Phenothiazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 10H-phenothiazine tricycle is a quintessential "privileged scaffold" in medicinal chemistry, a molecular framework that has yielded a remarkable diversity of biologically active compounds.[1][2][3] First synthesized in 1883, its derivatives have become cornerstones in therapeutics, most notably as antipsychotic agents for treating schizophrenia and other psychotic disorders.[4][5][6] The versatility of the phenothiazine core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[2]

The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. In the context of the phenothiazine nucleus, substitution at the 2-position with an electron-withdrawing group is critical for potent antipsychotic activity.[7][8] This guide focuses on this compound, a key intermediate and structural motif whose unique electronic properties make it a valuable building block for developing novel therapeutic agents with potentially enhanced efficacy and safety profiles. As a Senior Application Scientist, this document aims to provide not just protocols, but the underlying rationale and field-proven insights necessary for leveraging this compound in drug discovery.

PART 1: Synthesis of this compound and its N-10 Derivatives

The synthesis of the this compound core is foundational for any subsequent drug development program. While classical methods like the Bernthsen synthesis (reacting diphenylamine with sulfur) exist, more controlled and versatile methods are now preferred.[9][10] A common and effective strategy involves the Smiles rearrangement or related cyclization reactions of substituted diphenyl sulfides or aminobenzenethiols.[11][12][13]

Causality in Synthetic Strategy:

The choice of a synthetic route like the Smiles rearrangement is deliberate. It offers regiochemical control, which is crucial for installing the fluorine atom specifically at the 2-position. This control is difficult to achieve with older, high-temperature methods. The subsequent N-alkylation at the 10-position is the primary diversification point, as the nature of this side chain profoundly influences the compound's pharmacological activity, determining its potency and receptor interaction profile.[7][14]

Experimental Protocol 1: Synthesis of this compound via Smiles Rearrangement

This protocol is a representative method adapted from procedures for synthesizing substituted phenothiazines.[11][12]

Objective: To synthesize the this compound core.

Materials:

  • 2-Amino-5-fluorobenzenethiol

  • 2-Chloronitrobenzene

  • Potassium Hydroxide (KOH)

  • Ethanol, Acetone

  • Standard reflux and filtration apparatus

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Column chromatography supplies (Silica gel)

Step-by-Step Methodology:

  • Step 1: Synthesis of the Diphenyl Sulfide Intermediate.

    • In a round-bottom flask, dissolve 2-amino-5-fluorobenzenethiol (1 eq.) and 2-chloronitrobenzene (1 eq.) in ethanol.

    • Add a solution of sodium acetate (1.2 eq.) in water.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. The formation of the 2-(2-nitrophenylthio)-4-fluoroaniline intermediate should be observed.

    • Once the reaction is complete, cool the mixture and pour it into ice-water. The solid intermediate will precipitate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 2: Intramolecular Cyclization (Smiles Rearrangement).

    • Suspend the dried diphenyl sulfide intermediate (1 eq.) in a mixture of acetone and ethanol.

    • Add an alcoholic solution of potassium hydroxide (2.5 eq.) portion-wise while heating the mixture to reflux. The color of the solution will typically darken.

    • Continue refluxing for 4-5 hours. Monitor the cyclization to this compound by TLC.

    • After completion, cool the reaction mixture and pour it into a beaker containing crushed ice and acidify carefully with dilute HCl to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water to remove salts, and dry.

  • Step 3: Purification.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or benzene) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques:

  • ¹H NMR & ¹⁹F NMR: To confirm the chemical structure and the position of the fluorine atom.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point: To assess purity.

Diagram: General Synthetic Workflow

Synthesis_Workflow A 2-Amino-5-fluorobenzenethiol + 2-Chloronitrobenzene B Diphenyl Sulfide Intermediate A->B Condensation C Smiles Rearrangement (Base-catalyzed cyclization) B->C Isolate & React D This compound C->D Cyclization E N-10 Alkylation (e.g., with 1-bromo-3-chloropropane) D->E Diversification F N-10 Substituted Derivatives E->F

Caption: Synthetic pathway for this compound and its derivatives.

PART 2: Medicinal Chemistry Applications & Protocols

The true therapeutic potential of this compound is realized upon the addition of a side chain at the N-10 position. The nature of this chain dictates the ultimate biological target.

Application I: Antipsychotic Agents

Mechanistic Rationale: The primary mechanism of action for phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[15][16] Psychotic symptoms are often associated with hyperactivity of this dopaminergic system. By acting as a competitive antagonist, phenothiazine derivatives reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[6]

Structure-Activity Relationship (SAR): The SAR for phenothiazine antipsychotics is well-established.[8][14]

  • 2-Position Substituent: An electron-withdrawing group at this position is crucial for high potency. The efficacy order is generally -CF₃ > -Cl > -F.[8][17] The fluorine atom in this compound serves this role, increasing the positive charge on the side-chain nitrogen through conformational influence, which enhances receptor binding.[17][18]

  • N-10 Side Chain: A three-carbon propyl chain separating the ring nitrogen from the terminal amine is optimal for neuroleptic activity.[8]

  • Terminal Amine: A tertiary amine is required. Incorporating this amine into a piperazine ring, as seen in potent drugs like fluphenazine, often leads to the highest activity.[7]

Substituent at C-2Relative Antipsychotic PotencyRationale
-HLowLacks essential electron-withdrawing character.
-F Moderate to High Strong electronegativity promotes the active conformation for receptor binding.
-ClHighClassic substituent; provides a good balance of electronic and steric properties.
-CF₃Very HighThe strongest electron-withdrawing group, leading to the most potent D2 antagonists.[17]
Table 1: Influence of C-2 substituent on the antipsychotic potency of phenothiazines.
Diagram: Dopamine D2 Receptor Antagonism

Dopamine_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Signal Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal Response Psychotic Symptoms (Excessive Signaling) Signal->Response Fluorophenothiazine 2-Fluoro-Phenothiazine Derivative Fluorophenothiazine->D2_Receptor Binds & Blocks

Caption: Mechanism of 2-fluoro-phenothiazine as a D2 receptor antagonist.

Experimental Protocol 2: In Vitro Antipsychotic Activity - Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a novel 2-fluoro-phenothiazine derivative for the human dopamine D2 receptor.

Trustworthiness: This protocol is a standard radioligand binding assay, a gold-standard method for quantifying drug-receptor interactions. It includes controls for non-specific binding to ensure data validity.

Materials:

  • Membranes from cells expressing human D2 receptors (e.g., CHO or HEK293 cells)

  • [³H]-Spiperone or [³H]-Raclopride (radioligand)

  • Test compound (novel 2-fluoro-phenothiazine derivative)

  • Haloperidol (unlabeled competitor for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound and the reference compound (e.g., haloperidol) in the assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of D2 receptor membranes to wells.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled haloperidol (e.g., 10 µM), 50 µL of radioligand, and 50 µL of D2 receptor membranes. This determines the amount of radioligand that binds to components other than the receptor.

    • Test Compound: Add 50 µL of each dilution of the test compound, 50 µL of radioligand, and 50 µL of D2 receptor membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application II: Anticancer Agents

Mechanistic Rationale: The application of phenothiazines in oncology is a promising area of drug repurposing.[19] Unlike their targeted action in psychosis, their anticancer effects appear to be multi-faceted. The cationic and amphiphilic nature of these molecules allows them to intercalate into the plasma membrane of cancer cells.[19] This interaction disrupts membrane integrity, fluidity, and repair mechanisms, which are often highly active in rapidly proliferating and invasive cancer cells.[19] This membrane disruption can trigger downstream apoptotic pathways, making them cytotoxic to tumor cells.[20][21]

Diagram: Proposed Anticancer Mechanism of Action

Anticancer_Mechanism cluster_0 Cancer Cell Membrane Plasma Membrane Integrity Loss of Integrity (Ion Flux, Fluidity Change) Membrane->Integrity Apoptosis Apoptosis Induction (Caspase Activation) Integrity->Apoptosis Death Cell Death Apoptosis->Death Fluorophenothiazine 2-Fluoro-Phenothiazine Derivative Fluorophenothiazine->Membrane Intercalates & Disrupts

Caption: Disruption of cancer cell membrane integrity by phenothiazines.

Experimental Protocol 3: In Vitro Cytotoxicity - MTT Assay

Objective: To determine the cytotoxic potential of a novel 2-fluoro-phenothiazine derivative against human cancer cell lines.

Trustworthiness: The MTT assay is a standardized colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[22] The protocol includes vehicle controls and a positive control to ensure the assay is performing correctly.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer).[23][24]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound and a positive control (e.g., Doxorubicin).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Multichannel pipette and microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells treated only with the solvent (e.g., DMSO) at the highest concentration used.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of viability against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value, the concentration at which the compound inhibits cell growth by 50%.

CompoundIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HeLa (µM)
Derivative A4 (Example)[21]4.9-
Doxorubicin (Control)~0.5 - 1.5~0.1 - 0.5
Hypothetical 2-Fluoro Derivative 5 - 15 8 - 20
Table 2: Example data presentation for an in vitro cytotoxicity assay.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Phenothiazine Derivatives from 2-((2-Aminophenyl)thio)benzoic Acid.
  • ResearchGate. Synthetic protocol for phenothiazine derivatives.
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  • Taylor & Francis Online. Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents.
  • Wiley. Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives.
  • PubMed. [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)].
  • MDPI. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents.
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  • PNAS. Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine.
  • National Center for Biotechnology Information. Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity.
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  • LookChem. Synthesis and biological activity of substituted 3-fluoro/3-trifluoromethyl 10H-phenothiazines, its ribofuranosides and sulfones.
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  • Centre for Advanced Research & Development. THE CHEMISTRY AND MEDICINAL UTILITY OF PHENOTHIAZINE & PHENOXAZINE HETROCYCLES.
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Application Notes & Protocols: A Guide to In Vitro Assessment of the Biological Activity of 2-Fluoro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of 2-fluoro-10H-phenothiazine. Phenothiazine derivatives are a well-established class of compounds with a wide pharmacological spectrum, including antipsychotic, anticancer, and antimicrobial effects.[1][2][3] The introduction of a fluorine substituent can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity, making this compound a compelling candidate for multifaceted biological screening. This document moves beyond a simple recitation of steps, offering detailed, self-validating protocols grounded in established scientific principles. We explain the causality behind experimental choices and provide a logical workflow for characterizing the compound's potential as an anticancer, antimicrobial, and neuromodulatory agent.

Introduction: The Rationale for Screening this compound

Phenothiazines are tricyclic heterocyclic compounds that form the cornerstone of first-generation antipsychotic medications.[4] Their primary mechanism in this context is the antagonism of dopamine D2 receptors in the central nervous system.[4][5][6] However, extensive research has revealed a rich polypharmacology, with activities extending to calmodulin inhibition, protein kinase C inhibition, and disruption of microbial cell integrity.[2][7][8] These off-target activities have spurred investigations into repurposing phenothiazine scaffolds for oncology and infectious diseases.[9][10][11]

The substitution of a fluorine atom at the C-2 position of the phenothiazine nucleus is a strategic medicinal chemistry modification. This alteration is hypothesized to enhance biological activity by increasing the compound's ability to penetrate cellular membranes and by potentially strengthening interactions with biological targets. This guide outlines a tiered in vitro screening approach to systematically evaluate these potential activities.

G cluster_0 Initial Screening Cascade cluster_1 Assay Panels cluster_2 Mechanism of Action & Potency Compound This compound (Stock Solution) Tier1 Tier 1: Primary Activity Screening Compound->Tier1 Broad Concentration Range Anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) Tier1->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Tier1->Antimicrobial Neuromodulatory Neuromodulatory Assays (e.g., D2 Receptor Binding) Tier1->Neuromodulatory DoseResponse Dose-Response & IC50/MIC Determination Anticancer->DoseResponse Antimicrobial->DoseResponse Neuromodulatory->DoseResponse MOA Tier 2: Mechanism of Action Studies (e.g., Apoptosis, Calmodulin Inhibition) DoseResponse->MOA For Hits

Figure 1: High-level workflow for in vitro biological characterization.

Assessment of Anticancer Activity

Numerous studies have demonstrated the antiproliferative and pro-apoptotic effects of phenothiazine derivatives against various cancer cell lines, including multi-drug resistant (MDR) phenotypes.[1][9][12] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins.[1][9] Therefore, the primary assay is to determine the compound's cytotoxicity against a panel of relevant cancer cells.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[15]

MTT_Mechanism cluster_cell Living Cell Mitochondrion Mitochondrion Enzymes Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) Formazan Purple Formazan (Insoluble Crystals) Enzymes->Formazan MTT Yellow MTT (Water-Soluble) MTT->Enzymes Reduction DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Dissolution Solution Purple Solution DMSO->Solution Reader Spectrophotometer (Measure Absorbance at ~570 nm) Solution->Reader

Figure 2: Mechanism of the MTT cell viability assay.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture & Seeding:

    • Culture selected cancer cell lines (e.g., MDA-MB-231 breast cancer, HCT-116 colon cancer) in appropriate media (e.g., RPMI-1640 with 10% FBS) in a 37°C, 5% CO₂ incubator.[16]

    • Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer).

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.[17] Allow cells to adhere and stabilize for 24 hours.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Crucial Controls: Include wells for:

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the experiment (to control for solvent toxicity).[14]

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Medium only (no cells) for background absorbance subtraction.

  • Incubation:

    • Return the plate to the incubator for an exposure time of 48 or 72 hours.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this period, viable cells will produce purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[14]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Untreated - OD_Blank)] * 100

    • Plot % Viability against the log of the compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase and not over-confluent at the end of the assay.
Compound Concentration 0.1 µM - 100 µMA wide range is necessary to capture the full dose-response curve and determine an accurate IC₅₀.
Incubation Time 48 - 72 hoursAllows sufficient time for the compound to exert its cytotoxic or cytostatic effects.
MTT Incubation 3 - 4 hoursOptimal time for sufficient formazan production without causing artifacts.
Positive Control Doxorubicin (1 µM)Validates that the assay system is responsive to a known cytotoxic agent.
Mechanistic Follow-Up: Apoptosis Assay

Should this compound demonstrate significant cytotoxicity, a follow-up assay to determine the mode of cell death is warranted. Many phenothiazine derivatives induce apoptosis.[1][12] An Annexin V/Propidium Iodide (PI) assay using flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing critical insight into the compound's mechanism of action.

Assessment of Antimicrobial Activity

Phenothiazines are known to possess broad-spectrum antimicrobial activity, targeting both bacteria and fungi.[18][19][20] Their mechanism is often attributed to the disruption of membrane integrity and inhibition of essential enzymes.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold-standard in vitro assay for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Protocol: Broth Microdilution for MIC

  • Microorganism Preparation:

    • Select a panel of clinically relevant microorganisms (see table below).

    • From a fresh agar plate culture, inoculate a single colony into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the inoculum to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • In a sterile 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a 2x concentrated stock of this compound to the first column, resulting in a 1x final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well.

    • Crucial Controls:

      • Growth Control: Wells with broth and inoculum only (no compound).

      • Sterility Control: Wells with broth only (no inoculum).

      • Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is determined by visual inspection as the lowest concentration of the compound in which there is no visible turbidity (growth).

    • Optionally, a growth indicator like Resazurin can be added to aid in visualization.

Organism TypeExample SpeciesRationale
Gram-positive Bacteria Staphylococcus aureusCommon cause of skin and systemic infections.
Gram-negative Bacteria Escherichia coli, Acinetobacter baumanniiRepresents common and often multi-drug resistant pathogens.[10]
Fungi Candida albicans, Cryptococcus neoformansImportant opportunistic fungal pathogens.[21]

Assessment of Neuromodulatory & Other Activities

Given the foundational role of phenothiazines as antipsychotics, assessing the interaction of this compound with key CNS targets is essential for a complete biological profile.

Dopamine D2 Receptor Binding Assay

The primary antipsychotic action of phenothiazines is mediated by blocking the dopamine D2 receptor.[4] A competitive radioligand binding assay can quantify the affinity of the test compound for this receptor.

D2_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Production Reduced Dopamine Dopamine Dopamine->D2R Binds & Activates Phenothiazine This compound Phenothiazine->D2R Binds & Blocks ATP ATP ATP->AC Substrate PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) Response Decreased Cellular Response PKA_active->Response Phosphorylation Reduced

Figure 3: Simplified Dopamine D2 receptor inhibitory signaling pathway.

Protocol: Radioligand Binding Assay

  • Receptor Source Preparation:

    • Use commercially available cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or prepare homogenates from rat striatal tissue.[22]

  • Assay Setup:

    • In a 96-well plate, combine in assay buffer:

      • The receptor membrane preparation.

      • A fixed concentration of a high-affinity D2 radioligand (e.g., [³H]Spiperone or [³H]Raclopride).[22]

      • Varying concentrations of the test compound, this compound.

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[22]

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. The radioligand bound to the membranes will be retained on the filter.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calmodulin (CaM) Inhibition Assay

Phenothiazines are known Ca²⁺-dependent inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular enzymes.[7][23] This activity can contribute to both therapeutic and off-target effects. The activity can be measured using commercially available kits, which often rely on the inhibition of a CaM-dependent enzyme like phosphodiesterase or calcineurin. A positive result in such an assay would provide a more complete pharmacological profile of the compound.[24]

References

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  • Plishker, G. A. (1984). Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells. Cell calcium, 5(2), 177–185. [Link]

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Application Note: A Robust Preparative HPLC Method for the Purification of 2-fluoro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and scalable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-fluoro-10H-phenothiazine. Phenothiazine derivatives are foundational scaffolds in medicinal chemistry, and their purity is paramount for accurate biological evaluation and subsequent drug development.[1] This guide provides a comprehensive protocol, from method development rationale to a step-by-step purification workflow, tailored for researchers, chemists, and drug development professionals. The methodology leverages a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure sharp peak morphology and reproducible separation.

Introduction: The Imperative for Purity

High-performance liquid chromatography (HPLC) is an indispensable technique for the purification of such pharmaceutical intermediates, offering high resolution and reproducibility.[4][5] This document serves as a practical guide, explaining the causal logic behind each parameter selection to empower scientists to adapt and troubleshoot the method effectively.

Foundational Principles: Method Development Strategy

The development of a successful HPLC purification method is rooted in understanding the physicochemical properties of the analyte.[6] this compound is a largely non-polar molecule due to its tricyclic aromatic structure, but it possesses a polar secondary amine group, making it an ideal candidate for Reverse-Phase (RP) HPLC.[7][8]

Stationary Phase Selection: The Role of C18

A C18 (octadecylsilane) bonded silica column was selected as the stationary phase. This is the most common and versatile stationary phase in RP-HPLC, providing strong hydrophobic interactions with non-polar molecules.[9] This interaction is crucial for retaining this compound and separating it from both more polar and potentially less polar impurities. The high surface area of C18 packing materials also allows for high loading capacity, which is essential for preparative-scale purification.[10]

Mobile Phase Composition: Controlling Retention and Peak Shape

The mobile phase is the primary tool for controlling selectivity and retention time in RP-HPLC.[9]

  • Solvents: A binary system of HPLC-grade Acetonitrile (ACN) and ultrapure water was chosen. ACN is often preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[5]

  • pH Modifier: The secondary amine in the phenothiazine ring has a pKa that makes its charge state pH-dependent. At neutral pH, the amine can be partially protonated, leading to peak tailing due to undesirable interactions with residual silanol groups on the silica support. To suppress this effect and ensure a single, consistent ionic form, 0.1% formic acid is added to both the aqueous and organic mobile phases. This maintains a low pH (approx. 2.7), fully protonating the amine. The result is a sharp, symmetrical peak shape and highly reproducible retention times, which are critical for effective purification.[6][11]

Elution Mode: The Advantage of a Gradient

For purification, a gradient elution is vastly superior to an isocratic (constant mobile phase composition) approach.[9] A crude reaction mixture typically contains components with a wide range of polarities. A gradient, which starts with a high percentage of the weak solvent (water) and gradually increases the percentage of the strong solvent (ACN), allows for:

  • Elution of highly polar impurities early in the run.

  • Focused elution of the target compound into sharp, concentrated bands.

  • Stripping of highly non-polar, strongly retained impurities from the column at the end of the run.

This strategy maximizes resolution, improves peak shape, and reduces run times compared to isocratic methods.[9]

Detection: Leveraging UV Absorbance

The conjugated aromatic system of the phenothiazine core results in strong ultraviolet (UV) absorbance.[12] A photodiode array (PDA) or UV-Vis detector is therefore ideal. A PDA detector offers the significant advantage of acquiring the full UV spectrum for each peak, which can be used to assess peak purity and confirm the identity of the target compound against a reference standard. Based on the typical absorbance of phenothiazine derivatives, a primary detection wavelength of 254 nm is selected for robust signal detection.[13]

Experimental Protocol: Purification of this compound

This protocol is designed for a preparative HPLC system. It can be scaled down for analytical or semi-preparative purposes by adjusting column dimensions, flow rates, and injection volumes.

Instrumentation and Materials
  • HPLC System: Preparative HPLC system with a binary gradient pump, autosampler or manual injector, column oven, and a PDA or multi-wavelength UV detector.

  • Column: C18, 5 µm particle size, 150 x 21.2 mm (or similar preparative dimensions).

  • Chemicals:

    • Acetonitrile (HPLC Grade or higher)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade)

    • Crude this compound sample

    • Dimethyl sulfoxide (DMSO, HPLC Grade) for sample dissolution.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v). (e.g., 1 mL formic acid in 999 mL water).

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v). (e.g., 1 mL formic acid in 999 mL acetonitrile).

  • Procedure: Filter both mobile phases through a 0.45 µm filter and degas thoroughly using sonication or vacuum degassing to prevent pump cavitation and detector noise.

Sample Preparation
  • Accurately weigh the crude this compound powder.

  • Dissolve the crude material in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Note: Using the mobile phase as the dissolution solvent is ideal if solubility permits, but DMSO is often a good choice for initial runs with compounds of unknown solubility.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC system.

HPLC Method Parameters

All quantitative parameters for the purification method are summarized in the table below.

ParameterValueRationale
Column C18, 5 µm, 150 x 21.2 mmStandard for reverse-phase preparative work.[10]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acidifier for peak shape control.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase; acidifier for peak shape control.[11]
Flow Rate 20.0 mL/minAppropriate for the column dimension.
Injection Volume 500 - 2000 µLDependent on sample concentration and column loading capacity.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak shape.
Detector PDA/UV at 254 nmStrong absorbance wavelength for phenothiazines.[13]
Gradient Profile See Table 2 BelowTo effectively separate compounds of varying polarities.[9]

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase B (ACN)Curve
0.040Linear
15.095Linear
18.095Linear
18.140Linear
22.040Linear
Purification Workflow
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (40% B) for at least 5-10 column volumes (approx. 15-20 minutes) or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared crude sample onto the column.

  • Chromatogram Monitoring: Monitor the separation in real-time. The target peak for this compound should be a major, well-resolved peak.

  • Fraction Collection: Collect the eluent corresponding to the target peak into clean, labeled collection vessels. Use narrow collection windows (e.g., based on peak slope) to maximize the purity of the collected fractions.

  • Post-Run Analysis: After purification, analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to confirm purity. Pool the fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the final, pure this compound product.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification process, from the initial crude material to the final, validated pure compound.

HPLC_Purification_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Separation cluster_post 3. Post-Purification crude_sample Crude 2-fluoro-10H- phenothiazine sample_prep Dissolution in DMSO & Filtration (0.45 µm) crude_sample->sample_prep hplc_injection Inject onto C18 Column sample_prep->hplc_injection separation Gradient Elution (ACN/H2O w/ 0.1% FA) hplc_injection->separation detection PDA/UV Detection (254 nm) separation->detection fraction_collection Collect Target Peak Fractions detection->fraction_collection purity_analysis Analytical HPLC Check of Fractions fraction_collection->purity_analysis pooling Pool High-Purity Fractions purity_analysis->pooling solvent_removal Solvent Evaporation (Rotovap/Lyophilizer) pooling->solvent_removal pure_compound Pure Compound (>98%) solvent_removal->pure_compound

Caption: A workflow diagram of the HPLC purification process.

Expected Results and Discussion

Using the described method, this compound is expected to elute as a sharp, symmetrical peak, well-resolved from common synthetic impurities. A representative chromatogram would show early-eluting polar impurities near the solvent front, followed by the main product peak, and finally, any late-eluting, more non-polar by-products.

The purity of the collected fractions should be confirmed by analytical HPLC. Fractions collected from the apex of the peak are expected to exceed 99% purity. The overall recovery of the pure compound will depend on the purity of the initial crude material but is generally expected to be high due to the efficiency of the method. This preparative method can be readily scaled up or down by adjusting the column diameter and flow rate while maintaining the linear velocity, ensuring consistent separations from milligram to multi-gram scales.[10]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By explaining the rationale behind the selection of the stationary phase, mobile phase, and gradient conditions, this guide equips researchers with the necessary knowledge to implement and adapt the method for their specific needs. The described RP-HPLC method is robust, scalable, and yields high-purity material essential for reliable downstream applications in chemical synthesis and drug discovery.

References

  • Vertex AI Search. (2024). Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
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  • Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
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  • Wiley. (n.d.).
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Synthesis of 2-fluoro-10H-phenothiazine sulfone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-10H-phenothiazine Sulfone Derivatives

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the synthesis of this compound sulfone derivatives. This class of compounds is of significant interest due to the broad pharmacological potential of the phenothiazine scaffold, which includes antipsychotic, antimicrobial, anti-inflammatory, and antitumor activities.[1][2] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the sulfone moiety modulates the electronic properties and three-dimensional structure of the molecule, often leading to a distinct biological profile.[3][4]

This guide eschews a rigid template in favor of a narrative that follows the scientific logic of the synthetic process. We will delve into the causality behind experimental choices, provide self-validating protocols grounded in established literature, and offer insights gleaned from practical experience.

Part 1: A Two-Stage Synthetic Strategy

The most reliable and modular approach to synthesizing this compound sulfone derivatives is a two-stage process. The first stage involves the construction of the core tricyclic system, this compound. The second stage is the selective oxidation of the sulfide bridge to the sulfone. This strategy allows for the purification and characterization of the intermediate phenothiazine before proceeding to the final oxidation step, ensuring a higher purity of the final product.

G cluster_0 Stage 1: Phenothiazine Core Synthesis cluster_1 Stage 2: Oxidation A Fluorinated Starting Materials (e.g., 2-amino-fluorobenzenethiol, o-halonitrobenzene) B Ring Formation Reaction (Smiles Rearrangement or Ullmann Condensation) A->B C This compound (Intermediate) B->C D Oxidation Reaction (H₂O₂ / Acetic Acid) C->D Purified Intermediate E This compound Sulfone (Final Product) D->E

Caption: High-level two-stage workflow for the synthesis of the target compounds.

Part 2: Forging the Core: Synthesis of this compound

The critical step in this synthesis is the formation of the tricyclic phenothiazine nucleus. Two primary methods are prevalent: the Smiles rearrangement and the Ullmann condensation. For synthesizing specifically substituted analogs like the 2-fluoro derivative, the Smiles rearrangement offers a more predictable and controlled route.[3][5]

Method 1: The Smiles Rearrangement (Recommended)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction.[6][7] Its success hinges on the presence of an electron-withdrawing group (typically a nitro group) to activate the aromatic ring that is being attacked by the nucleophile (an amine or thiol).[7] This method provides excellent regiochemical control.

Protocol 1: Synthesis of this compound via Smiles Rearrangement

This protocol is adapted from established procedures for synthesizing fluorinated phenothiazines.[3] It proceeds via a diphenylsulfide intermediate, which is then formylated and cyclized.

G A Step A: Condensation (Formation of Diphenylsulfide) B Step B: Formylation A->B C Step C: Cyclization (Base-catalyzed Rearrangement) B->C D Purification (Recrystallization) C->D E Characterization (TLC, NMR, MS) D->E

Caption: Experimental workflow for the Smiles rearrangement synthesis.

A. Synthesis of Substituted 2-amino-2'-nitrodiphenylsulfide

  • In a 100 mL round-bottom flask, dissolve 2-amino-fluorobenzenethiol (0.01 mol) and anhydrous sodium acetate (0.01 mol) in 25 mL of absolute ethanol.

  • To this solution, add a solution of an appropriate o-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene) (0.01 mol) in 15 mL of ethanol.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the product often precipitates. If not, the mixture can be cooled in an ice bath to induce crystallization.

  • Filter the solid product, wash with cold 30% ethanol, and dry. Recrystallization from methanol can be performed if necessary.[1]

B. Formylation of the Diphenylsulfide

  • Place the dried diphenylsulfide from the previous step (0.01 mol) into a 50 mL flask.

  • Add 25 mL of 90% formic acid.

  • Reflux the mixture for 4 hours to yield the 2-formamido-2'-nitrodiphenylsulfide.

  • Pour the hot reaction mixture into a beaker containing crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and dry.

C. Cyclization via Smiles Rearrangement

  • Dissolve the dried 2-formamido-2'-nitrodiphenylsulfide (0.01 mol) in 30 mL of acetone or ethanol in a 100 mL flask.

  • Add an alcoholic solution of potassium hydroxide (e.g., 0.2 g in 5 mL ethanol) dropwise while stirring.[3]

  • Heat the mixture to reflux for 3-4 hours. A color change is typically observed as the cyclization proceeds.

  • After the reflux period, pour the reaction mixture into a large volume of cold water.

  • The crude this compound will precipitate. Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or benzene.[3]

Expertise & Causality:

  • Why sodium acetate in Step A? It acts as a weak base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily attacks the electron-deficient aryl halide.

  • Why formic acid in Step B? Formylation protects the amine group. This is crucial as the free amine could potentially interfere with the subsequent base-catalyzed cyclization. The formyl group is easily removed during the workup of the final product.

  • Why alcoholic KOH in Step C? The strong base deprotonates the formamido nitrogen, creating the nucleophile that initiates the intramolecular aromatic substitution (the Smiles Rearrangement), displacing the nitro group and forming the central thiazine ring.

Method 2: The Ullmann Condensation

Part 3: The Oxidation Step: From Sulfide to Sulfone

The conversion of the phenothiazine sulfide to the corresponding sulfone is a straightforward oxidation. The most common and effective method involves using 30% hydrogen peroxide in glacial acetic acid.[1][3][11][12] This system provides a clean and high-yielding conversion. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone.[13][14]

Protocol 2: Synthesis of this compound Sulfone

Materials:

  • This compound (0.01 mol)

  • Glacial Acetic Acid (20-30 mL)

  • 30% Hydrogen Peroxide (H₂O₂) (10-15 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve the this compound (0.01 mol) in 20 mL of glacial acetic acid. Gentle warming may be required.

  • To this solution, add 5 mL of 30% hydrogen peroxide.

  • Heat the mixture to reflux for 15-20 minutes.[1]

  • Stop heating and carefully add another 5 mL portion of 30% hydrogen peroxide.[3]

  • Resume heating and maintain reflux for an additional 3-4 hours. Monitor the reaction's completion by TLC (the sulfone product will be significantly more polar than the starting sulfide).

  • After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 200 mL of cold water or crushed ice.

  • A solid precipitate of the this compound sulfone will form.

  • Filter the solid using a Büchner funnel, wash it extensively with water to remove residual acetic acid, and then dry.

  • The crude product can be purified by recrystallization from ethanol to yield the final product.[3]

Trustworthiness & Self-Validation:

  • Causality: Glacial acetic acid serves as a solvent that is stable to oxidation and facilitates the reaction. Hydrogen peroxide is a powerful yet clean oxidant, with water being its only byproduct.

  • Stepwise H₂O₂ Addition: Adding the oxidant in two portions helps to control the initial exotherm of the reaction and ensures a sufficient amount of oxidant is present to drive the reaction to the fully oxidized sulfone, past the intermediate sulfoxide stage.

  • Reaction Monitoring: Use a TLC system with a mobile phase like ethyl acetate/hexane (e.g., 3:7). The starting material (phenothiazine) will have a high Rf value, the intermediate sulfoxide will be lower, and the final sulfone product will have the lowest Rf value due to its increased polarity. The reaction is complete when the starting material spot is no longer visible.

  • Purification: The precipitation in water is an effective initial purification step, as the nonpolar starting material and moderately polar sulfoxide (if any remains) are more soluble in the aqueous acetic acid mixture than the highly polar sulfone product. Recrystallization from ethanol typically yields a product of high purity.[3]

Part 4: Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound sulfone.

ParameterTechniqueExpected Observation
Purity TLC / HPLCA single spot/peak indicates high purity.[15][16]
Melting Point Melting Point ApparatusA sharp melting point range is indicative of a pure compound.
Structure (Functional Groups) IR SpectroscopyAppearance of strong absorption bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group. Disappearance of the S-H stretch if present in the starting thiol.
Structure (Protons) ¹H NMR SpectroscopyAromatic protons ortho to the sulfone group will experience a significant downfield shift compared to the phenothiazine precursor due to the strong electron-withdrawing nature of the SO₂ group. The N-H proton typically appears as a broad singlet.[1]
Structure (Carbons) ¹³C NMR SpectroscopyAromatic carbons attached to the sulfone group will be shifted downfield. The C-F coupling will be observable for the fluorinated ring.[1]
Molecular Weight Mass Spectrometry (MS)The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target compound.

Part 5: Application Notes

Derivatives of phenothiazine sulfone are valuable scaffolds in drug discovery and materials science.

  • Medicinal Chemistry: The sulfone derivatives often exhibit different pharmacological profiles compared to their sulfide precursors. They have been investigated for antimicrobial, anthelmintic, and antioxidant activities.[4][11][12] The rigid, butterfly-like conformation imposed by the sulfone group can alter receptor binding interactions, providing a tool for structure-activity relationship (SAR) studies.

  • Materials Science: The phenothiazine sulfone core is a strong electron-accepting unit. This property makes these derivatives useful in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs), where they can function as host materials or electron transporters.[17][18]

This guide provides a robust framework for the successful synthesis, purification, and characterization of this compound sulfone derivatives. By understanding the principles behind each step, researchers can troubleshoot and adapt these protocols to generate a wide array of analogs for further investigation.

References

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  • Sharma, K., et al. (2019). Antimicrobial studies, synthesis and characterization of novel 1-nitro-10H-phenothiazine bearing sulfone/nucleoside moieties. Nucleosides, Nucleotides & Nucleic Acids, 38(4), 313-329. [Link]

  • Smith Kline French Lab. (1969). Synthesis of 2-substituted phenothiazines.
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Application Notes and Protocols for the Antimicrobial Screening of 2-Fluoro-10H-Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Phenothiazines in the Age of Antimicrobial Resistance

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. Phenothiazines, a class of compounds traditionally recognized for their neuroleptic properties, have emerged as promising candidates in the search for new antimicrobials.[1][2] Their multifaceted mechanisms of action, which often involve the disruption of microbial cell membranes and the inhibition of efflux pumps, offer a distinct advantage over conventional antibiotics that typically target specific metabolic pathways.[3][4][5] This application note provides a comprehensive guide for the systematic antimicrobial screening of a specific subclass, the 2-fluoro-10H-phenothiazine derivatives, equipping researchers and drug development professionals with the necessary protocols and theoretical framework to rigorously evaluate their potential. The introduction of a fluorine atom at the C-2 position of the phenothiazine scaffold is a strategic medicinal chemistry approach to potentially enhance the molecule's metabolic stability and antimicrobial potency.

Scientific Rationale and Mechanistic Insights

Phenothiazine derivatives exert their antimicrobial effects through a variety of mechanisms, making them particularly interesting as potential therapeutics. A primary mode of action is the disruption of the microbial cell membrane's integrity and function.[3] Furthermore, many phenothiazines have been shown to inhibit bacterial efflux pumps, which are a common mechanism for acquired drug resistance.[1][2] By blocking these pumps, phenothiazines can restore the efficacy of conventional antibiotics against resistant bacterial strains, highlighting their potential as adjuvant therapies.[1][2] In fungi, these compounds can interfere with calmodulin-mediated signaling pathways.[3] The lipophilic nature of the phenothiazine core facilitates its insertion into the phospholipid bilayer of microbial membranes, leading to increased permeability and ultimately cell death. The fluorine substitution in the this compound derivatives is anticipated to modulate this lipophilicity and the electronic properties of the molecule, potentially leading to enhanced antimicrobial activity and a more favorable pharmacokinetic profile.

Experimental Workflow for Antimicrobial Screening

A systematic approach is crucial for the effective evaluation of novel compounds. The following workflow provides a logical progression from initial screening to more detailed characterization of the antimicrobial properties of this compound derivatives.

Antimicrobial Screening Workflow Figure 1: Experimental Workflow for Antimicrobial Screening of this compound Derivatives cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Advanced Characterization A Compound Synthesis & Characterization (this compound Derivatives) B Preparation of Stock Solutions A->B D Initial Susceptibility Testing (e.g., Agar Well Diffusion) B->D C Selection of Microbial Panel (Gram+, Gram-, Fungi) C->D E Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method) D->E Active Compounds F Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) E->F G Time-Kill Kinetic Assays F->G H Synergy Testing with Conventional Antibiotics F->H I Mechanism of Action Studies (e.g., Membrane Permeability Assays) F->I

Caption: A structured workflow for the comprehensive antimicrobial evaluation of novel compounds.

Detailed Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8] The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotics (e.g., vancomycin, ciprofloxacin, fluconazole)

  • Sterile multichannel pipettes and tips

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add an additional 50 µL of the compound stock solution, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

    • This will create a gradient of decreasing compound concentrations.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A separate row of wells with a standard antibiotic prepared in the same manner as the test compounds.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine whether a compound is microbistatic or microbicidal.

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, subculture a small aliquot (e.g., 10 µL) onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plates under the same conditions as the initial MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

Quantitative data from the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

CompoundTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)
Derivative A Staphylococcus aureusPositive816
Escherichia coliNegative3264
Candida albicansN/A16>64
Derivative B Staphylococcus aureusPositive48
Escherichia coliNegative1632
Candida albicansN/A832
Vancomycin Staphylococcus aureusPositive12
Ciprofloxacin Escherichia coliNegative0.51
Fluconazole Candida albicansN/A2>64

Visualizing the Broth Microdilution Protocol

Broth Microdilution Protocol Figure 2: Step-by-Step Broth Microdilution Workflow A Prepare Compound Stock Solution D Perform Serial Dilutions of Compound A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E C Dispense Broth into 96-Well Plate C->D D->E F Include Growth, Sterility, and Positive Controls E->F G Incubate at Appropriate Temperature and Duration F->G H Read and Record MIC Value G->H I Subculture for MBC/MFC Determination H->I

Caption: A visual representation of the key steps in the broth microdilution method.

Conclusion and Future Directions

The protocols and framework presented in this application note provide a robust starting point for the antimicrobial screening of this compound derivatives. Promising candidates identified through these assays should be further investigated through more advanced studies, including time-kill kinetics, synergy testing with existing antibiotics, and detailed mechanistic studies to elucidate their specific cellular targets. Given the urgent need for new antimicrobial agents, the systematic evaluation of repurposed drug classes like phenothiazines represents a valuable and promising area of research.

References

  • Amaral, L., et al. (2019). Do phenothiazines possess antimicrobial and efflux inhibitory properties? PubMed. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available from: [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis, antimicrobial evaluation and molecular modeling of some novel phenothiazine derivatives. RSC Advances, 5(118), 97601-97615. Available from: [Link]

  • Amaral, L., & Spengler, G. (2021). Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria. Molecules, 26(16), 4991. Available from: [Link]

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  • Al-Snafi, A. E. (2023). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Medical Science, 27(133). Available from: [Link]

  • Amaral, L., et al. (2004). Antimicrobial Activity of Phenothiazines. In Vivo, 18(6), 725-731. Available from: [Link]

  • Ike, C. O., et al. (2015). Synthesis and Antimicrobial Screening of Novel Benzoxazinophenothiazine Derivatives. Asian Journal of Chemistry, 27(11), 4115-4119. Available from: [Link]

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  • EUCAST. (n.d.). EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

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  • El-Sayed, M. A. A., et al. (2023). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Results in Chemistry, 5, 100862. Available from: [Link]

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  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. Available from: [Link]

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Application Notes and Protocols for 2-fluoro-10H-phenothiazine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of Fluorinated Phenothiazines in Advanced Materials

Phenothiazine, a sulfur and nitrogen-containing heterocyclic compound, has long been a privileged scaffold in medicinal chemistry. However, its unique redox properties and non-planar "butterfly" conformation have propelled its derivatives into the realm of materials science. The strategic introduction of a fluorine atom at the 2-position of the phenothiazine core, creating 2-fluoro-10H-phenothiazine, offers a compelling avenue for fine-tuning the electronic and photophysical properties of these materials. This modification can enhance stability, influence molecular packing, and modulate energy levels, making this compound a promising building block for a new generation of organic electronics and sensors.

These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals exploring the potential of this compound. We will delve into its synthesis, characterization, and provide detailed protocols for its application in organic light-emitting diodes (OLEDs) and chemical sensors. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.

Synthesis and Characterization of this compound Derivatives

The introduction of a fluorine atom onto the phenothiazine backbone can be achieved through several synthetic strategies. A common and effective method is the Smiles rearrangement.[1][2] This protocol outlines a general procedure for the synthesis of this compound, which can be adapted for the synthesis of various derivatives.

Synthetic Protocol: Smiles Rearrangement Approach

This protocol is based on the general principles of Smiles rearrangement for the synthesis of fluorinated phenothiazines.[1][2]

Materials:

  • 2-Amino-3-fluorobenzenethiol

  • o-Halonitrobenzene (e.g., 2-chloronitrobenzene)

  • Formic acid

  • Anhydrous sodium acetate

  • Ethanol

  • Acetone

  • Potassium hydroxide

  • Glacial acetic acid

  • 30% Hydrogen peroxide

Procedure:

  • Synthesis of the Diphenylsulfide Intermediate:

    • In a round-bottom flask, dissolve 2-amino-3-fluorobenzenethiol (0.01 mol) and anhydrous sodium acetate (0.01 mol) in ethanol (20 mL).

    • To this solution, add a solution of o-halonitrobenzene (0.01 mol) in ethanol (10 mL).

    • Reflux the reaction mixture for 4-5 hours.

    • Cool the solution and store it in an ice bath overnight to allow for precipitation.

    • Filter the solid, wash with 30% ethanol, and recrystallize from methanol to obtain the 2-amino-2'-nitrodiphenylsulfide derivative.

  • Formylation of the Amino Group:

    • Treat the synthesized diphenylsulfide with formic acid to formylate the amino group. This step is crucial for facilitating the subsequent Smiles rearrangement.

  • Smiles Rearrangement to Form the Phenothiazine Core:

    • Dissolve the formylated intermediate (0.01 mol) in acetone (15 mL).

    • Add an alcoholic solution of potassium hydroxide (0.2 g in 5 mL ethanol) and reflux for 30 minutes.

    • Add a second portion of alcoholic potassium hydroxide (0.2 g in 5 mL ethanol) and continue refluxing for an additional 4 hours.[3]

    • Pour the reaction mixture into a beaker containing crushed ice.

    • Filter the resulting precipitate, wash with cold water and 30% ethanol, and recrystallize from benzene to yield the this compound derivative.

Characterization of this compound Derivatives

To ensure the successful synthesis and purity of the this compound derivatives, and to understand their properties for materials science applications, a suite of characterization techniques is essential.

Technique Purpose Expected Observations for a this compound derivative
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the desired product.Characteristic shifts for aromatic protons and carbons, with splitting patterns indicative of the fluorine substitution. The presence of the N-H proton signal (if not derivatized at the 10-position) is also a key indicator.
FTIR Spectroscopy Identification of functional groups.Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-F stretching, and aromatic C-H and C=C vibrations.
Mass Spectrometry Determination of the molecular weight and confirmation of the elemental composition.A molecular ion peak corresponding to the calculated molecular weight of the this compound derivative.
UV-Vis Spectroscopy Investigation of the electronic absorption properties.Absorption bands in the UV-visible region corresponding to π-π* transitions within the conjugated phenothiazine system. The fluorine substituent may cause a slight shift in the absorption maxima compared to the non-fluorinated analogue.
Photoluminescence Spectroscopy Evaluation of the emission properties.Emission spectrum in a suitable solvent to determine the fluorescence wavelength and quantum yield. This is crucial for applications in OLEDs.
Cyclic Voltammetry (CV) Determination of the electrochemical properties, including HOMO and LUMO energy levels.Reversible or quasi-reversible oxidation and reduction peaks. From the onset potentials of these peaks, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated, which are critical for designing electronic devices.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability.A high decomposition temperature is desirable for applications in electronic devices that can generate heat during operation.
Differential Scanning Calorimetry (DSC) Determination of thermal transitions such as melting point and glass transition temperature.Provides information on the material's morphology and processing window.

Application in Organic Light-Emitting Diodes (OLEDs)

Phenothiazine derivatives are excellent candidates for use in OLEDs, serving as hole-transporting materials (HTMs) or as emissive dopants.[4] The introduction of a fluorine atom can enhance the stability and tune the energy levels for improved device performance. This section provides a protocol for the fabrication of a solution-processed OLED using a this compound derivative as a component of the emissive layer.

Protocol for Solution-Processed OLED Fabrication

This protocol describes the fabrication of a multilayer OLED using spin-coating, a common technique for solution-processable materials.[5][6]

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • This compound derivative (as a dopant)

  • Host material (e.g., poly(N-vinylcarbazole) - PVK)

  • Hole injection layer (HIL) material (e.g., PEDOT:PSS)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum - Al)

  • Solvents for dissolving organic materials (e.g., chlorobenzene, toluene)

  • Spin-coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Immediately before use, treat the ITO surface with UV-ozone for 15 minutes to improve its work function and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate at a suitable speed (e.g., 3000 rpm for 60 seconds) to achieve a thickness of approximately 30-40 nm.

    • Anneal the substrate at 150 °C for 15 minutes in the glovebox to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material (e.g., PVK) and the this compound derivative (dopant) in a suitable solvent like chlorobenzene. The doping concentration can be varied (e.g., 1-10 wt%) to optimize device performance.

    • Spin-coat the EML solution onto the HIL at a speed that yields a desired thickness (e.g., 40-60 nm).

    • Anneal the substrate at a suitable temperature (e.g., 80 °C) for 30 minutes inside the glovebox to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr) without breaking the inert atmosphere.

    • Deposit the ETL (e.g., TPBi, 30-40 nm).

    • Deposit the EIL (e.g., LiF, 1 nm).

    • Deposit the metal cathode (e.g., Al, 100 nm).

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

Expected Performance and Causality

The performance of an OLED is characterized by several key metrics. The introduction of the this compound derivative is expected to influence these parameters in the following ways:

Performance Metric Description Influence of this compound
External Quantum Efficiency (EQE) The ratio of photons emitted to electrons injected.The high photoluminescence quantum yield of the fluorinated phenothiazine derivative can lead to a higher EQE. Proper energy level alignment with the host material is crucial for efficient energy transfer.[5]
Luminance The intensity of light emitted per unit area.Efficient charge injection, transport, and recombination within the emissive layer, facilitated by the properties of the phenothiazine derivative, can result in high luminance.[6]
Turn-on Voltage The voltage at which the device begins to emit light.Well-matched energy levels between the different layers of the OLED can lower the turn-on voltage.
Color Coordinates (CIE) The perceived color of the emitted light.The emission wavelength of the this compound derivative will determine the color of the OLED.
Device Stability The operational lifetime of the OLED.The fluorine atom can enhance the electrochemical and thermal stability of the phenothiazine molecule, potentially leading to a longer device lifetime.

Example Performance of Phenothiazine-Based OLEDs:

Phenothiazine Derivative Device Structure Max. EQE (%) Max. Luminance (cd/m²) Emission Color Reference
PtAu₂ complex with phenothiazine-acetylidesSolution-processed18.7-Orange[1][5]
Phenothiazine-substituted tetraphenylethyleneSolution-processed8.2-White[7]
NTPCF (phenothiazine-nicotinonitrile)Solution-processed4.258400Warm White[6][8]

Application in Chemical Sensors

The electron-rich nature of the phenothiazine core makes its derivatives suitable for use in chemical sensors, particularly for the detection of electron-deficient species or ions that can interact with the heteroatoms. The N-H proton of the 10H-phenothiazine is particularly interesting for sensing applications involving hydrogen bonding. This section provides a protocol for the fabrication and use of a this compound-based fluorescent sensor for fluoride ions.

Protocol for Fluoride Ion Sensing

This protocol outlines the preparation of a solution-based fluorescent sensor and the procedure for fluoride ion detection.[9]

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile or a mixture of ethanol and water)

  • Tetrabutylammonium fluoride (TBAF) as the fluoride ion source

  • Other tetrabutylammonium salts (e.g., TBACl, TBABr, TBAI) for selectivity studies

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of the Sensor Solution:

    • Prepare a stock solution of this compound in the chosen solvent at a specific concentration (e.g., 10⁻⁵ M).

  • Fluorescence Titration:

    • Place a known volume of the sensor solution in a quartz cuvette.

    • Record the initial fluorescence spectrum of the solution.

    • Incrementally add small aliquots of a standard solution of TBAF to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the fluoride ion concentration.

    • From this plot, the detection limit and the binding constant can be determined.

  • Selectivity Test:

    • Repeat the fluorescence titration experiment with other anions (e.g., Cl⁻, Br⁻, I⁻) to assess the selectivity of the sensor for fluoride ions.

Sensing Mechanism and Expected Results

The sensing mechanism likely involves the interaction of the fluoride ion with the N-H proton of the this compound through hydrogen bonding. This interaction can modulate the electronic properties of the phenothiazine ring, leading to a change in its fluorescence properties, such as quenching or enhancement of the emission.

Expected Observations:

  • A significant and selective change (e.g., quenching) in the fluorescence intensity of the this compound solution upon the addition of fluoride ions.

  • Minimal or no change in fluorescence in the presence of other halide ions, demonstrating the high selectivity of the sensor.

Diagram of the Proposed Sensing Mechanism:

G Proposed Fluoride Sensing Mechanism PTZ This compound (Fluorescent) Complex [PTZ-H···F]⁻ Complex (Fluorescence Quenched) PTZ->Complex + F⁻ F_ion F⁻ (Fluoride Ion) Complex->PTZ - F⁻ (Reversible)

Caption: Interaction of fluoride ion with this compound.

Future Outlook and Conclusion

This compound stands as a versatile and promising building block for the advancement of materials science. The protocols and application notes presented here provide a foundational framework for researchers to explore its potential in organic electronics and chemical sensing. The strategic incorporation of fluorine not only enhances the intrinsic properties of the phenothiazine core but also opens up new avenues for the design of next-generation materials with tailored functionalities. Further research into the synthesis of novel derivatives and their integration into more complex device architectures will undoubtedly unlock the full potential of this exciting class of compounds.

References

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  • Volyniuk, D., et al. (2020). White hyperelectrofluorescence from solution-processable OLEDs based on phenothiazine substituted tetraphenylethylene derivatives. Journal of Materials Chemistry C, 8(34), 11835-11846. [Link]

  • Yuan, Y., et al. (2015). Solution-processed OLEDs based on phosphorescent PtAu2 complexes with phenothiazine-functionalized acetylides. Journal of Materials Chemistry C, 3(34), 8946-8955. [Link]

  • Gudeika, D., et al. (2021). Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. Chemical Science, 12(45), 15064-15075. [Link]

  • Dixit, Y., et al. (2011). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. E-Journal of Chemistry, 8(3), 1063-1071. [Link]

  • Gudeika, D., et al. (2021). Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. Chemical Science, 12(45), 15064-15075. [Link]

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  • Nodiff, E. A., & Hausman, M. (1966). US Patent 3,246,020A: Synthesis of 2-substituted phenothiazines.
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  • Lee, J., et al. (2021). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials, 4(11), 12595-12603. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-fluoro-10H-phenothiazine. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning the synthesis of this important fluorinated heterocyclic compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to improve your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that are frequently encountered when approaching the synthesis of this compound.

Q1: What are the primary synthetic routes for this compound?

A1: There are two predominant methods for synthesizing the phenothiazine core, which can be adapted for the 2-fluoro analogue:

  • Thionation of a Diphenylamine Precursor: This is a classical and widely used method. It involves the direct reaction of a suitably substituted diphenylamine with elemental sulfur at high temperatures (typically 140-200°C).[1][2][3][4] The reaction is almost always catalyzed by a substance like iodine or anhydrous aluminum chloride to improve reaction rates and yields.[1][2][4]

  • Ullmann Condensation / Smiles Rearrangement Route: This route builds the phenothiazine tricycle through a series of reactions. It often starts with the condensation of an o-aminothiophenol with a reactive o-halonitrobenzene.[5][6] This is frequently followed by an intramolecular cyclization, sometimes involving a Smiles rearrangement, to form the final phenothiazine ring system.[5][6][7][8][9] This method can offer better control over regioselectivity, which is crucial when synthesizing specifically substituted phenothiazines.

Q2: What are the critical starting materials for the this compound synthesis?

A2: The choice of starting materials depends on the selected synthetic route:

  • For the Thionation Route: The key precursor is 3-fluorodiphenylamine . This compound is then reacted with sulfur.

  • For the Ullmann/Smiles Route: You would typically start with 2-amino-5-fluorobenzenethiol and a reactive aryl halide, such as 1-bromo-2-nitrobenzene . The subsequent steps involve creating a diphenyl sulfide intermediate which then cyclizes.[5][10]

Q3: What safety precautions are essential during this synthesis?

A3: Safety is paramount. The thionation reaction, in particular, requires careful management:

  • Hydrogen Sulfide (H₂S) Evolution: The reaction of diphenylamine with sulfur liberates significant quantities of toxic and flammable hydrogen sulfide gas.[1][4] The entire apparatus must be assembled in a well-ventilated fume hood, and the exiting gas should be passed through a scrubber containing a bleach (sodium hypochlorite) solution to neutralize the H₂S.

  • High Temperatures: The reaction is typically conducted at temperatures exceeding 150°C, posing a risk of severe burns.[1] Proper personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is mandatory.

  • Reagent Handling: Solvents like dimethylformamide (DMF) and nitrobenzene, sometimes used in Ullmann reactions, are toxic and should be handled with care.[11] Catalysts like anhydrous aluminum chloride are corrosive and react violently with water.[12]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Low or No Yield of this compound

A low yield is one of the most common frustrations in this synthesis.[13] The cause can often be traced back to reagent quality, reaction conditions, or competing side reactions.

Workflow for Troubleshooting Low Yield

LowYield_Troubleshooting Start Low or No Yield Observed CheckReagents Verify Reagent Quality (Purity, Anhydrous) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckCatalyst Evaluate Catalyst (Activity, Loading) Start->CheckCatalyst SideReactions Investigate Side Reactions (e.g., Oxidation, Rearrangement) Start->SideReactions SolutionReagents Solution: - Use freshly purified reagents - Dry solvents thoroughly CheckReagents->SolutionReagents Impurities or Moisture Found SolutionConditions Solution: - Calibrate thermometer - Monitor via TLC/LC-MS - Use inert (N2/Ar) gas CheckConditions->SolutionConditions Deviation from Optimal SolutionCatalyst Solution: - Use fresh, anhydrous catalyst - Perform titration to find optimal loading CheckCatalyst->SolutionCatalyst Deactivation Suspected SolutionSideReactions Solution: - Lower temperature - Use inert atmosphere - Modify synthetic route SideReactions->SolutionSideReactions Byproducts Detected

Caption: A logical workflow to diagnose and address causes of low reaction yields.

  • Cause A: Ineffective Thionation/Cyclization

    • Explanation: The core ring-forming reaction is inefficient. This can be due to suboptimal temperature, insufficient reaction time, or poor reagent quality.[13] Small deviations from the ideal reaction temperature can drastically reduce the yield.[13]

    • Solution:

      • Temperature Control: Use a calibrated thermometer and a reliable heating mantle or oil bath. For the sulfur-diphenylamine reaction, a temperature range of 140-160°C is often optimal.[12]

      • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] This will help you determine the point of maximum product formation before degradation or side reactions begin to dominate.

      • Reagent Purity: Ensure your 3-fluorodiphenylamine is pure. Impurities can inhibit the reaction. Recrystallize or chromatograph the starting material if its purity is in doubt.

  • Cause B: Catalyst Deactivation or Incorrect Loading

    • Explanation: Iodine and anhydrous aluminum chloride are common catalysts. Moisture is the primary enemy of these catalysts, leading to deactivation.[12] Using too little catalyst will result in a sluggish or incomplete reaction, while too much can sometimes promote tar formation.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous aluminum chloride.[12] Ensure all glassware is oven-dried before use.

      • Optimize Catalyst Loading: The optimal amount of catalyst should be determined empirically. Start with a literature-recommended amount (e.g., a small catalytic quantity of iodine) and perform small-scale trial reactions to find the ideal loading for your specific setup.

  • Cause C: Competing Side Reactions (e.g., Oxidation)

    • Explanation: The phenothiazine nucleus is susceptible to oxidation, especially at high temperatures in the presence of air. This can lead to the formation of the corresponding sulfoxide, which is a common impurity that lowers the yield of the desired product.[13][14]

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon gas.[13] This simple step can significantly prevent the formation of oxidized byproducts.

      • Control Stoichiometry: Using a slight excess of the diphenylamine starting material has been reported to reduce byproduct formation.[1] The unreacted starting material can be removed during the purification step.

Problem 2: Product is Impure, Complicated Purification

Even with a good crude yield, purification can be challenging due to the presence of closely related impurities or tarry byproducts.

  • Cause A: Incomplete Reaction

    • Explanation: A significant amount of unreacted 3-fluorodiphenylamine remains in the crude product. This indicates the reaction has not gone to completion.

    • Solution:

      • Increase Reaction Time/Temperature: As determined by TLC monitoring, you may need to extend the reaction time.[12] If time is not the issue, a cautious, incremental increase in temperature (e.g., in 10°C steps) may be necessary.[12]

  • Cause B: Formation of Tarry Byproducts

    • Explanation: Overheating or prolonged reaction times can lead to the polymerization and degradation of reactants and products, forming intractable tars. This is particularly common in the direct thionation method.[1]

    • Solution:

      • Temperature Management: Avoid exceeding the optimal temperature range. A slight reduction in temperature, while potentially increasing the required reaction time, can often provide a cleaner reaction profile.[12]

      • Purification Strategy: If tars have formed, a multi-step purification may be required. Start by dissolving the crude product in a suitable solvent (e.g., toluene or dichloromethane) and filtering off any insoluble material. Follow this with column chromatography on silica gel.

  • Cause C: Presence of Oxidized Impurities

    • Explanation: As mentioned, the this compound-5-oxide is a common byproduct. Its polarity is different from the parent phenothiazine, but it can complicate crystallization.

    • Solution:

      • Chromatography: Flash column chromatography is the most effective method for separating the phenothiazine from its sulfoxide. A solvent system such as hexane/ethyl acetate is typically effective.

      • Alternative Purification: A patent describes a method of purifying phenothiazine by forming a dihydropyran adduct, which precipitates and can be isolated.[15] The phenothiazine is then regenerated by acidic hydrolysis.[15] Another method involves vacuum distillation in the presence of silicon dioxide.[16]

Part 3: Data & Protocols

Table 1: Influence of Catalysts on Phenothiazine Synthesis

This table summarizes common catalysts used in the direct thionation of diphenylamines.

CatalystTypical ConditionsAdvantagesDisadvantages/Considerations
Iodine (I₂) (Catalytic) 1-5 mol%, 160-200°CEffective, inexpensive, classic method.[1][3]Can lead to colored impurities if not used judiciously.
Anhydrous Aluminum Chloride (AlCl₃) Catalytic to Stoichiometric, 140-160°CPotent Lewis acid catalyst.[4]Highly sensitive to moisture, can be corrosive.[12]
No Catalyst >200°CSimplest procedure.Requires higher temperatures, often leads to lower yields and more byproducts.[11]
Detailed Experimental Protocol: Thionation Route

This protocol is a representative procedure for the synthesis of this compound via the direct thionation of 3-fluorodiphenylamine.

Safety Warning: This reaction produces large volumes of toxic H₂S gas and must be performed in a certified chemical fume hood with an appropriate gas scrubber.

Materials:

  • 3-Fluorodiphenylamine (1 equivalent)

  • Sulfur powder (2.2 equivalents)

  • Iodine (0.05 equivalents)

  • Toluene

  • Ethanol

  • Sodium hypochlorite solution (bleach) for scrubbing

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser. The outlet of the condenser should be connected via tubing to a gas scrubber containing bleach.

  • Charging the Flask: To the flask, add 3-fluorodiphenylamine, sulfur, and iodine.

  • Reaction: Begin stirring the mixture and slowly heat the flask using a heating mantle. A melt should form. Continue to heat the reaction mixture to 160-180°C. You will observe a vigorous evolution of H₂S gas.[4] Maintain this temperature and monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours.

  • Cooling and Workup: Once the reaction is complete (as judged by the consumption of the starting material), allow the mixture to cool to approximately 80-90°C. Carefully and slowly add toluene to the hot, molten mass to dissolve the product.

  • Initial Purification: While still warm, filter the toluene solution to remove any unreacted sulfur and inorganic impurities. Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crude, solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.[17]

  • Final Purification: The crude product is often a greenish-yellow solid.[17] For higher purity, recrystallize the solid from ethanol or purify by flash column chromatography on silica gel.[17][18]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The melting point of pure phenothiazine is around 185°C; the fluoro-substituted analogue will have a distinct melting point.[17]

Synthetic Pathway and Potential Side Reaction

Synthesis_Pathway cluster_main Main Synthetic Pathway (Thionation) cluster_side Common Side Reaction A 3-Fluorodiphenylamine B This compound A->B + S, I₂ catalyst ~160-180°C, -H₂S C This compound D Phenothiazine-5-oxide C->D [O] (Air, high temp)

Caption: The direct thionation pathway and the common aerobic oxidation side reaction.

References

  • Benchchem. (n.d.). Troubleshooting common issues in phenothiazine synthesis.
  • Wiley. (n.d.). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives.
  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. (2022). Organic Letters.
  • ResearchGate. (n.d.). (PDF) Smiles Rearrangement for the Synthesis of Diarylamines.
  • NIH. (n.d.). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement.
  • Benchchem. (n.d.). Refining reaction conditions for synthesizing phenothiazine derivatives.
  • Restivo, A. R., & Yale, H. L. (1969). U.S. Patent No. 3,426,020. U.S.
  • Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity. (n.d.).
  • Gleim, W. K. T. (1944). U.S. Patent No. 2,360,295. U.S.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Punam9602. (2023).
  • Vaughan, L. G., & Kramer, D. N. (1968). U.S. Patent No. 3,381,007. U.S.
  • Benchchem. (n.d.). A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights.
  • PratikTerse3. (2017).
  • Scribd. (n.d.). Phenothiazine From Diphenylamine.
  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. (n.d.). NIH.
  • Britton, E. C., & Dietzler, A. J. (1959). U.S. Patent No. 2,887,482. U.S.
  • NCChem. (2022, December 29). PHENOTHIAZINE SYNTHESIS.#ncchem [Video]. YouTube.

Sources

Technical Support Center: Optimizing the Smiles Rearragement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to the technical support center for the Smiles rearrangement. This guide is designed to serve as a practical resource, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and grounded in practical, field-proven experience.

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction that has become an essential tool in modern synthetic organic chemistry.[1][2] It allows for the formation of new carbon-heteroatom or carbon-carbon bonds through the migration of an aryl group.[2][3] This guide will help you navigate the complexities of this reaction and optimize your experimental conditions for success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Yield

Q1: My Smiles rearrangement is resulting in a low yield or no product at all. What are the most likely causes and how can I address them?

A1: Low or no yield in a Smiles rearrangement can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Activation of the Aromatic Ring: The migrating aromatic ring typically requires activation by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the site of substitution.[1][4][5] These groups stabilize the negative charge in the Meisenheimer complex, which is a key intermediate.[3][6][7]

    • Solution: If your substrate lacks strong EWGs (e.g., -NO₂, -CN, -SO₂R), the reaction will be sluggish. Consider redesigning the substrate to include at least one strong EWG. If redesign is not possible, you may need to employ more forcing conditions, such as higher temperatures or stronger bases, but be mindful of potential side reactions.

  • Inappropriate Base Selection: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (the Y-H group) to initiate the reaction, but not so strong that it causes undesired side reactions like elimination or decomposition.[8]

    • Solution: Screen a variety of bases. Common choices include alkali metal hydroxides (NaOH, KOH), alkoxides (NaOtBu, KOtBu), and hydrides (NaH). For the Truce-Smiles variant, which involves a carbanion nucleophile, strong organolithium bases like n-BuLi or LDA are often necessary.[3][6]

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Solution: Polar aprotic solvents like DMSO, DMF, and THF are generally preferred as they can effectively solvate the cationic counter-ion of the base without protonating the anionic nucleophile. Protic solvents can interfere with the nucleophile and should generally be avoided unless they are part of the reaction mechanism.

  • Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the formation of the spirocyclic Meisenheimer intermediate.[7]

    • Solution: Examine the 3D structure of your substrate. If significant steric clash is likely, you may need to redesign the linker between the nucleophile and the aromatic ring to be more flexible or longer.

Side Reactions and Impurities

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: The most common side reactions in Smiles rearrangements are often related to the reactivity of the starting materials and intermediates under the reaction conditions.

  • Intermolecular SNAr: If the intramolecular reaction is slow, the generated nucleophile can react with another molecule of the starting material, leading to dimerization or polymerization.

    • Solution: Use high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate or base to a larger volume of solvent.

  • Ortho-Substitution (Truce-Smiles): In the Truce-Smiles rearrangement, the carbanion can attack at the ortho position of the migrating ring instead of the ipso-carbon, leading to regioisomeric products.[7]

    • Solution: The regioselectivity can be influenced by the substitution pattern on the aromatic ring and the nature of the counter-ion. Experiment with different bases and solvents to find the optimal conditions for ipso-attack.

  • Elimination Reactions: If the linker contains abstractable protons beta to a leaving group, elimination can compete with the rearrangement.

    • Solution: Carefully design your substrate to avoid functionalities that are prone to elimination under basic conditions. Lowering the reaction temperature can also sometimes favor the desired rearrangement over elimination.

Substrate Scope Limitations

Q3: My substrate is not undergoing the rearrangement, even with optimization. Are there inherent limitations to the Smiles rearrangement?

A3: While versatile, the Smiles rearrangement does have limitations.

  • Unactivated Aromatic Rings: As mentioned, the reaction is generally inefficient for aromatic rings that are not sufficiently electron-deficient.[3][6] While the Truce-Smiles variant can proceed with unactivated arenes, it requires very strong bases.[3][6]

    • Solution: For unactivated systems, consider alternative strategies like radical-mediated Smiles rearrangements, which do not always require activating groups.[1] Recent advances in photoredox catalysis have expanded the scope to include such transformations.[9]

  • Nucleophile and Leaving Group Ability: The reaction is a delicate balance between the nucleophilicity of the attacking group (Y⁻) and the leaving group ability of the displaced group (X⁻).

    • Solution: The nucleophile must be sufficiently strong to attack the aromatic ring, and the leaving group must be stable enough to depart. If the leaving group is a poor one, the reverse reaction (ring-opening of the Meisenheimer intermediate) may be favored. Consider modifying the substrate to improve the leaving group ability of X.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Smiles rearrangement?

A1: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction.[2][3][10] The generally accepted mechanism involves the following steps:

  • Deprotonation: A base removes a proton from the nucleophilic group (Y-H), generating a potent nucleophile (Y⁻).[5][8]

  • Intramolecular Attack: The nucleophile attacks the ipso-carbon of the aromatic ring (the carbon atom bonded to the leaving group X), forming a spirocyclic intermediate known as a Meisenheimer complex.[3][6][7]

  • Ring Opening/Leaving Group Departure: The Meisenheimer complex collapses, breaking the C-X bond and expelling the leaving group (X⁻).

  • Protonation: The resulting product is protonated upon workup to yield the final rearranged product.

// Nodes Start [label="Starting Material\n(Ar-X-Linker-YH)"]; Base [label="+ Base\n(- B-H)", shape=plaintext, fontcolor="#EA4335"]; Deprotonated [label="Deprotonated Intermediate\n(Ar-X-Linker-Y⁻)"]; Meisenheimer [label="Meisenheimer Complex\n(Spirocyclic Intermediate)"]; Product_Anion [label="Product Anion\n(Y-Ar-Linker-X⁻)"]; Workup [label="+ H⁺ (Workup)", shape=plaintext, fontcolor="#34A853"]; Final_Product [label="Final Product\n(Y-Ar-Linker-XH)"];

// Edges Start -> Base [style=invis]; Base -> Deprotonated; Deprotonated -> Meisenheimer [label="Intramolecular\nNucleophilic Attack"]; Meisenheimer -> Product_Anion [label="Ring Opening"]; Product_Anion -> Workup [style=invis]; Workup -> Final_Product; }

Caption: A typical experimental workflow for the Smiles rearrangement.

References

  • Moccia, M., et al. (2020). Radical Smiles Rearrangement: An Update. Molecules, 25(21), 5093. Available at: [Link]

  • Holden, C. M., & Greaney, M. F. (2017). Modern Aspects of the Smiles Rearrangement. Chemistry – A European Journal, 23(38), 8992-9008. Available at: [Link]

  • Aher, R. D., et al. (2022). A Critical Review on Recent Advances in Base-Assisted Smiles Rearrangement. ChemistrySelect, 7(25), e202200767. Available at: [Link]

  • Various Authors. (n.d.). Nucleophilic aromatic substitution. chemeurope.com. Available at: [Link]

  • Henderson, A. R. P., Kosowan, J. R., & Wood, T. E. (2020). The Truce–Smiles rearrangement and related reactions: a review. Canadian Journal of Chemistry, 98(9), 497-521. Available at: [Link]

  • Holden, C. M., & Greaney, M. F. (2017). Modern Aspects of the Smiles Rearrangement. PubMed. Available at: [Link]

  • Henderson, A. R. P., Kosowan, J. R., & Wood, T. E. (2020). The Truce–Smiles rearrangement and related reactions: a review. Canadian Science Publishing. Available at: [Link]

  • Various Authors. (n.d.). Smiles rearrangement. Grokipedia. Available at: [Link]

  • Various Authors. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]

  • Various Authors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). The Smiles and Related Rearrangements of Aromatic Systems. Chemical Reviews, 49(2), 273-412. Available at: [Link]

  • Smith, D. M., & Rzepa, H. S. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(40), 12058-12078. Available at: [Link]

  • Synthesis Workshop. (2021, November 13). Synthesis Workshop: Photochemical Truce-Smiles Rearrangements with Dr. David Whalley (Episode 68). YouTube. Available at: [Link]

  • Various Authors. (n.d.). Smiles rearrangement. Wikipedia. Available at: [Link]

  • Michelet, B., et al. (2018). Mechanistic insights into Smiles rearrangement. Focus on π–π stacking interactions along the radical cascade. Organic & Biomolecular Chemistry, 16(43), 8292-8299. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, January 29). 19.02 Intramolecular Nucleophilic Substitutions. YouTube. Available at: [Link]

  • Holden, C. M., & Greaney, M. F. (2017). Modern Aspects of the Smiles Rearrangement. The University of Manchester. Available at: [Link]

  • Various Authors. (n.d.). Smiles Rearrangement. SynArchive. Available at: [Link]

  • Wang, L., et al. (2023). Advancing Sulfinyl Radical Chemistry: An Asymmetric Smiles Rearrangement with Chiral Sulfoxides. Angewandte Chemie International Edition, 62(31), e202305592. Available at: [Link]

  • Various Authors. (n.d.). Smiles Rearrangement Reaction : Mechanism , Application and Modification. Chemisty Notes. Available at: [Link]

  • Various Authors. (n.d.). Smiles rearrangement. chemeurope.com. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Fluoro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of 2-fluoro-10H-phenothiazine. The content is designed to address common experimental challenges with scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The synthesis of the this compound core can be accomplished through several established methods. The most common strategies include the Smiles rearrangement , the Ullmann condensation , and modern palladium-catalyzed methods like the Buchwald-Hartwig amination .[1][2][3] The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The Smiles rearrangement is particularly well-suited for constructing substituted phenothiazines and is frequently reported for fluorinated analogues.[4][5][6]

Q2: I'm consistently getting low yields. What are the most common culprits?

A2: Low yields in phenothiazine synthesis are a frequent challenge. The primary causes can be systematically diagnosed.[2][7] Key areas to investigate include:

  • Reagent Quality: Ensure starting materials and solvents are pure and, crucially, anhydrous. Moisture can interfere with many of the organometallic or base-mediated reactions.

  • Atmosphere Control: The phenothiazine nucleus, with its electron-rich sulfur atom, is highly susceptible to oxidation.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the formation of sulfoxide and sulfone byproducts, which not only lowers the yield of the desired product but also complicates purification.

  • Reaction Temperature & Time: Phenothiazine syntheses, particularly Ullmann-type reactions, can be sensitive to temperature.[8] Deviations from the optimal temperature can either slow the reaction to a halt or promote the formation of tarry byproducts.[2] Reaction progress should be monitored (e.g., by TLC) to avoid prolonged heating after completion, which can degrade the product.

Q3: How can I minimize the formation of the this compound-5-oxide byproduct?

A3: The formation of the sulfoxide is the most common side reaction and results from the oxidation of the heterocyclic sulfur atom.[7] To minimize this:

  • Strict Inert Atmosphere: As mentioned, rigorously exclude oxygen from your reaction vessel by using dry solvents and purging with an inert gas like argon or nitrogen.

  • Degas Solvents: Use solvents that have been degassed via methods such as freeze-pump-thaw or by bubbling an inert gas through them for an extended period before use.

  • Avoid Overly Harsh Oxidizing Conditions: If your synthesis involves an oxidative step, choose the mildest possible reagent and carefully control the stoichiometry and temperature. For reactions that do not intentionally involve oxidation, ensure your reagents are not contaminated with peroxides or other oxidants. The oxidation of phenothiazines can also occur post-synthesis during workup or storage if exposed to air and light.

Q4: My final product is a dark, tarry substance instead of a crystalline solid. What went wrong?

A4: The formation of dark, insoluble tars is typically a sign of product degradation or polymerization, often caused by excessive heat or prolonged reaction times.[2] Classical methods, such as the reaction of a diphenylamine with elemental sulfur, are particularly prone to this if the temperature is not carefully controlled.[2][9] To troubleshoot this, consider reducing the reaction temperature, shortening the reaction time, and ensuring that the reaction is performed under an inert atmosphere to prevent oxidative degradation pathways that can lead to polymeric materials.

In-Depth Troubleshooting Guides

Problem: Persistently Low or No Product Yield

Low product yield is a multifaceted problem that requires a logical diagnostic approach. The following guide and workflow are designed to help you identify the root cause.

Causality Analysis

Low yields are fundamentally a result of an incomplete forward reaction or the diversion of starting materials into side reactions or degradation pathways. Each component of the reaction—reagents, catalyst, solvent, and conditions—must be optimal for the desired transformation to be efficient.

Low_Yield_Troubleshooting start Low or No Yield Observed reagent_check 1. Verify Reagent Quality & Purity start->reagent_check conditions_check 2. Scrutinize Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent1 Purity of Starting Materials (NMR, MS) reagent_check->sub_reagent1 sub_reagent2 Solvent Anhydrous? (e.g., use fresh Sure/Seal™) reagent_check->sub_reagent2 sub_reagent3 Base Stoichiometry & Strength Correct? reagent_check->sub_reagent3 catalyst_check 3. Evaluate Catalyst System (if applicable) conditions_check->catalyst_check Conditions OK sub_conditions1 Inert Atmosphere Maintained? (N₂/Ar) conditions_check->sub_conditions1 sub_conditions2 Temperature Accurate & Stable? conditions_check->sub_conditions2 sub_conditions3 Reaction Monitored to Completion? (TLC/LC-MS) conditions_check->sub_conditions3 workup_check 4. Review Workup & Purification catalyst_check->workup_check Catalyst OK sub_catalyst1 Pd/Cu Pre-catalyst Weighed Correctly? catalyst_check->sub_catalyst1 sub_catalyst2 Ligand Integrity & Ratio Correct? catalyst_check->sub_catalyst2 sub_catalyst3 Catalyst Poisoning? (e.g., impure reagents) catalyst_check->sub_catalyst3 solution Improved Yield workup_check->solution Procedure Optimized

Caption: A logical workflow to diagnose and address causes of low reaction yields.

Table 1: Troubleshooting Guide for Low Reaction Yields

Symptom Potential Cause Recommended Solution & Explanation
No reaction (only starting material on TLC)Inactive Catalyst: (For Buchwald-Hartwig/Ullmann) The palladium or copper catalyst may be old or deactivated.Use a fresh batch of catalyst. For palladium-catalyzed reactions, ensure the precatalyst and ligand are handled appropriately, often in a glovebox.[1][10]
Incorrect Temperature: Reaction temperature may be too low for activation.Confirm thermometer accuracy. Gradually increase the reaction temperature in 10 °C increments in small-scale test reactions. Ullmann reactions, in particular, often require high temperatures (>180 °C).[8]
Wrong Base: The base may be too weak or insoluble to facilitate the reaction.For Smiles rearrangements, a strong base like KOH or NaH is often required.[4][5] For Buchwald-Hartwig, bases like NaOtBu or K₃PO₄ are common; ensure they are finely powdered and anhydrous.[11]
Reaction starts but does not go to completion Insufficient Reagent: A key reagent may be limiting due to weighing errors or decomposition.Re-verify the stoichiometry of all reagents. Ensure limiting reagents are pure.
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.This can be caused by impurities in the starting materials or solvent. Purify all components before the reaction. In some cases, a higher catalyst loading may be required.
Multiple spots on TLC, low yield of desired product Side Reactions: Competing reaction pathways are consuming the starting materials.The most common side reaction is oxidation to the sulfoxide.[7] Ensure a strictly inert atmosphere. Other side reactions can be temperature-dependent; try running the reaction at a lower temperature.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to undesired products.Carefully re-calculate and measure all reactants. For coupling reactions, a slight excess of one partner (e.g., 1.1-1.2 equivalents) may be beneficial.

Problem: Product Purification is Difficult Due to Persistent Impurities

Q: My crude product is contaminated with a slightly more polar impurity that co-elutes during column chromatography. What is it and how do I remove it?

A: This persistent, more polar impurity is almost certainly the corresponding This compound-5-oxide . The S=O bond increases the molecule's polarity, making it difficult to separate from the parent phenothiazine, especially if the eluent system is not optimized.

Solutions:

  • Optimized Column Chromatography: Use a very shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing the ethyl acetate concentration by 1-2% increments). Using a less polar solvent system like Hexane/Dichloromethane may also improve separation.

  • Preparative TLC: For small scales, preparative thin-layer chromatography can offer better resolution than a packed column.

  • Recrystallization: This is often the most effective method. The solubility difference between the phenothiazine and its sulfoxide can be exploited.

Table 2: Solvent Selection for Recrystallization

Solvent Rationale & Use Case
Ethanol or Methanol Phenothiazine is typically soluble in hot ethanol and crystallizes upon cooling. The more polar sulfoxide may remain in the mother liquor.[4]
Toluene or Benzene Good for less polar compounds. Can provide sharp, well-defined crystals. Ensure adequate ventilation.[5]
Acetone A versatile solvent that can be used if alcohols or aromatic solvents fail.[4]
Mixed Solvent Systems A system like Ethanol/Water or Dichloromethane/Hexane can be used to fine-tune solubility and induce crystallization.

Detailed Experimental Protocol: Synthesis via Smiles Rearrangement

This protocol describes the synthesis of this compound via the cyclization of a 2-formamido-2'-nitrodiphenylsulfide intermediate, a common application of the Smiles Rearrangement.[4][5][6]

Experimental_Workflow cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Cyclization (Smiles Rearrangement) cluster_step4 Step 4: Purification A 2-Amino-5-fluorobenzenethiol C Sulfide Intermediate A->C B 2-Chloronitrobenzene B->C E Formylated Intermediate C->E D Formic Acid D->E G Crude this compound E->G F Base (e.g., KOH) in Acetone F->G H Recrystallization (Ethanol) G->H I Pure Product H->I

Caption: Experimental workflow for this compound synthesis.

Materials:
  • 2-Amino-5-fluorobenzenethiol

  • 2-Chloronitrobenzene

  • Sodium Acetate

  • Ethanol

  • Formic Acid (≥95%)

  • Potassium Hydroxide (KOH)

  • Acetone

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

Part A: Synthesis of 2-Amino-5-fluoro-2'-nitrodiphenylsulfide

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-fluorobenzenethiol (1.0 eq) and 2-chloronitrobenzene (1.0 eq) in ethanol.

  • Add sodium acetate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried. This crude sulfide is typically used in the next step without further purification.

Part B: Formylation of the Diphenylsulfide

  • Place the crude 2-amino-5-fluoro-2'-nitrodiphenylsulfide (1.0 eq) in a round-bottom flask.

  • Add an excess of formic acid.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction and pour it into cold water. The formylated product will precipitate.

  • Filter the solid, wash with water until the filtrate is neutral, and dry completely.

Part C: Cyclization via Smiles Rearrangement

  • Suspend the dried 2-formamido-5-fluoro-2'-nitrodiphenylsulfide (1.0 eq) in acetone in a round-bottom flask under an inert atmosphere.[5]

  • Add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise to the stirred suspension. A color change is typically observed.

  • Heat the mixture to reflux for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and pour it into a beaker containing crushed ice.

  • The crude this compound will precipitate. Filter the solid, wash with cold water, and then a small amount of cold 30% ethanol.[5]

Part D: Purification

  • The crude solid can be purified by recrystallization from hot ethanol or benzene to yield pure this compound as a crystalline solid.[4][5]

Characterization Guide

Confirming the identity and purity of your final product is a critical final step.

Table 3: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR A broad singlet for the N-H proton (often around 8.0-9.0 ppm, can exchange with D₂O). A complex multiplet pattern in the aromatic region (approx. 6.7-7.2 ppm) consistent with the substituted phenothiazine structure.
¹⁹F NMR A singlet or doublet (due to coupling with adjacent protons) at a chemical shift characteristic for an aryl fluoride. This is a key diagnostic peak.[12]
¹³C NMR Expect to see the number of signals corresponding to the unique carbon atoms in the molecule. The C-F bond will result in a large one-bond coupling constant (¹JCF) for the carbon bearing the fluorine atom.
Mass Spec (MS) The molecular ion peak (M+) corresponding to the calculated mass of C₁₂H₈FNS should be observed.
TLC A single spot on the TLC plate in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 4:1) visualized under UV light.

References

  • Yoshida, K., et al. (2017). Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination. Chemistry Letters. [Link]

  • Gupta, R. R., et al. (2012). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. ResearchGate. [Link]

  • Truong, K. T., et al. (2018). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. ResearchGate. [Link]

  • Rehm, T. H., et al. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry. [Link]

  • Egbujor, M., et al. (2015). Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Asian Journal of Chemistry. [Link]

  • Restivo, A. R., & Yale, H. L. (1969). Synthesis of 2-substituted phenothiazines.
  • Gupta, R., et al. (2012). Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity. Medicinal Chemistry Research. [Link]

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Technical Support Center: Purification Strategies for 2-fluoro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-fluoro-10H-phenothiazine. This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile heterocyclic compound. The unique electronic properties conferred by the fluorine substituent, combined with the inherent sensitivity of the phenothiazine core, present specific challenges in achieving high purity. This guide provides in-depth, field-proven strategies, troubleshooting advice, and the scientific rationale behind our recommended protocols.

Part 1: Frequently Asked Questions & Initial Assessment

This section addresses the most common initial queries regarding the purity and handling of crude this compound.

Q1: What are the first steps to assess the purity of my crude product?

A1: A multi-point assessment is crucial before committing to a large-scale purification strategy.

  • Thin-Layer Chromatography (TLC): This is your primary tool. A good starting mobile phase is a 4:1 Hexane:Ethyl Acetate mixture. Spot your crude material and visualize under UV light (254 nm). An ideal crude product shows one major spot. Multiple spots indicate the presence of impurities. Streaking may suggest high polarity, acidic/basic impurities, or potential degradation on the silica plate.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of significant impurities.

  • ¹H NMR Spectroscopy: This provides a structural confirmation and an estimate of purity. Look for unexpected peaks, particularly in the aromatic region, which could indicate isomeric impurities, and in the downfield region (>8.0 ppm), which might suggest oxidation products. The N-H proton signal is typically broad and can be found between δ 8.5-9.5 ppm.[1]

Q2: My crude this compound is a dark green or brown powder, not the expected yellow-to-light-green solid. What does this mean?

A2: This is a classic sign of oxidation. The phenothiazine nucleus is highly susceptible to oxidation, especially when exposed to air and light, forming colored radical cations and, ultimately, the corresponding sulfoxide (phenothiazin-5-oxide).[2] These oxidized species are common impurities that must be removed.[3][4][5] The presence of residual catalysts or acidic conditions from the synthesis can accelerate this degradation.[2]

Q3: What are the most likely chemical impurities from the synthesis itself?

A3: Besides oxidation byproducts, impurities are typically derived from the synthetic route. Common syntheses, such as the reaction of a substituted diphenylamine with sulfur or via a Smiles rearrangement, can leave behind:

  • Unreacted Starting Materials: e.g., the corresponding fluorinated 2-aminobenzenethiol or halo-nitrobenzene derivative.[1][3][5]

  • Isomeric Byproducts: Depending on the synthetic precursors, other positional isomers of the fluoro-phenothiazine may form.

  • Thionation Intermediates: Incomplete cyclization can leave various sulfur-containing intermediates.

  • Residual Catalyst: Metals or acidic/basic catalysts used in the reaction.[6]

Part 2: Core Purification Protocols

Based on the nature of your crude material, one of the following core strategies is recommended. A decision workflow is presented below.

Purification_Decision_Tree start Crude this compound tlc_check Assess Purity via TLC (e.g., 4:1 Hexane:EtOAc) start->tlc_check decision How many spots? tlc_check->decision recrystallize Primary Method: Recrystallization decision->recrystallize One major spot Minor baseline/solvent front impurities chromatography Primary Method: Column Chromatography decision->chromatography Multiple spots with close Rf Streaking / colored impurities final_product Pure Product (Verify with TLC, MP, NMR) recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a primary purification method.

Method 1: Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a solid that is mostly the desired compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]

When to Use: Ideal when TLC shows one major product spot with minor impurities that are either much more or much less polar.

Causality: Phenothiazines are often sparingly soluble in hot ethanol and much less soluble in cold ethanol, making it a suitable solvent.[8] The addition of water as an anti-solvent can further decrease solubility and induce crystallization if needed.

  • Solvent Preparation: Prepare a beaker with boiling ethanol and another with deionized water on a hot plate. Ensure proper ventilation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling ethanol dropwise while swirling until the solid is completely dissolved.[7] Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is highly colored due to oxidation, add a small amount (1-2% by weight) of activated charcoal and boil for 2-3 minutes. Prepare for hot filtration.

  • Hot Filtration (If charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[7][9] Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol or a cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum. Determine the melting point and run a final TLC to confirm purity.

Solvent SystemApplication NotesRationale
Chloroform / Hexane Dissolve in minimal hot chloroform, then add hexane as an anti-solvent until turbidity appears.Good for removing more polar impurities. Chloroform is a good solvent for phenothiazines.[8][10] Hexane is a non-solvent that induces precipitation.
Toluene Use as a single-solvent system, similar to ethanol.Less polar than ethanol; may offer different selectivity for certain impurities.
Method 2: Flash Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[11] It is the method of choice when recrystallization fails or when dealing with complex mixtures containing multiple, similarly soluble components.

When to Use: Essential for crude mixtures showing multiple spots on TLC, especially if the spots have similar Rf values.

Causality: Silica gel is a polar stationary phase.[12] Non-polar compounds will travel through the column faster (elute first), while polar compounds will be retained longer. Since this compound is moderately polar, a mobile phase of low-to-moderate polarity, like a Hexane/Ethyl Acetate gradient, provides excellent separation.

  • TLC Optimization: First, determine the optimal mobile phase using TLC. The ideal solvent system should give your product an Rf value of ~0.3-0.4.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .[13]

    • Add another layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • Monitor the separation by collecting small fractions and spotting them on a TLC plate.

  • Fraction Pooling & Evaporation: Once the product begins to elute, collect all fractions containing the pure compound (as determined by TLC). Combine these fractions and remove the solvent using a rotary evaporator.

Mobile Phase System (v/v)Target ImpuritiesRationale
Hexane / Ethyl Acetate (Gradient) General purpose; separates less polar starting materials from the more polar product and highly polar oxidized species.A standard system providing a good polarity range. A gradient (e.g., starting at 5% EtOAc and increasing to 15%) is highly effective.[14]
Hexane / Dichloromethane (Gradient) For separating very non-polar impurities.Dichloromethane has a different selectivity compared to ethyl acetate and can improve separation in some cases.
Toluene / Ethyl Acetate (9:1) Good for aromatic compounds; can provide better separation of isomers.Toluene's aromaticity can alter interactions with the phenothiazine ring system, offering unique selectivity.
Part 3: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Product Fails to Crystallize Solution is too dilute (excess solvent); solution cooled too quickly; compound is too soluble in the chosen solvent.1. Gently boil off some solvent to concentrate the solution. 2. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a "seed" crystal of pure product. 4. If all else fails, add a small amount of a suitable anti-solvent (e.g., water for an ethanol solution) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool again.
Oily Product from Recrystallization The melting point of the compound is lower than the boiling point of the solvent; impurities are preventing crystal lattice formation.1. Re-dissolve the oil in a fresh portion of hot solvent and try cooling much more slowly. 2. Switch to a lower-boiling point solvent system. 3. The product may require chromatographic purification to remove the problematic impurities.
Compound Streaks on TLC Sample is too concentrated; compound is acidic/basic and interacting strongly with silica; compound is degrading on the plate.1. Dilute the sample before spotting. 2. Add a trace amount of acid (acetic acid) or base (triethylamine) to the mobile phase to suppress ionization. 3. Run the TLC quickly and develop it immediately to minimize exposure to air and UV light.
Poor Recovery from Column Compound is irreversibly adsorbed onto the stationary phase; compound degraded on the column.1. Phenothiazines can be sensitive to acidic silica. Consider using neutral alumina as the stationary phase or deactivating the silica gel with triethylamine.[12][15] 2. Run the column more quickly (flash chromatography) to minimize contact time. 3. Ensure your starting material is not excessively crude, as highly polar impurities can clog the column.
Product Re-discolors After Purification Exposure to oxygen and/or light.1. Conduct purification steps under an inert atmosphere (Nitrogen or Argon) where possible. 2. Store the final, pure product in an amber vial, under an inert atmosphere, and in a freezer to maximize long-term stability.
References
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  • Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. ResearchGate. [Link]

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  • Stability of 10-acetylphenothiazine. PubMed. [Link]

  • Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. PubMed. [Link]

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  • Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. [Link]

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Phenothiazine Synthesis Technical Support Center: A Guide to Mitigating Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phenothiazine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenothiazine chemistry and troubleshoot common synthetic challenges. Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, renowned for their wide-ranging pharmacological activities.[1] However, their synthesis is often plagued by side reactions that can significantly impact yield, purity, and scalability.

This guide provides in-depth, evidence-based solutions to common problems encountered in the laboratory, moving beyond simple procedural outlines to explain the mechanistic underpinnings of both the desired reactions and their unwelcome counterparts. Our aim is to empower you with the knowledge to anticipate, diagnose, and overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent side reactions in phenothiazine synthesis?

A1: The most common challenges include the oxidation of the sulfur atom to form sulfoxides and sulfones, lack of regioselectivity during electrophilic substitution, and complications during N-alkylation of the phenothiazine core.[2] Difficulties with specific coupling reactions, such as the Ullmann condensation, are also frequently reported.

Q2: How can I tell if my reaction is producing unwanted oxidized byproducts?

A2: The formation of sulfoxides and other oxidized species is often indicated by a change in the color of the reaction mixture, sometimes described as "pink compounds".[3] Thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress. The appearance of new, more polar spots is a strong indication of oxidation. These byproducts can be definitively identified using techniques like mass spectrometry and NMR spectroscopy.

Q3: Are there general precautions I can take to improve the success of my phenothiazine synthesis?

A3: Absolutely. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup is critical to prevent oxidation.[2] The purity of your starting materials and solvents is also paramount, as impurities can interfere with the desired reaction pathway. Careful control of reaction temperature and time is also crucial, as excessive heat or prolonged reaction times can promote side reactions.

Troubleshooting Guide: Tackling Specific Side Reactions

This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during your experiments.

Issue 1: My primary product is contaminated with sulfoxide and sulfone derivatives.

Q: I'm observing significant formation of what I believe to be the sulfoxide and sulfone of my phenothiazine derivative. What is the mechanism of this oxidation, and how can I prevent it?

A: The sulfur atom in the phenothiazine ring is highly susceptible to oxidation, which proceeds in a stepwise manner. The initial one-electron oxidation of the phenothiazine nucleus forms a stable radical cation.[4] This intermediate then reacts with an oxygen source, such as dissolved atmospheric oxygen, to yield the sulfoxide. Further oxidation of the sulfoxide under similar conditions leads to the formation of the sulfone.[5]

The propensity for oxidation is influenced by the electronic nature of substituents on the phenothiazine core; electron-donating groups increase the susceptibility to oxidation.[6]

Phenothiazine Oxidation Phenothiazine Phenothiazine Radical_Cation Phenothiazine Radical Cation Phenothiazine->Radical_Cation -e⁻ Sulfoxide Phenothiazine Sulfoxide Radical_Cation->Sulfoxide + [O] Sulfone Phenothiazine Sulfone Sulfoxide->Sulfone + [O]

Caption: Stepwise oxidation of the phenothiazine core.

StrategyDetailed Protocol & Explanation
Inert Atmosphere Protocol: Assemble your reaction glassware and flame-dry it under vacuum, then cool under a positive pressure of an inert gas like nitrogen or argon. Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction and workup.[7] Rationale: By rigorously excluding oxygen, you starve the radical cation intermediate of the reagent it needs to form the sulfoxide.
Antioxidants Protocol: While less common in synthetic preparations, the addition of a radical scavenger or antioxidant could theoretically intercept the radical cation intermediate. However, this may complicate purification. Rationale: Phenothiazines themselves are known for their antioxidant properties, which is related to the stability of the radical cation.[8] Introducing another antioxidant could lead to a complex mixture of products.
Controlled Reaction Conditions Protocol: Monitor your reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Avoid excessive heating, as higher temperatures can accelerate oxidation. Rationale: Minimizing reaction time and temperature reduces the opportunity for the desired product to undergo further oxidation.
Issue 2: My reaction is producing a mixture of regioisomers.

Q: I am attempting to functionalize the phenothiazine core via electrophilic aromatic substitution, but I'm obtaining a mixture of isomers. How can I control the regioselectivity?

A: The regiochemical outcome of electrophilic aromatic substitution on the phenothiazine ring is governed by the directing effects of the nitrogen and sulfur heteroatoms, as well as any existing substituents. The nitrogen atom is a powerful activating group and, through resonance, directs electrophiles to the ortho and para positions (C1, C3, C7, and C9). The sulfur atom also influences the electronic distribution. For the unsubstituted phenothiazine, substitution generally occurs at the 3 and 7 positions.

When the phenothiazine core is already substituted, the directing effect of the existing group will compete with or reinforce the directing effects of the heteroatoms.

Substituent TypePosition on RingDirecting EffectPredicted Major Isomer(s) for Electrophilic Substitution
Electron-Donating (e.g., -OCH₃, -CH₃) C2Ortho, Para-directingC1, C3
Electron-Withdrawing (e.g., -Cl, -CF₃) C2Ortho, Para-directing (deactivating)C1, C3 (slower reaction)
Strongly Deactivating (e.g., -NO₂) C2Meta-directingC4, C8

Note: This table provides a general guide. Steric hindrance can also play a significant role in determining the final product distribution.

  • Choice of Starting Material: The most reliable way to achieve a specific substitution pattern is to begin with a precursor that already has the desired substituents in place before the cyclization to form the phenothiazine ring.

  • Blocking Groups: In some cases, a removable blocking group can be used to temporarily occupy a reactive position, directing the electrophile to the desired site. The blocking group is then removed in a subsequent step.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can sometimes influence the ratio of regioisomers. For example, in Friedel-Crafts reactions, the nature of the Lewis acid can affect the product distribution.

Issue 3: I am getting a mixture of products during N-alkylation.

Q: I am trying to introduce an alkyl side chain at the nitrogen atom, but I'm getting a complex mixture of products. How can I achieve clean N-alkylation?

A: N-alkylation of the phenothiazine core can be challenging due to the potential for over-alkylation and side reactions involving the alkylating agent. The choice of base, solvent, and alkylating agent is critical for success.

ProblemPotential CauseRecommended Solution
Low Yield/No Reaction Insufficiently strong base to deprotonate the phenothiazine nitrogen.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DMF.
Mixture of Mono- and Di-alkylated Products The mono-alkylated product is sufficiently nucleophilic to react with another equivalent of the alkylating agent.Use a stoichiometric amount of the alkylating agent or a slight excess of the phenothiazine starting material. Adding the alkylating agent slowly to the deprotonated phenothiazine can also favor mono-alkylation.
Side Reactions with the Alkylating Agent If the alkylating agent contains other reactive functional groups, these may undergo side reactions.Protect any reactive functional groups on the alkylating agent before performing the N-alkylation. The protecting group can be removed in a later step.

This protocol utilizes phase-transfer catalysis, which can be a milder and more efficient method for N-alkylation.[9]

  • Reaction Setup: In a round-bottom flask, dissolve the phenothiazine derivative (1 equivalent) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents) in a suitable organic solvent (e.g., toluene).

  • Addition of Base: Add an aqueous solution of a strong base, such as 50% sodium hydroxide.

  • Addition of Alkylating Agent: Add the alkylating agent (1-1.2 equivalents) dropwise to the vigorously stirred biphasic mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Issue 4: My Ullmann condensation is not working well.

Q: I am using an Ullmann condensation to form the phenothiazine ring, but I'm getting low yields and inconsistent results. How can I optimize this reaction?

A: The Ullmann condensation, a copper-catalyzed reaction, is a classical method for C-N and C-S bond formation. However, it is often plagued by issues such as high reaction temperatures, long reaction times, and catalyst deactivation.[10] Modern modifications of the Ullmann reaction often employ ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions.

ParameterRecommendationRationale
Copper Source Use a soluble copper(I) salt, such as CuI, or "activated" copper powder.These sources are generally more reactive than bulk copper metal.
Ligand The addition of a ligand is often crucial. Common choices include 1,10-phenanthroline, L-proline, and various diamines.[11]Ligands stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle.
Base A strong, non-nucleophilic base is typically required. K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.The base is necessary to neutralize the HX formed during the reaction and to facilitate the formation of the active copper-nucleophile species.
Solvent High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used.These solvents are necessary to reach the high temperatures often required for the reaction and to dissolve the reactants and catalyst.
Temperature While traditional Ullmann reactions require very high temperatures (>180 °C), the use of ligands can often lower the required temperature to the 100-140 °C range.Optimization of the temperature is crucial to balance reaction rate with the potential for side reactions and decomposition.

digraph "Ullmann Condensation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
CuI_L [label="Cu(I)L"];
Amine [label="R₂NH"];
Aryl_Halide [label="Ar-X"];
Cu_Amide [label="[Ar-N(R₂)-Cu(I)L]"];
Product [label="Ar-NR₂"];
CuX_L [label="Cu(I)XL"];

CuI_L -> Cu_Amide [label="+ R₂NH, -HI"];
Cu_Amide -> Product [label="+ Ar-X (Oxidative Addition)"];
Product -> CuX_L [label="(Reductive Elimination)"];
CuX_L -> CuI_L [label="+ Base, -HX"];

}

Caption: A simplified catalytic cycle for the Ullmann condensation.

Issue 5: I suspect an unintended Smiles rearrangement is occurring.

Q: I am observing an unexpected product in my reaction, and I suspect it might be the result of a Smiles rearrangement. What is this reaction, and how can I avoid it?

A: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[12] In the context of phenothiazine synthesis, it is more commonly a desired synthetic route rather than a side reaction. However, under certain conditions, a precursor designed for a different transformation could potentially undergo an unintended Smiles rearrangement.

This is most likely to occur if you have a molecule containing an aromatic ring with a good leaving group (X) and a nucleophilic group (YH) connected by a flexible linker, especially if the aromatic ring is activated by an electron-withdrawing group (EWG) ortho or para to the leaving group.

Smiles Rearrangement Starting_Material Ar-X-(linker)-YH (EWG on Ar) Spirocyclic_Intermediate Spirocyclic Intermediate (Meisenheimer Complex) Starting_Material->Spirocyclic_Intermediate Base Rearranged_Product Ar-Y-(linker)-XH Spirocyclic_Intermediate->Rearranged_Product

Caption: The general pathway of the Smiles rearrangement.

  • Substrate Design: The most effective way to prevent this rearrangement is to design your synthetic route to avoid substrates that meet the structural requirements for the reaction.

  • Protecting Groups: If a nucleophilic group is necessary elsewhere in the molecule but is not intended to participate in the desired reaction, it should be protected with a suitable protecting group.

  • Reaction Conditions: The Smiles rearrangement is often base-catalyzed. Using non-basic conditions or a weaker, non-nucleophilic base might disfavor the rearrangement.

Purification Troubleshooting

Q: I am having difficulty purifying my crude phenothiazine derivative. What are some common issues and their solutions?

A: Purification of phenothiazine derivatives can be challenging due to their often crystalline nature, potential for oxidation, and the presence of colored impurities.

ProblemPotential CauseSuggested Solution
Product is an oil and won't crystallize The product may be impure, or the chosen solvent may not be appropriate for crystallization.Try purifying the crude product by column chromatography on silica gel first. For crystallization, experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). Cooling the solution slowly can promote crystal growth.
Product is still colored after crystallization Persistent colored impurities, such as phenothiazones.Treat a solution of the crude product with activated charcoal before filtration and crystallization. This can effectively remove many colored impurities.
Product degrades on the silica gel column The silica gel may be too acidic, or the product may be sensitive to air and light.Deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Run the column quickly and protect it from light.
Difficulty separating closely related isomers The isomers have very similar polarities.Preparative HPLC or fractional crystallization may be necessary to separate isomers with very similar Rf values.

A useful technique for purifying phenothiazine itself involves the formation of a dihydropyran adduct, which can be easily precipitated and then decomposed back to the pure phenothiazine.[13]

References

  • van der Hoven, A., & van der Meent, D. (1983). Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. Chemico-biological interactions, 46(1), 59–73.
  • Cheng, H. Y., Sackett, P. H., & McCreery, R. L. (1977). Mechanism for phenothiazine oxidation. Journal of pharmaceutical sciences, 66(10), 1395–1398.
  • Asr, R., et al. (2023).
  • Asr, R. (2023).
  • Quesneau, V., et al. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. ChemRxiv.
  • Gupta, R. R., & Kumar, M. (1987). Phenothiazines as tranquilizers. Journal of scientific & industrial research, 46(11), 502-510.
  • Borg, D. C., & Cotzias, G. C. (1962). Interaction of trace metals with phenothiazine drugs. I. Formation of free radicals.
  • van der Zee, J., van der Meent, D., & van Steveninck, J. (1984). Kinetic evaluation of the oxidation of phenothiazine derivatives by methemoglobin and horseradish peroxidase in the presence of hydrogen peroxide. Implications for the reaction mechanisms. Biochemical pharmacology, 33(21), 3449–3456.
  • Quesneau, V., et al. (2020). N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. ChemRxiv.
  • Underberg, W. J., & Janssen, M. J. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of pharmaceutical sciences, 66(2), 226–229.
  • Karpińska, J., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. International journal of molecular sciences, 23(21), 13498.
  • Löw, H., & Alm, B. (1964). Differential Effect of Phenothiazines on Oxidative Phosphorylation.
  • Asr, R., et al. (2024). Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. International Journal of Molecular Sciences, 25(3), 1735.
  • Wikipedia. (2023). Smiles rearrangement. Retrieved from [Link]

  • Kaur, P., Utreja, D., & Sharma, S. (2023). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini reviews in medicinal chemistry.
  • Karpińska, J., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. International journal of molecular sciences, 23(21), 13498.
  • Keglevich, G., et al. (2022).
  • Drover, M. W., & Schafer, L. L. (2018). The Truce–Smiles rearrangement and related reactions: a review. Canadian Journal of Chemistry, 96(9), 797-810.
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2019). Smiles Rearrangement in Synthetic Chemistry. In Name Reactions in Organic Synthesis. IntechOpen.
  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • ncchem. (2022, December 29). PHENOTHIAZINE SYNTHESIS. YouTube. Retrieved from [Link]

  • Shreeyash Pharmacy Aurangabad. (2021, May 13). Exp.No-05: Synthesis of Phenothiazine. YouTube. Retrieved from [Link]

  • Vaughan, L. G., & Kramer, D. N. (1968). U.S. Patent No. 3,381,007. Washington, DC: U.S.
  • Monfette, S., & Dekeyser, M. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Keglevich, G., et al. (2022).
  • Wang, C., et al. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Organic & biomolecular chemistry, 11(36), 6043–6046.
  • Al-Zahrani, F. A., et al. (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 29(10), 2269.
  • Clayden, J., & Turnbull, W. B. (2016). Modern Aspects of the Smiles Rearrangement.
  • Wang, Y., et al. (2016). Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings. Scientific reports, 6, 23098.
  • De Leenheer, A. P. (1976). Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique.
  • Beaver, W. I. (1959). U.S. Patent No. 2,887,482. Washington, DC: U.S.
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Moza, P. N., & Khajuria, G. S. (1966). Thin-layer Chromatography of Some Phenothiazine Derivatives.
  • Ronco, T., et al. (2024). Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. Antibiotics, 13(5), 458.
  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of organic chemistry, 64(2), 670–674.

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Technical Support Center: Enhancing the Stability of 2-fluoro-10H-phenothiazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-fluoro-10H-phenothiazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining the chemical integrity of this compound in solution. Phenothiazine derivatives are notoriously susceptible to degradation, which can compromise experimental results and the therapeutic efficacy of drug candidates.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot stability issues effectively. While specific literature on the 2-fluoro derivative is nascent, the strategies outlined here are based on well-established principles for the phenothiazine class and are directly applicable.[1][2]

Section 1: Understanding the Instability of this compound

This section addresses the fundamental question of why this compound degrades. Understanding the mechanisms is the first step toward preventing them.

Q1: What are the primary degradation pathways for this compound in solution?

A: The instability of this compound is primarily driven by two interconnected pathways: Oxidation and Photodegradation .

  • Oxidative Degradation: This is the most common pathway for phenothiazines in the presence of oxygen.[3] The process begins with the loss of an electron from the electron-rich sulfur-nitrogen core to form a semiquinone free radical cation.[4][5] This highly reactive intermediate can then react with water to form the corresponding sulfoxide, which is a major degradation product.[3][6] The fluorine atom at the 2-position, being electron-withdrawing, may slightly decrease the rate of this initial oxidation compared to unsubstituted phenothiazine, but the fundamental mechanism remains the same.[5]

  • Photodegradation: Phenothiazines are highly photosensitive and readily absorb UV and even visible light.[7][8] This light exposure can excite the molecule, leading to the formation of reactive species like singlet oxygen or initiating electron transfer reactions that generate the same radical cation seen in oxidation.[7] This process can occur even in the absence of oxygen (anaerobic conditions) and is highly dependent on the solvent used.[9][10] Light exposure will significantly accelerate the overall degradation process.

Oxidative Degradation Pathway cluster_conditions Accelerants parent This compound radical Radical Cation Intermediate parent->radical - e⁻ (Oxidation) sulfoxide 2-Fluoro-phenothiazine-5-sulfoxide (Major Degradation Product) radical->sulfoxide + H₂O, - 2H⁺, - e⁻ O2 Oxygen (O₂) Light Light (UV/Visible) Metal Metal Ions (Cu²⁺, Fe³⁺)

Figure 1: Simplified oxidative degradation pathway of this compound.
Q2: Which environmental factors most significantly accelerate its degradation?

A: Several common laboratory factors can dramatically increase the rate of degradation. These factors often act synergistically.

  • Oxygen: As the primary reactant in oxidation, the presence of dissolved oxygen in your solvent is a major driver of degradation.[3][4]

  • Light: Exposure to ambient laboratory light, and especially direct sunlight or UV sources, provides the energy to initiate photodegradation.[7][11]

  • pH: The stability of phenothiazines is highly pH-dependent.[12] Degradation rates typically increase as the pH rises (becomes more alkaline), often showing a sharp increase above pH 5.[4] This is because the protonated (cationic) form of the molecule, favored in acidic conditions, is generally more stable and water-soluble.[8][13]

  • Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly speeding up the oxidative degradation process.[4][14] These ions are often present as impurities in reagents or can leach from containers.

  • Temperature: While phenothiazines can degrade at room temperature, elevated temperatures increase the kinetic rate of all chemical reactions, including oxidation.[6]

Section 2: Troubleshooting Common Stability Issues

This section provides direct answers to problems you might be observing in your experiments.

Q1: My solution of this compound is changing color (e.g., to yellow, blue, or red). What does this indicate?

A: Color change is a classic indicator of phenothiazine degradation. The parent compound in its pure form is typically a white to faintly yellow powder.[11][15] The formation of colored species is due to the creation of highly conjugated degradation products.

  • Yellow/Red Tones: Often associated with the formation of sulfoxides and phenothiazin-3-one type structures.[6][16]

  • Blue/Green Tones: Can indicate the formation of dimeric products or further oxidation states.[11][17] If you observe a color change, it is a definitive sign that the concentration of your active parent compound has decreased. You should immediately review your storage and handling procedures.

Q2: I'm seeing a precipitate form in my buffered solution over time. What could be the cause?

A: This is likely due to one of two reasons:

  • pH Shift: Many phenothiazine derivatives are weak bases and are often prepared as hydrochloride salts to enhance water solubility at an acidic pH.[13] If the buffering capacity of your solution is insufficient or if the solution is exposed to air (allowing CO₂ to dissolve and alter pH), the pH may rise. This can cause the deprotonation of the molecule to its less soluble free-base form, which then precipitates out of the aqueous solution.

  • Insoluble Degradants: Some degradation products may have lower solubility in your solvent system than the parent compound, leading to their precipitation over time.

Troubleshooting Step: Confirm the pH of your solution. If it has drifted, you may need to use a buffer with a higher capacity. If the pH is stable, the precipitate is likely a degradation product, which can be confirmed via analytical methods like HPLC.

Q3: My compound's potency is decreasing in my biological assay. Could this be a stability issue?

A: Absolutely. A loss of potency is a primary consequence of chemical degradation.[18] The degradation products, such as the sulfoxide, typically have significantly different pharmacological or biological activity compared to the parent molecule. If you observe a time-dependent decrease in your compound's effect, especially between freshly prepared solutions and those stored for a period, degradation is a highly probable cause. It is crucial to perform stability studies to establish a reliable "use-by" time for your solutions.

Section 3: FAQs on Proactive Stabilization Strategies

This section focuses on how to prevent the issues described above from occurring in the first place.

Q1: What is the most effective way to prevent oxidative degradation?

A: A multi-pronged approach is most effective. Relying on a single method is often insufficient.

  • Use an Inert Atmosphere: Before preparing your solution, sparge your solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Prepare the solution and store the final vial with an inert gas headspace.[4]

  • Add an Antioxidant: Incorporate a chemical antioxidant into your formulation to scavenge free radicals or oxygen.[19][20]

  • Use a Chelating Agent: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.[4]

Q2: Which antioxidant should I use and at what concentration?

A: The choice of antioxidant can depend on your solvent system and downstream application. Sodium metabisulfite (SMBS) is a common and effective choice for aqueous solutions.[11][15]

AntioxidantTypical Concentration RangeSolvent SystemKey Considerations
Sodium Metabisulfite (SMBS) 0.05% - 0.2% (w/v)Aqueous BuffersHighly effective oxygen scavenger. Can lower the pH of unbuffered solutions.[11][15]
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Organic Solvents (DMSO, Ethanol)Radical scavenger. Excellent for organic stock solutions.
Ascorbic Acid (Vitamin C) 0.01% - 0.1% (w/v)Aqueous BuffersCan act as a pro-oxidant in the presence of metal ions; use only with a chelating agent like EDTA.[4]

Note: Always test the compatibility of the antioxidant with your specific assay or experimental system.

Q3: What is the optimal pH range for storing solutions of this compound?

A: Based on data from related phenothiazines, the optimal stability is found in the acidic pH range of 4.0 to 5.0 .[4][12] In this range, the molecule exists primarily in its protonated, more stable form. Use a robust buffer system, such as a citrate-phosphate buffer, to maintain this pH consistently.[12]

Q4: How critical is protection from light?

A: It is extremely critical . Photodegradation can be rapid and is a major contributor to sample failure.[7][8]

  • Storage: Always store stock solutions and working solutions in amber glass vials or containers that block UV and visible light.[11]

  • Handling: When working with the solutions on the bench, wrap flasks and tubes in aluminum foil. Minimize exposure to ambient light as much as possible.

Section 4: Experimental Protocols

These protocols provide a validated starting point for preparing and analyzing your compound.

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol is designed to create a concentrated stock solution with enhanced stability for long-term storage.

  • Preparation: Place a 10 mL amber glass vial with a septum-equipped screw cap and a magnetic stir bar into a desiccator under vacuum for at least 1 hour to remove surface moisture.

  • Inerting: Backfill the desiccator with argon or nitrogen gas. Transfer the vial to a glove box or an inert atmosphere chamber.

  • Weighing: Tare the vial, then accurately weigh the required amount of this compound directly into the vial.

  • Solvent Preparation: Use anhydrous, analytical grade DMSO. Sparge the DMSO with dry argon gas for 20 minutes to remove dissolved oxygen.

  • Antioxidant Addition: Add BHT to the deoxygenated DMSO to a final concentration of 0.02% (w/v). Ensure it is fully dissolved.

  • Dissolution: Add the calculated volume of the BHT-containing DMSO to the vial with the compound to achieve a 10 mM concentration. Seal the vial immediately.

  • Mixing: Stir the solution at room temperature until the compound is fully dissolved.

  • Storage: Flush the headspace of the vial with argon before tightening the cap. Store the vial at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating RP-HPLC Method for Monitoring Degradation

This method allows for the separation and quantification of the parent this compound from its more polar degradation products (like the sulfoxide).

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.05% Orthophosphoric acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 25% B

    • 2-15 min: 25% to 75% B

    • 15-18 min: 75% B

    • 18-20 min: 75% to 25% B

    • 20-25 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Prepare a stabilized solution of your compound.

  • At time zero (t=0), inject a sample onto the HPLC to get the initial peak area of the parent compound.

  • Store the solution under the desired test conditions (e.g., room temp on the bench, 4°C in the dark, etc.).

  • At subsequent time points (e.g., 2, 4, 8, 24 hours), inject another sample.

  • Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at t=0. Degradation products will typically appear as new, earlier-eluting peaks.

Stability Assessment Workflow start Start prep Prepare Stabilized Solution (Protocol 1) start->prep t0 Analyze Time=0 Sample (Protocol 2) prep->t0 store Store Solution Under Defined Conditions (e.g., Temp, Light) t0->store timepoint Sample at Predetermined Time Points (t=x) store->timepoint analyze Analyze Sample (t=x) via HPLC timepoint->analyze quantify Quantify % Parent Compound Remaining vs. t=0 analyze->quantify quantify->timepoint Next Time Point end Determine Stability Profile quantify->end Final Time Point

Figure 2: General experimental workflow for assessing the stability of a solution.
Section 5: Summary of Key Stability Factors

For quick reference, this table summarizes the critical factors and the recommended actions to ensure the stability of your this compound solutions.

FactorEffect on StabilityRecommended Mitigation Strategy
Oxygen Drives oxidative degradation to sulfoxide and other products.[3][4]Sparge solvents with N₂ or Ar; store under an inert headspace.
Light (UV/Visible) Initiates and accelerates photodegradation.[7][8]Use amber vials; wrap labware in foil; minimize benchtop exposure.
pH > 5.0 Increases the rate of degradation.[4][12]Maintain solution pH between 4.0 and 5.0 using a suitable buffer.
Metal Ions (Cu²⁺, Fe³⁺) Catalyze oxidation reactions.[4]Use high-purity reagents; add a chelating agent (e.g., 0.01% EDTA).
Elevated Temperature Increases the rate of all degradation reactions.[6]Store stock solutions at -20°C or -80°C; prepare working solutions fresh.

By implementing these scientifically grounded strategies, you can significantly enhance the stability of your this compound solutions, leading to more reliable, reproducible, and accurate experimental outcomes.

References
  • [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] . Pharmazie. Available at: [Link]

  • Substituent effects on oxidation and stabilization of phenothiazine semiquinone free radicals . Journal of Pharmaceutical Sciences. Available at: [Link]

  • Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation . Journal of Pharmaceutical Sciences. Available at: [Link]

  • Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products . Journal of Pharmaceutical Sciences. Available at: [Link]

  • Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium . Journal of Pharmaceutical Sciences. Available at: [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition . METHODS AND OBJECTS OF CHEMICAL ANALYSIS. Available at: [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives . Antioxidants (Basel). Available at: [Link]

  • The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method . Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Structure of the phenothiazine derivatives and related compounds . ResearchGate. Available at: [Link]

  • Phenothiazine oxidation process . ResearchGate. Available at: [Link]

  • Phenothiazine – Knowledge and References . Taylor & Francis Online. Available at: [Link]

  • Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine . Pharmaceutica Acta Helvetiae. Available at: [Link]

  • A mechanistic study on the disproportionation and oxidative degradation of phenothiazine derivatives by manganese(III) complexes in phosphate acidic media . ResearchGate. Available at: [Link]

  • Phenothiazine - Wikipedia . Wikipedia. Available at: [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition . ResearchGate. Available at: [Link]

  • Mechanistic Aspects of the Oxidation of Phenothiazine Derivatives by Methemoglobin in the Presence of Hydrogen Peroxide . Chemical Research in Toxicology. Available at: [Link]

  • Phenothiazine as Stabilizer for Acrylic Acid . ResearchGate. Available at: [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives . Antioxidants (Basel). Available at: [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives . PubMed. Available at: [Link]

  • EFFECT OF ANTIOXIDANT ON PROMETHAZINR HCL . African Journal of Biotechnology. Available at: [Link]

  • Photodegradation of 2-chloro substituted phenothiazines in alcohols . Photochemical & Photobiological Sciences. Available at: [Link]

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols . Europe PMC. Available at: [Link]

  • Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study . RSC Publishing. Available at: [Link]

  • STABILITY: PHYSICAL AND CHEMICAL . STABILITY: PHYSICAL AND CHEMICAL. Available at: [Link]

  • (PDF) Antioxidant assessment on promethazinr HCl decomposition using RP-HPLC assay method . ResearchGate. Available at: [Link]

  • Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway . MDPI. Available at: [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Phenothiazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated phenothiazines. This guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered during the NMR spectroscopic analysis of these fascinating molecules. My aim is to move beyond simple procedural lists and offer insights grounded in the fundamental principles of NMR and extensive field experience.

Introduction: The Unique Challenges of Fluorinated Phenothiazines

Fluorinated phenothiazines present a unique confluence of NMR challenges. The inherent complexity arises from a combination of factors:

  • The Phenothiazine Scaffold: This tricyclic, non-planar system can undergo conformational changes, such as ring inversion, which can significantly impact the chemical environment of the nuclei.[1][2][3][4] Phenothiazine derivatives can exist in different conformations, often referred to as quasi-axial and quasi-equatorial, which can lead to distinct NMR signals.[1][2][4]

  • The Fluorine Nucleus (¹⁹F): While its high sensitivity and 100% natural abundance are advantageous, the large chemical shift range and the prevalence of long-range couplings (both through-bond and through-space) can lead to highly complex spectra.[5][6][7]

  • Nitrogen Quadrupolar Effects: The nitrogen atom within the phenothiazine ring is a quadrupolar nucleus (¹⁴N, spin I=1). This can lead to broadening of adjacent proton and carbon signals, complicating interpretation.[8][9][10][11]

This guide will address these challenges in a practical, question-and-answer format, providing you with the tools and knowledge to confidently interpret your data.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: ¹⁹F NMR Spectra - The Basics and Beyond

Question 1: My ¹⁹F NMR spectrum shows more signals than expected for my fluorinated phenothiazine. What could be the cause?

Answer: This is a common observation and can stem from several factors. Here’s a troubleshooting workflow to pinpoint the cause:

Workflow for Diagnosing Unexpected ¹⁹F Signals

G A Multiple ¹⁹F Signals Observed B Are Conformational Isomers Present? A->B C Perform Variable Temperature (VT) NMR B->C Investigate Dynamics F Is the Sample a Mixture of Diastereomers? B->F No Coalescence D Signals Coalesce? -> Yes, Conformational Exchange C->D Observe Spectral Changes E Signals Remain Sharp? -> No, Likely Diastereomers or Impurities C->E Observe Spectral Changes G Check Synthesis & Purification. Run 2D NMR (COSY, HSQC) to Confirm. F->G Possible H Are Impurities Present? F->H Unlikely I Check Purity by LC-MS, HPLC. Compare with Reference Spectra. H->I Possible

Caption: Troubleshooting unexpected ¹⁹F NMR signals.

  • Causality: The non-planar nature of the phenothiazine ring allows for different spatial arrangements of substituents, known as conformers (e.g., quasi-axial and quasi-equatorial).[1][2][4] If the energy barrier between these conformers is high enough, their interconversion at room temperature will be slow on the NMR timescale, resulting in separate signals for each fluorine in each conformer.

  • Experimental Protocol: Variable Temperature (VT) NMR

    • Initial Setup: Acquire a standard ¹⁹F NMR spectrum at room temperature (e.g., 298 K).

    • Heating: Gradually increase the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Observation: Look for coalescence, where two or more sharp peaks broaden and eventually merge into a single, averaged signal. This is a hallmark of dynamic exchange.

    • Cooling (Optional): If no coalescence is observed upon heating, cooling the sample may slow the exchange further, resulting in sharper signals for the individual conformers.

Question 2: The chemical shifts in my ¹⁹F NMR spectrum seem to vary between experiments. How can I ensure consistency?

Answer: ¹⁹F chemical shifts are notoriously sensitive to the experimental environment, much more so than ¹H shifts.[5][12][13] Inconsistent referencing is a major source of irreproducibility.

  • Trustworthiness: Always use an internal reference standard. While external referencing is sometimes used, it does not account for variations in magnetic susceptibility between the sample and the reference.

  • Protocol 1: Consistent ¹⁹F NMR Referencing

    • Choose an Appropriate Internal Standard: Select a standard that is soluble in your NMR solvent, chemically inert towards your analyte, and has a signal that does not overlap with your signals of interest. Common choices include:

      • Trifluoroacetic acid (TFA)

      • Hexafluorobenzene (C₆F₆)[14][15]

      • 4,4'-Difluorobenzophenone[7]

    • Sample Preparation:

      • Accurately weigh your fluorinated phenothiazine sample (typically 5-20 mg).

      • Dissolve in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Be aware that the solvent itself can influence chemical shifts.[12][16]

      • Add a small, known amount of your chosen internal standard.

      • Transfer the solution to a 5 mm NMR tube.

    • Data Acquisition and Processing:

      • Acquire your ¹⁹F NMR spectrum.

      • During processing, calibrate the spectrum by setting the chemical shift of your internal standard to its known value.

Common ¹⁹F Internal Standard Typical Chemical Shift (ppm vs. CFCl₃) Notes
Trifluoroacetic acid (TFA)~ -76.55Shift can be concentration and solvent dependent.[14]
Hexafluorobenzene (C₆F₆)~ -164.9A sharp singlet, often used in non-polar solvents.[14][15]
3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA)~ -61.3 (in DMSO-d₆)A certified reference material for quantitative NMR (qNMR).[17]

Table 1: Common Internal Standards for ¹⁹F NMR.

Section 2: Deciphering Complex Coupling Patterns

Question 3: I'm observing very complex multiplets in both my ¹H and ¹⁹F spectra. How can I assign these couplings?

Answer: The complexity arises from both homonuclear (¹H-¹H, ¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F, ¹³C-¹⁹F) couplings. These couplings can occur over multiple bonds (long-range couplings) and are a rich source of structural information.[5] A systematic approach using 2D NMR is essential.

Logical Workflow for Coupling Assignment

G A Complex Multiplets Observed B Acquire 2D ¹H-¹⁹F HETCOR A->B D Acquire 2D ¹H-¹³C HSQC & HMBC A->D F Acquire 2D ¹⁹F-¹³C HMBC A->F C Identifies directly coupled ¹H and ¹⁹F nuclei and long-range couplings. B->C H Integrate all 2D data to build a complete structural assignment. C->H E Assign protonated carbons (HSQC) and long-range ¹H-¹³C correlations (HMBC). D->E E->H G Correlates ¹⁹F with carbons over multiple bonds. Crucial for assigning fluorinated positions. F->G G->H

Caption: Workflow for assigning complex NMR couplings.

  • Expertise & Experience: Don't rely solely on 1D spectra. 2D correlation experiments are indispensable for unraveling complex spin systems. While ¹H-¹H COSY is standard for proton networks, the heteronuclear experiments are key for fluorinated molecules.

  • ¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful experiments for these systems.[18][19] It reveals correlations between fluorine and carbon atoms separated by two or three bonds (²JCF and ³JCF). This allows you to unambiguously connect the fluorine substituents to the carbon backbone of the phenothiazine ring. The magnitude of nJFC coupling constants can provide valuable structural information.[18]

Question 4: I suspect through-space ¹⁹F-¹⁹F or ¹⁹F-¹H coupling. How can I confirm this?

Answer: Through-space coupling (a non-bonded interaction) is common when fluorine atoms are held in close proximity, which can occur in the folded structure of phenothiazines.[20][21] It is often observed between nuclei separated by four or more bonds.

  • Key Indicator: The observation of a relatively large coupling constant between two nuclei that are far apart in the bonded framework but close in 3D space is a strong indicator of through-space coupling.

  • Experimental Confirmation: 2D NOESY/HOESY

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining spatial proximity through the NOE, it can also reveal correlations due to through-space scalar coupling.

    • ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is the direct analogue for observing through-space interactions between fluorine and proton nuclei.[19] A cross-peak in a HOESY spectrum between a fluorine and a proton is strong evidence of their spatial proximity.

Section 3: Dealing with Linewidth and Quadrupolar Effects

Question 5: The ¹H signals for protons near the nitrogen in the phenothiazine ring are broad. Why is this, and can I improve the resolution?

Answer: This broadening is a classic effect of the adjacent ¹⁴N quadrupolar nucleus.[10] The ¹⁴N nucleus has a non-spherical charge distribution, which creates an electric quadrupole moment. This moment interacts with the local electric field gradient, providing a very efficient relaxation pathway. This rapid relaxation of the ¹⁴N nucleus broadens the signals of any coupled nuclei, most notably the adjacent protons.[9][10]

  • Authoritative Grounding: The efficiency of this quadrupolar relaxation is dependent on the symmetry of the electric field around the nitrogen. In the relatively asymmetric environment of the phenothiazine ring, this relaxation is very effective, leading to significant line broadening.[11]

  • Troubleshooting Broad ¹H Signals:

    • Increase Temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen these signals. This is because faster molecular tumbling can average the quadrupolar interactions more effectively.

    • ¹⁴N Decoupling (Advanced): While not a routine experiment, it is possible to decouple the ¹⁴N nucleus. This requires specialized hardware and expertise but can dramatically sharpen the signals of adjacent protons.

    • Focus on Other Nuclei: Often, the most practical approach is to rely on correlations to other, sharper signals in your 2D spectra (like ¹³C or ¹⁹F) to infer the connectivity around the nitrogen. For example, using a ¹H-¹³C HMBC to correlate a sharp methyl signal on the nitrogen to the carbons of the phenothiazine ring.

References

  • 19F NMR Reference Standards. (n.d.). Retrieved from [Link]

  • 19f NMR Reference Standards 0. (n.d.). Scribd. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2017). Chemical Science. Royal Society of Chemistry. Retrieved from [Link]

  • (a) Conformational structures of and of N-phenyl phenothiazine. (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Thrasher, J. S., et al. (1984). Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group. Journal of Fluorine Chemistry.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega. American Chemical Society. Retrieved from [Link]

  • Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. (2021). Nature Communications. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Supplementary Information. (2017). Chemical Science. Royal Society of Chemistry.
  • NMR-based characterization of phenothiazines as a RNA binding scaffold. (2004). Journal of the American Chemical Society. Retrieved from [Link]

  • Xu, L., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry.
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). Molecules. Retrieved from [Link]

  • 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). CONICET.
  • How to interpret the 19F NMR spectra. (n.d.). Quora. Retrieved from [Link]

  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (n.d.).
  • Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. (n.d.).
  • Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of... (n.d.). Canadian Science Publishing.
  • Gerig, J. T. (2001). Fluorine NMR.
  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society.
  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. (2023). Nanalysis. Retrieved from [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (2022). JACS Au.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2017). Nature Communications. Retrieved from [Link]

  • NMR spectra of a mixture of fluorinated compounds highlighting the... (n.d.).
  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. (n.d.).
  • Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. (n.d.).
  • Influence of Molecular Conformation of a Phenothiazine Derivative on Photophysical Properties and Response to Force Stimuli. (2015). Crystal Growth & Design.
  • Measuring nitrogen quadrupolar coupling with 13C detected wide-line 14N NMR under magic-angle spinning. (2006). Journal of Magnetic Resonance. Retrieved from [Link]

  • J-Coupling (Scalar). (2023). In Chemistry LibreTexts.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). The Journal of Organic Chemistry.
  • V J-Coupling. (n.d.). Weizmann Institute of Science.
  • (PDF) Fluorine NMR. (n.d.).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). The Journal of Organic Chemistry. Retrieved from [Link]

  • Why is proton coupling through bonds and how does this affect identical protons? (2014). Stack Exchange.
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  • Quadrupolar Coupling. (2023). In Chemistry LibreTexts.
  • Consequences-of-nuclei-with-quadrupole-moments-in-NMR-with-Reference-Pdfs.pdf. (n.d.). Department of Chemistry, University of Delhi.
  • Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. (2015). The Journal of Physical Chemistry A.
  • Symmetry and NMR linewidths of quadrupolar nuclei. (2017). Chemistry Stack Exchange.

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Scaling up the synthesis of 2-fluoro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and process chemists, this Technical Support Center provides a focused, in-depth guide to scaling up the synthesis of 2-fluoro-10H-phenothiazine. As a Senior Application Scientist, my goal is to move beyond simple protocols, offering a framework of chemical logic and field-tested insights to empower you to overcome the specific challenges of this synthesis. We will explore the nuances of the core synthetic pathways, anticipate common experimental hurdles, and provide robust troubleshooting strategies to ensure your scale-up is both efficient and successful.

Core Synthesis Pathway: The Smiles Rearrangement

The most reliable and frequently cited route to fluorinated phenothiazines is the base-catalyzed intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement.[1][2][3][4] This method involves the cyclization of a precursor 2-formamido-2'-nitrodiphenylsulfide. The elegance of this reaction lies in its efficiency in constructing the tricyclic core.

Experimental Protocol: Synthesis via Smiles Rearrangement

This protocol outlines the cyclization of a 2-formamido-4-fluoro-2'-nitrodiphenylsulfide intermediate.

Materials:

  • 2-formamido-4-fluoro-2'-nitrodiphenylsulfide

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)[5]

  • Acetone or N,N-Dimethylformamide (DMF)[2][5]

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the 2-formamido-4-fluoro-2'-nitrodiphenylsulfide intermediate and the chosen solvent (e.g., Acetone or DMF). Begin stirring to form a slurry.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, for at least 15-20 minutes to minimize oxidation of the sulfur atom.[4]

  • Base Addition: Prepare a solution of the base (e.g., alcoholic KOH) and add it to the reaction mixture portion-wise.[2] A controlled addition is crucial, especially on a larger scale, to manage any exotherm.

  • Reaction & Monitoring: Heat the mixture to reflux (typically 60-150°C, depending on the solvent) and maintain for 2-4 hours.[2][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a vessel containing crushed ice or cold water to precipitate the crude product.[1][2]

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove residual impurities.[1][2] The crude this compound can be further purified by recrystallization from a suitable solvent such as acetone, ethanol, or benzene.[1][2]

Reaction Mechanism Visualization

Smiles_Rearrangement Start 2-formamido-4-fluoro- 2'-nitrodiphenylsulfide Deprotonation Deprotonation of Amide N-H by Base (KOH) Start->Deprotonation + OH⁻ Anion Formamido Anion Intermediate Deprotonation->Anion Attack Intramolecular Nucleophilic Attack on C-2' Anion->Attack Forms C-N bond Meisenheimer Meisenheimer Complex (Spirocyclic Intermediate) Attack->Meisenheimer Rearrangement Ring Opening & Proton Transfer Meisenheimer->Rearrangement Rate-determining step Cyclization Thiolate Attack on C-2 (Displaces Nitro Group) Rearrangement->Cyclization Forms Thiolate Product This compound Cyclization->Product Forms C-S bond

Caption: Key steps of the Smiles rearrangement for phenothiazine synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors. Systematically investigate the following:

  • Incomplete Reaction: Verify reaction completion using TLC or HPLC. If starting material remains, consider extending the reaction time or increasing the temperature. The reaction is often refluxed for 2-4 hours.[2][5]

  • Base Quality and Stoichiometry: The base is critical for the deprotonation step that initiates the rearrangement. Ensure you are using a fresh, anhydrous base like potassium carbonate or an alcoholic solution of potassium hydroxide.[2][5] Incorrect stoichiometry can lead to an incomplete reaction.

  • Atmospheric Oxidation: The phenothiazine nucleus, and its sulfide precursor, can be susceptible to oxidation, especially at elevated temperatures.[4] Always conduct the reaction under a robust inert atmosphere (Nitrogen or Argon) to prevent the formation of sulfoxide byproducts, which can complicate purification and reduce the yield of the desired product.

  • Sub-optimal Solvent: The choice of solvent is crucial. High-boiling aprotic polar solvents like DMF are often used to ensure all reagents remain in solution at reaction temperature.[5] If using a lower-boiling solvent like acetone, ensure the reaction is maintained at a vigorous reflux.

Q2: My final product is a dark green or brown color, not the expected yellow solid. Why?

A2: Phenothiazines are known to be sensitive to air and light, leading to the formation of colored radical cations or other oxidative degradation products.[6]

  • Cause: Exposure to oxygen, particularly during work-up and purification at elevated temperatures, is the primary cause.

  • Solution:

    • Inert Work-up: To the extent possible, conduct filtration and washing steps under a blanket of nitrogen.

    • Degassed Solvents: For recrystallization, use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle.

    • Light Protection: Protect the reaction and the isolated product from direct light.[6] Store the final compound in an amber vial under an inert atmosphere.

    • Antioxidant Wash: In some cases, washing the crude product with a dilute solution of a mild reducing agent like sodium bisulfite can help remove some colored impurities.

Q3: I'm observing multiple spots on my TLC plate, even after the reaction should be complete. What are they?

A3: This indicates the formation of side products. The most common culprits are:

  • Sulfoxide/Sulfone: An additional, more polar spot is often the corresponding sulfoxide or sulfone, formed from oxidation of the sulfur atom.[1][2][7] This is especially prevalent if the inert atmosphere was not rigorously maintained.

  • Uncyclized Intermediate: A faint spot corresponding to the starting material or a hydrolyzed intermediate might be present if the reaction did not go to completion.

  • Isomers: Depending on the precursor synthesis, there is a small possibility of isomeric impurities carrying through to the final step.

  • Troubleshooting:

    • Confirm the identity of the byproduct by isolating it (if possible) or by comparing its Rf to a standard of the oxidized species.

    • To minimize sulfoxide formation, ensure your inert gas flow is adequate and that all reagents and solvents are reasonably dry.

Scale-Up Considerations

Q1: How should I adapt the lab-scale protocol for a multi-kilogram scale synthesis?

A1: Scaling up introduces challenges related to mass and heat transfer, reagent addition, and material handling.

  • Heat Management: The Smiles rearrangement can be exothermic, especially during the addition of the base. On a large scale, this exotherm must be managed. Add the base solution portion-wise or via a controlled-rate addition pump, monitoring the internal temperature closely. Ensure your reactor has adequate cooling capacity.

  • Mixing Efficiency: In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Use a reactor with an appropriate impeller design (e.g., anchor or turbine) to ensure the mixture remains homogeneous.

  • Purification Strategy: Recrystallization can be inefficient for very large quantities. Consider alternative purification methods:

    • Slurry Washing: Washing the crude, filtered product with hot solvent can be highly effective at removing impurities without needing to fully dissolve the entire batch.

    • Adduct Formation: A specialized method for purifying phenothiazine involves forming a reversible adduct with dihydropyran. This adduct precipitates, is filtered, and then decomposed by heating in ethanol with a catalytic amount of acid to yield pure phenothiazine.[8] This can be a highly effective large-scale strategy.

Data Presentation: Solvent & Base Effects
ParameterCondition ACondition BExpected OutcomeCitation
Solvent N,N-Dimethylformamide (DMF)AcetoneDMF's high boiling point ensures better solubility and can lead to faster reaction times, but it is harder to remove. Acetone is lower boiling and easier to handle post-reaction.[5],[2]
Base Potassium Carbonate (K₂CO₃)Potassium Hydroxide (KOH)K₂CO₃ is a milder, solid base that is easy to handle but may require higher temperatures. Alcoholic KOH is a stronger base, potentially leading to faster reactions, but its solution-based addition requires more careful control.[5],[2]
Temperature 140-150 °C (DMF)55-60 °C (Acetone)Higher temperatures generally accelerate the reaction but also increase the risk of side reactions like oxidation. The choice is coupled with the solvent.[5],[2]

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to this compound?

A1: Yes, while the Smiles rearrangement is common, the Ullmann condensation is another classic method for forming the phenothiazine core.[9][10] This copper-catalyzed reaction typically involves coupling a 2-aminothiophenol derivative with an activated o-halobenzene. However, traditional Ullmann reactions can be challenging to scale, often requiring high temperatures (>200 °C), stoichiometric copper, and high-boiling polar solvents, with reproducibility sometimes being an issue.[9][11] Modern ligand-assisted protocols have improved the reliability of this method.

Q2: What are the critical safety precautions when handling phenothiazines?

A2: Phenothiazine and its derivatives are bioactive compounds and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[12]

  • Respiratory Protection: Handle solid phenothiazine powder in a well-ventilated area or fume hood to avoid inhaling dust.[12] For large quantities, a P3 filter respirator is recommended.[12]

  • Containment: Take measures to prevent the release of material into the environment, as phenothiazines can be ecotoxic.[12]

  • Storage: Store phenothiazines in well-sealed, airtight containers protected from light to prevent degradation.[6]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of standard analytical techniques should be used:

  • Melting Point: Compare the observed melting point to the literature value. Pure phenothiazine melts at 185 °C; fluorinated derivatives will have a different, specific melting point.[13]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for structural confirmation. ¹⁹F NMR will clearly show a signal for the fluorine atom, confirming its incorporation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass.

  • High-Performance Liquid Chromatography (HPLC): The ideal method for determining the purity of the final product with high accuracy.

Scale-Up Workflow Visualization

Scale_Up_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase cluster_final Final Phase ReagentQC Reagent Quality Control (Purity, Anhydrous) Charge Charge Precursor & Solvent ReagentQC->Charge ReactorPrep Reactor Preparation (Clean, Dry, Leak Test) ReactorPrep->Charge Inert Inert Atmosphere Purge (Nitrogen/Argon) Charge->Inert BaseAdd Controlled Base Addition (Monitor Temperature) Inert->BaseAdd Reflux Reflux & Monitor (TLC/HPLC) BaseAdd->Reflux Quench Precipitation in Water/Ice Reflux->Quench Filter Filtration & Washing Quench->Filter Purify Large-Scale Purification (Recrystallization or Slurry Wash) Filter->Purify Dry Drying Under Vacuum (Protect from Light) Purify->Dry FinalQC Final Product QC (HPLC, NMR, MP) Dry->FinalQC Package Packaging Under Inert Gas FinalQC->Package

Caption: A typical workflow for scaling up phenothiazine synthesis.

References

  • Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. E-Journal of Chemistry. [Link]

  • Safety Data Sheet Phenothiazine. Redox. [Link]

  • Synthesis of 2-substituted phenothiazines.
  • Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity. Journal of the Serbian Chemical Society. [Link]

  • Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. ACS Omega. [Link]

  • Synthesis and biological activity of substituted 3-fluoro/3-trifluoromethyl 10H-phenothiazines, its ribofuranosides and sulfones. LookChem. [Link]

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Royal Society of Chemistry. [Link]

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings. [Link]

  • Making 2-Trifluoromethyl-10-aminopropylphenothiazine Readily Available for Calmodulin Purification. ACS Omega. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Troubleshooting Ullmann Coupling. Reddit. [Link]

  • Phenothiazines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Purification of phenothiazine.
  • Phenothiazine. Wikipedia. [Link]

  • Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Phenothiazine | C12H9NS | CID 7108. PubChem. [Link]

  • Synthesis of Phenothiazine from Diphenylamine.pptx. Slideshare. [Link]

Sources

Technical Support Center: Method Development for the Analysis of 2-Fluoro-10H-Phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-fluoro-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions, moving beyond simple protocols to explain the scientific reasoning behind each step.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial stages of method development for this compound.

Question 1: What is the most effective initial analytical approach for quantifying this compound in a pure or pharmaceutical formulation?

Answer:

For routine quantification in a relatively clean matrix like a pharmaceutical dosage form, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most robust and accessible starting point.

The Scientific Rationale:

  • RP-HPLC: this compound is a heterocyclic aromatic compound, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

  • UV Detection: The phenothiazine tricycle is an excellent chromophore, exhibiting strong UV absorbance.[1] This allows for sensitive detection without the need for complex derivatization. An initial wavelength scan (e.g., 200-400 nm) should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.[2]

  • Why not Gas Chromatography (GC)? While GC-MS can be used for phenothiazines, they often require derivatization to improve volatility and thermal stability, adding complexity to the workflow.[3][4] HPLC is generally more direct for this class of compounds.

Here is a recommended starting point for an RP-HPLC-UV method.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency, resolution, and backpressure for many phenothiazine derivatives.[2]
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0B: AcetonitrileThe acidic pH ensures the phenothiazine nitrogen is protonated, leading to better peak shape. Acetonitrile is a common organic modifier.[2]
Gradient Isocratic (e.g., 60:40 A:B) or simple gradientStart with isocratic to gauge retention. A gradient may be needed to elute the compound in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at λ-max (approx. 254-265 nm)Provides high sensitivity for the phenothiazine core structure.[2]
Injection Vol. 10 µLA typical starting volume; can be adjusted to modulate sensitivity.
Question 2: I need to measure this compound in a complex biological matrix (e.g., plasma, urine). Where do I begin?

Answer:

For complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The complexity and low expected concentrations of the analyte necessitate a method with high selectivity and sensitivity, which LC-MS/MS provides.[5][6]

The Scientific Rationale:

  • High Selectivity: Tandem mass spectrometry (MS/MS) utilizes Selected Reaction Monitoring (SRM), where a specific parent ion is selected and fragmented, and a specific product ion is monitored. This process acts as a highly specific filter, dramatically reducing interference from the complex biological matrix.[5]

  • High Sensitivity: LC-MS/MS can achieve detection limits in the pg/mL to ng/mL range, which is often required for pharmacokinetic or toxicological studies.[5]

  • Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended. This is the most effective way to compensate for analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement, ensuring the highest accuracy and precision.

The overall workflow for this analysis is more involved than for a simple formulation.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation (LC) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MS/MS - SRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: General workflow for analyzing this compound in biological matrices.

Question 3: What are the most critical factors for sample preparation when analyzing this compound in biological fluids?

Answer:

Effective sample preparation is paramount to remove interfering substances (like proteins and phospholipids) and concentrate the analyte.[6][7] The choice between Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) depends on the required cleanliness, recovery, and throughput.

The Scientific Rationale:

TechniqueProcedure OverviewAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Add a cold organic solvent (e.g., acetonitrile) or acid to the sample, vortex, centrifuge, and analyze the supernatant.[6]Fast, simple, and inexpensive.Produces the "dirtiest" extract; high risk of matrix effects and ion suppression in LC-MS.[7]High-throughput screening where precision is less critical.
Liquid-Liquid Extraction (LLE) Adjust sample pH to render the analyte neutral, then extract into an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[7]Provides a cleaner extract than PPT; good recovery for nonpolar compounds.Can be labor-intensive, uses large solvent volumes, and can be difficult to automate.Isolating analytes with distinct solubility profiles.[7]
Solid-Phase Extraction (SPE) Pass the sample through a cartridge containing a solid sorbent that retains the analyte. Wash away interferences, then elute the analyte with a small volume of solvent.[6]Yields the cleanest extracts, high concentration factor, highly reproducible, and easily automated.[8]Higher cost per sample and requires method development to select the correct sorbent and solvents.Quantitative bioanalysis requiring high accuracy and sensitivity.[8]

For this compound, a mixed-mode cation exchange SPE cartridge is often an excellent choice. At an acidic pH, the phenothiazine nitrogen is positively charged, binding to the cation exchange group, while the aromatic core can interact with a reversed-phase component (e.g., C8 or C18). This dual retention mechanism provides superior selectivity and cleanup.

Question 4: Is this compound stable? What precautions should I take during sample handling and storage?

Answer:

Yes, stability is a major concern. Phenothiazines are susceptible to oxidation and photodegradation .[9][10] Failure to address this will lead to inaccurate and unreliable results.

The Scientific Rationale:

  • Oxidation: The sulfur atom in the phenothiazine ring is easily oxidized to form a sulfoxide, and potentially a sulfone.[1][11] This process can be catalyzed by light, heat, and certain metal ions. The degradation rate can also be pH-dependent.[12]

  • Photodegradation: Exposure to UV light (including sunlight) can accelerate the degradation process, leading to the formation of various byproducts.[10]

Mandatory Precautions:

  • Protect from Light: Use amber vials or tubes for all samples, standards, and quality controls. Minimize exposure of samples to ambient light during preparation.

  • Control Temperature: Store stock solutions, standards, and biological samples at low temperatures (e.g., -20°C or -80°C) to slow degradation kinetics.[13]

  • Use Antioxidants (If Necessary): For long-term storage or when working with highly oxidative matrices, consider adding an antioxidant like ascorbic acid to the samples.

  • Evaluate Stability: During method validation, you must perform stability assessments, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability, to prove your handling and storage procedures are adequate.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

HPLC/LC-MS Issue: Poor Peak Shape (Tailing or Fronting)

Problem: The chromatographic peak for this compound is asymmetrical, showing significant tailing.

Causality & Solution Pathway:

Peak tailing for basic compounds like phenothiazines is often caused by secondary interactions with the silica backbone of the HPLC column or by issues with the mobile phase.

Start Problem: Peak Tailing Check_pH Is mobile phase pH 2.5-3.5? Start->Check_pH Check_Column Is the column old or showing high backpressure? Check_pH->Check_Column Yes Sol_pH Action: Lower mobile phase pH to fully protonate the analyte and saturate silanols. Check_pH->Sol_pH No Check_Overload Is the peak height very high (off-scale)? Check_Column->Check_Overload No Sol_Column Action: Replace the column. Consider a column with end-capping or a hybrid particle. Check_Column->Sol_Column Yes Sol_Overload Action: Dilute the sample. Mass on column is too high. Check_Overload->Sol_Overload Yes End Resolution: Symmetrical Peak Check_Overload->End No Sol_pH->End Sol_Column->End Sol_Overload->End

Caption: Troubleshooting workflow for HPLC peak tailing.

  • Check Mobile Phase pH: The most common cause is interaction between the basic nitrogen on the phenothiazine and acidic silanol groups on the silica surface. Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic acid or phosphoric acid) ensures the analyte is fully protonated and also protonates the silanol groups, minimizing this secondary interaction.[14]

  • Assess Column Health: An old or fouled column may have exposed silanol groups. If adjusting the pH doesn't work, replace the guard column and then the analytical column. For persistent issues, consider using a column with advanced end-capping or a hybrid particle technology that is more resistant to secondary interactions with basic compounds.

  • Rule out Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a fronting or tailing peak. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was the issue.

Sample Preparation Issue: Low or Inconsistent Recovery

Problem: The amount of this compound recovered after SPE or LLE is low and varies significantly between samples.

Causality & Solution Pathway:

  • Check Extraction pH (LLE): For LLE, the pH of the aqueous phase is critical. This compound is a basic compound. To extract it into an organic solvent, you must adjust the sample pH to be at least 2 units above its pKa to ensure it is in its neutral, more hydrophobic form.[7] Conversely, to back-extract it into an aqueous acid solution, the pH must be adjusted to be at least 2 units below its pKa.

  • Optimize SPE Elution Solvent: If recovery from an SPE cartridge is low, your elution solvent may not be strong enough. For a mixed-mode cation exchange cartridge, the elution solvent must disrupt both the reversed-phase and the ionic interactions. Try adding a small amount of a basic modifier (like ammonium hydroxide) to your organic elution solvent (e.g., 5% NH4OH in methanol). This will neutralize the analyte, breaking the ionic bond with the sorbent and allowing it to elute.

  • Investigate Non-Specific Binding: Phenothiazines can be "sticky" and adsorb to the surfaces of plasticware. Using low-adsorption polypropylene tubes and pipette tips can sometimes improve recovery. Pre-rinsing pipette tips with the sample can also mitigate this effect.

  • Rule out Degradation: As discussed in the FAQs, the analyte may be degrading during the extraction process. Ensure samples are protected from light and kept cool. Try spiking a blank matrix with the analyte and processing it immediately versus letting it sit on the benchtop for an hour to see if recovery drops.

Experimental Protocols

Protocol 1: Generic RP-HPLC-UV Method for Quantification
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL using the mobile phase as the diluent.

  • Sample Preparation (Tablets):

    • Weigh and crush 10 tablets to obtain a fine, uniform powder.

    • Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol, sonicate for 15 minutes to dissolve the active ingredient.[2]

    • Allow to cool to room temperature and dilute to volume with methanol.

    • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.[14]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 60% (20 mM Potassium Phosphate, pH 3.0) : 40% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample preparations and quantify the peak area against the calibration curve.

Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
  • Sample Pre-treatment: To 500 µL of plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., this compound-d4 in methanol). Add 500 µL of 4% phosphoric acid to acidify the sample and precipitate some proteins. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through the cartridge at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid through the cartridge to remove general polar interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove lipids and other nonpolar interferences.

  • Elution: Elute the analyte and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial HPLC mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[5]

References

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • PubMed. (1965). Determination of Phenothiazines in Biological Samples. Retrieved from [Link]

  • Oxford Academic. (n.d.). Review of Methods of Analysis for Phenothiazine Drugs. Retrieved from [Link]

  • PubMed. (1979). [Analysis of phenothiazine neuroleptics by means of non-aqueous titrimetry]. Retrieved from [Link]

  • eScholarship.org. (1981). Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography and Radioimmunoassay. Retrieved from [Link]

  • Methods and objects of chemical analysis. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Retrieved from [Link]

  • Analytical Chemistry. (1962). Spectrofluorometric Identification of Phenothiazine Drugs. Retrieved from [Link]

  • PubMed. (1976). The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Spectrophotometric and spectrofluorimetric determination of the 2-and 10-disubstituted phenothiazines using peroxy acid oxidation. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2017). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]

  • PubMed. (1979). Stability of 10-acetylphenothiazine. Retrieved from [Link]

  • PubMed. (1972). Review of methods of analysis for phenothiazine drugs. Retrieved from [Link]

  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • PubMed. (1974). The use of combined gas chromatography-mass spectrometry techniques for the identification of hydroxylated and dihydroxylated metabolites of phenothiazine drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Retrieved from [Link]

  • ResearchGate. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Retrieved from [Link]

  • ResearchGate. (2010). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • The Pharma Innovation Journal. (2023). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]

  • Chemistry Europe. (2023). Fluorogenic Phenothiazine‐Derivative as Radical Sensors. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Retrieved from [Link]

  • ResearchGate. (2019). Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ).... Retrieved from [Link]

  • PubMed. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Retrieved from [Link]

  • PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]

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Validation & Comparative

Validation of 2-fluoro-10H-phenothiazine as a Novel Antipsychotic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 2-fluoro-10H-phenothiazine as a potential antipsychotic therapeutic. We will delineate a series of experimental protocols designed to rigorously assess its pharmacological properties, efficacy, and safety profile in comparison to established first- and second-generation antipsychotics. The methodologies described herein are grounded in established principles of neuropharmacology and drug development, ensuring a robust and scientifically sound evaluation.

Introduction: The Rationale for this compound

Phenothiazine derivatives have long been a cornerstone of antipsychotic therapy.[1] First-generation antipsychotics (FGAs), such as chlorpromazine, primarily exert their effects through potent antagonism of the dopamine D2 receptor.[2][3] While effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), their utility is often limited by a high incidence of extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.[4][5]

Second-generation antipsychotics (SGAs), or atypical antipsychotics, were developed to address these limitations.[6] These agents, including risperidone and olanzapine, exhibit a broader receptor binding profile, notably including antagonism of the serotonin 5-HT2A receptor in addition to D2 receptor blockade.[7][8] This dual-receptor antagonism is thought to contribute to their improved side effect profile, particularly with respect to EPS, and potential efficacy against negative and cognitive symptoms.[6][9]

The introduction of a fluorine atom into the phenothiazine scaffold of this compound is hypothesized to modulate its electronic properties, potentially enhancing its binding affinity and selectivity for key neurotransmitter receptors. This guide outlines the necessary steps to validate this hypothesis and determine the compound's potential as a novel antipsychotic agent.

In Vitro Characterization: Receptor Binding Affinity

The initial validation step involves determining the binding affinity of this compound for the primary targets of antipsychotic drugs: the dopamine D2 and serotonin 5-HT2A receptors. This will be achieved through competitive radioligand binding assays.

Experimental Protocol: Receptor Binding Assays

Objective: To determine the inhibitory constant (Ki) of this compound for the human D2 and 5-HT2A receptors.

Materials:

  • Membrane preparations from CHO-K1 cells stably transfected with human D2 or 5-HT2A receptors.[10]

  • Radioligands: [3H]Spiperone (for D2) and [3H]Ketanserin (for 5-HT2A).[11][12]

  • Non-specific binding competitors: Haloperidol (for D2) and Ketanserin (for 5-HT2A).

  • This compound, Chlorpromazine (FGA), and Risperidone (SGA) as test compounds.

  • Assay buffer and filtration apparatus.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound or non-specific binding competitor.

  • Incubate the plates to allow for binding equilibrium to be reached.

  • Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.[12]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki values using non-linear regression analysis.

Data Presentation: Receptor Binding Affinities (Ki, nM)
CompoundDopamine D2Serotonin 5-HT2A
This compound Hypothetical: 5.2Hypothetical: 1.8
Chlorpromazine (FGA)10.5150.3
Risperidone (SGA)3.10.2

This table presents hypothetical data for illustrative purposes.

Interpretation: The hypothetical data suggests that this compound exhibits high affinity for both D2 and 5-HT2A receptors, a profile more aligned with second-generation antipsychotics.

In Vivo Neurochemical Profiling: Target Engagement

To confirm that the in vitro binding affinities translate to in vivo target engagement, we will utilize in vivo microdialysis in a rodent model. This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions.[13]

Experimental Workflow: In Vivo Microdialysis

G cluster_0 Pre-Surgical Preparation cluster_1 Microdialysis Experiment cluster_2 Sample Analysis A Anesthetize Rodent B Implant Guide Cannula (Striatum/Prefrontal Cortex) A->B C Insert Microdialysis Probe B->C D Collect Baseline Samples C->D E Administer Test Compound D->E F Collect Post-Dosing Samples E->F G HPLC-ECD Analysis F->G H Quantify Dopamine & Serotonin Metabolites G->H

Caption: Workflow for in vivo microdialysis experiment.

Experimental Protocol: In Vivo Microdialysis

Objective: To assess the effect of this compound on dopamine and serotonin turnover in the striatum and prefrontal cortex.

Procedure:

  • Surgically implant guide cannulae into the target brain regions of rats.

  • After a recovery period, insert a microdialysis probe through the guide cannula.[13]

  • Perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

  • Administer a single dose of this compound, a comparator drug, or vehicle.

  • Continue to collect dialysate samples at regular intervals post-administration.

  • Analyze the samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14]

Data Presentation: Neurotransmitter Metabolite Levels (% of Baseline)
CompoundStriatal Dopamine Metabolites (DOPAC, HVA)Cortical Serotonin Metabolite (5-HIAA)
This compound Hypothetical: ↑ 150%Hypothetical: ↑ 120%
Chlorpromazine (FGA)↑ 200%↑ 50%
Risperidone (SGA)↑ 130%↑ 110%

This table presents hypothetical data for illustrative purposes.

Interpretation: The hypothetical increase in dopamine and serotonin metabolites following administration of this compound would suggest successful target engagement and modulation of these neurotransmitter systems in vivo.[15]

Behavioral Pharmacology: Efficacy in Animal Models of Schizophrenia

The antipsychotic potential of this compound will be evaluated in established animal models that mimic certain aspects of schizophrenia.[16]

Experimental Models
  • Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are mediated by dopamine release. This is considered a model for the positive symptoms of schizophrenia.[17]

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This model assesses a compound's ability to restore this gating deficit.[18]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

Objective: To evaluate the efficacy of this compound in reducing amphetamine-induced hyperlocomotion in rats.

Procedure:

  • Acclimate rats to an open-field activity chamber.

  • Administer this compound, a comparator drug, or vehicle.

  • After a pre-treatment period, administer amphetamine to all animals.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

  • Analyze the data to determine if the test compound significantly reduces the hyperlocomotor response to amphetamine.

Data Presentation: Behavioral Efficacy
CompoundAmphetamine-Induced Hyperlocomotion (% Reduction)PPI Deficit Reversal (%)
This compound Hypothetical: 75%Hypothetical: 60%
Chlorpromazine (FGA)85%40%
Risperidone (SGA)70%65%

This table presents hypothetical data for illustrative purposes.

Interpretation: Hypothetical efficacy in both models would suggest that this compound has the potential to treat both positive and cognitive symptoms of schizophrenia.[19]

Safety and Tolerability Assessment

A critical component of drug validation is the assessment of its safety profile. This includes an acute toxicity study and an evaluation of the potential for extrapyramidal side effects.

Signaling Pathway: D2 Receptor Blockade and EPS

G cluster_0 Nigrostriatal Pathway cluster_1 Antipsychotic Action cluster_2 Outcome A Dopamine Neuron B D2 Receptor A->B Dopamine Release C Acetylcholine Interneuron B->C Inhibition E Disinhibition of Acetylcholine Release D Antipsychotic Drug (e.g., FGA) D->B Blockade F Extrapyramidal Side Effects (EPS) E->F

Caption: D2 receptor blockade leading to EPS.

Experimental Protocols
  • Acute Oral Toxicity: A fixed-dose procedure will be employed to determine the acute toxicity of this compound in rodents. Animals will be observed for signs of toxicity and mortality over a 14-day period.[20]

  • Catalepsy Test: This test is used to assess the potential of a compound to induce extrapyramidal side effects in rodents. The time it takes for an animal to correct an externally imposed posture is measured.[21]

Data Presentation: Safety Profile
CompoundAcute Toxicity (LD50, mg/kg)Catalepsy Induction (MED, mg/kg)
This compound Hypothetical: >2000Hypothetical: 50
Chlorpromazine (FGA)4005
Risperidone (SGA)80030

This table presents hypothetical data for illustrative purposes. MED = Minimum Effective Dose.

Interpretation: A high LD50 and a high MED for catalepsy would suggest a favorable safety profile for this compound, with a lower propensity to induce EPS compared to first-generation antipsychotics.[22]

Conclusion

This guide provides a structured and comprehensive approach to the preclinical validation of this compound as a novel antipsychotic agent. The outlined experiments will elucidate its receptor binding profile, in vivo target engagement, behavioral efficacy, and safety. The comparative nature of this guide, with the inclusion of both first- and second-generation antipsychotics, will allow for a clear determination of the potential advantages of this new chemical entity. Successful completion of these studies would provide a strong rationale for advancing this compound into further preclinical and clinical development.

References

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A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenothiazines: A Deep Dive into Structure, Potency, and Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Phenothiazine Drug Design

Phenothiazines represent a cornerstone class of neuropsychiatric therapeutics, first emerging in the 1950s and revolutionizing the treatment of psychosis.[1][2] Their tricyclic structure offers a versatile scaffold, amenable to chemical modifications that profoundly alter their pharmacological profile. One of the most impactful strategies in the evolution of phenothiazine chemistry has been the introduction of fluorine.

This guide provides a comparative analysis of fluorinated and non-fluorinated phenothiazines, moving beyond a simple list of properties to explore the underlying physicochemical and biochemical causality. We will examine how the substitution of a single hydrogen or methyl group with fluorine or a trifluoromethyl group reshapes a molecule's interaction with its biological targets, its metabolic fate, and ultimately, its clinical utility and side-effect profile. For researchers in drug development, understanding these structure-activity relationships (SAR) is paramount for the rational design of next-generation therapeutics with improved efficacy and safety.[3][4]

The Core Scaffold: Structural Divergence at Position 2

The antipsychotic activity of phenothiazines is critically dependent on an electron-withdrawing substituent at the C2 position of the tricyclic ring.[5] This is the key structural point of divergence between the two classes discussed. Non-fluorinated phenothiazines typically feature a chlorine atom (e.g., Chlorpromazine), while fluorinated analogues employ a trifluoromethyl (-CF3) group (e.g., Trifluoperazine, Fluphenazine).[2][6]

G cluster_0 General Phenothiazine Structure cluster_1 Position 2 Substitution Phenothiazine_Core A Non-Fluorinated (e.g., Chlorpromazine) Cl Cl A->Cl R = B Fluorinated (e.g., Fluphenazine) CF3 CF3 B->CF3 R =

Caption: Core phenothiazine scaffold and key C2 substituents.

Comparative Analysis of Physicochemical Properties

The introduction of the highly electronegative trifluoromethyl group in place of chlorine induces significant changes in the molecule's fundamental physicochemical properties, namely lipophilicity (LogP) and the basicity (pKa) of the side-chain nitrogen. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

  • Lipophilicity (LogP): The -CF3 group is substantially more lipophilic than a -Cl atom. This increased lipophilicity enhances the drug's ability to cross the blood-brain barrier, a prerequisite for centrally-acting agents. However, it can also lead to greater partitioning into adipose tissue, potentially affecting the volume of distribution and elimination half-life.[8]

  • Basicity (pKa): The strong electron-withdrawing nature of the -CF3 group reduces the electron density of the tricyclic system. This inductive effect can slightly lower the pKa of the basic nitrogen atom in the N10 side chain. This reduction in basicity can influence receptor binding and solubility at physiological pH.[7]

CompoundClassC2 SubstituentLogP (Predicted)pKa (Predicted)
Chlorpromazine Non-Fluorinated-Cl4.89.3
Promazine Non-Fluorinated-H4.49.4
Trifluoperazine Fluorinated-CF35.18.1
Fluphenazine Fluorinated-CF34.38.0

Table 1: Comparison of physicochemical properties for representative phenothiazines. (Note: LogP and pKa values are estimates from chemical software and can vary based on the prediction algorithm).

Pharmacodynamics: A Tale of Potency and Receptor Affinity

The primary mechanism of antipsychotic action for phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[9][10] The nature of the C2 substituent directly impacts the drug's binding affinity for this receptor and, consequently, its potency.

Experimental evidence consistently demonstrates that phenothiazines with a -CF3 group at C2 are significantly more potent D2 antagonists than their -Cl counterparts.[3][4][11] This enhanced potency is attributed to more favorable van der Waals interactions between the -CF3 group and the receptor binding pocket, which helps to stabilize the side-chain conformation into one that more effectively mimics dopamine.[3][11] This leads to a higher binding affinity (lower Ki value) and the need for lower clinical doses.

CompoundClassD2 Receptor Ki (nM)Clinical Potency (Chlorpromazine equivalents)
Chlorpromazine Non-Fluorinated~10-20100 mg
Thioridazine Non-Fluorinated~10-30100 mg
Trifluoperazine Fluorinated~1-25 mg
Fluphenazine Fluorinated~0.5-1.52 mg

Table 2: Comparison of D2 receptor binding affinity and clinical potency. (Note: Ki values are compiled from various studies and may differ based on experimental conditions).

G cluster_0 Dopamine Receptor Binding cluster_1 Potency Comparison PTZ Phenothiazine Drug D2R Dopamine D2 Receptor PTZ->D2R Blockade Signal Dopaminergic Signaling D2R->Signal Inhibition Effect Antipsychotic Effect Signal->Effect Leads to Fluorinated Fluorinated (-CF3) - Stronger van der Waals interaction - Higher binding affinity Potency Higher Potency Fluorinated->Potency NonFluorinated Non-Fluorinated (-Cl) - Weaker interaction - Lower binding affinity NonFluorinated->Potency

Caption: Mechanism of action and influence of fluorination on potency.

Pharmacokinetics and Metabolic Stability: The C-F Bond Advantage

A significant challenge in drug development is overcoming rapid metabolic breakdown by hepatic enzymes, primarily the Cytochrome P450 (CYP) family. Fluorination is a well-established strategy to enhance metabolic stability.[12][13][14]

The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond.[15] When fluorine or a -CF3 group is placed at a site on the molecule that is susceptible to CYP-mediated oxidation, it effectively "shields" that position from metabolism.[12] This forces the metabolic machinery to act on other, less favorable sites, slowing the overall rate of drug clearance and prolonging the drug's half-life in the body.[16]

This effect is evident in phenothiazines. For example, one comparative study found that a novel trifluoromethyl-phenothiazine had a longer elimination rate from the brain than non-fluorinated compounds like chlorpromazine.[16] This enhanced stability can lead to more consistent plasma concentrations and potentially less frequent dosing regimens.

CompoundClassTypical Half-life (t½)Primary Metabolism Route
Chlorpromazine Non-Fluorinated16-30 hoursRing hydroxylation, N-demethylation, S-oxidation
Fluphenazine Fluorinated~15-30 hours (oral)S-oxidation, N-dealkylation, glucuronidation

Table 3: Comparison of pharmacokinetic parameters. (Note: Half-life can vary significantly between individuals and formulations, such as long-acting depot injections).

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a standard method to compare the metabolic stability of a fluorinated and non-fluorinated phenothiazine using human liver microsomes (HLM), which are rich in CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Test Compound A (Non-Fluorinated) and Test Compound B (Fluorinated).

Materials:

  • Human Liver Microsomes (pooled, 20 mg/mL stock)

  • Test Compounds A and B (10 mM stock in DMSO)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction termination

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

    • Causality: A protein concentration of 0.5 mg/mL is standard and ensures sufficient enzymatic activity for most compounds without being wasteful of the reagent.

  • Initiation of Reaction:

    • Pre-warm the HLM master mix at 37°C for 5 minutes.

    • Add the test compound (A or B) to the master mix to achieve a final substrate concentration of 1 µM. Mix gently.

    • Causality: A 1 µM concentration is typically below the Km for most CYP enzymes, ensuring the reaction follows first-order kinetics, which simplifies data analysis.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing 150 µL of ice-cold acetonitrile with the internal standard.

    • Causality: Ice-cold acetonitrile serves a dual purpose: it precipitates the microsomal proteins, thereby stopping the enzymatic reaction, and the internal standard corrects for variations in sample processing and instrument response during LC-MS/MS analysis.

  • Sample Processing & Analysis:

    • Seal the 96-well plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Caption: Workflow for the in vitro metabolic stability assay.

Clinical Implications and Side-Effect Profiles

The differences in potency and pharmacokinetics translate directly to the clinical use and side-effect profiles of these drugs.

  • Fluorinated Phenothiazines (e.g., Fluphenazine, Trifluoperazine):

    • Classified as high-potency first-generation antipsychotics.[1]

    • Effective at low doses (e.g., 2-10 mg/day).

    • Due to their potent D2 blockade, they have a higher propensity to cause extrapyramidal symptoms (EPS) , which are drug-induced movement disorders (e.g., tremors, rigidity, restlessness).[10]

    • They tend to have lower sedative, anticholinergic (dry mouth, constipation), and hypotensive effects compared to low-potency agents.[1]

  • Non-Fluorinated Phenothiazines (e.g., Chlorpromazine):

    • Classified as low-potency first-generation antipsychotics.[1]

    • Require higher doses (e.g., 100-800 mg/day).

    • Lower risk of EPS compared to high-potency agents.

    • Have more pronounced sedative, anticholinergic, and hypotensive side effects due to significant activity at histamine H1, muscarinic M1, and alpha-1 adrenergic receptors.[9][17]

Conclusion

The strategic fluorination of the phenothiazine scaffold, specifically the substitution of a C2-chloro group with a trifluoromethyl group, is a textbook example of successful drug optimization. This single chemical modification yields a profound increase in antipsychotic potency by enhancing dopamine D2 receptor binding. Concurrently, it improves metabolic stability by fortifying a metabolically vulnerable position, contributing to a more predictable pharmacokinetic profile. While these benefits come with a trade-off of an increased risk of extrapyramidal side effects, the development of fluorinated phenothiazines provided clinicians with a new class of high-potency agents, expanding the therapeutic arsenal for severe mental illness. This comparative study underscores the power of fluorine chemistry in modern drug design and provides a clear, evidence-based rationale for its continued application.

References

  • Vertex AI Search. (2024).
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  • PubMed. (1990). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C.
  • Snyder, S. H., & Feinberg, A. P. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903.
  • Alfred-Ugbenbo D., Blazheyevskiy M.Ye., Kovalenko V.S., Merzlikin S.I. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis, 18(3), 143-151.
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  • Shibanoki, S., Kubo, T., & Ishikawa, K. (1987). Comparative study of phenothiazine derivatives on monoamine metabolism--direct correlation between the concentrations of drugs and monoamine metabolites in the brain. The Journal of Pharmacology and Experimental Therapeutics, 240(3), 959-965.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-fluoro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-fluoro-10H-phenothiazine

This compound is a key heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its analytical characterization is paramount throughout the drug development lifecycle, from early-stage synthesis to final product quality control. The choice of analytical methodology is not merely a procedural step but a critical decision that impacts data integrity, regulatory compliance, and ultimately, patient safety.

This guide provides an in-depth comparison of principal analytical techniques for the quantification and purity assessment of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Beyond a mere procedural outline, this document delves into the causality behind experimental choices, grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will explore the development and validation of these methods and, crucially, the process of cross-validation to ensure consistency and reliability across different analytical platforms.

Pillar 1: Understanding the Analyte - Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for methodical analytical development. While specific experimental data for this exact molecule is sparse in publicly available literature, we can infer its likely characteristics from closely related phenothiazine analogues.

  • Structure and Polarity: The tricyclic phenothiazine core is largely nonpolar, but the secondary amine at the 10-position and the electronegative fluorine at the 2-position introduce polarity. This dual nature makes it amenable to reversed-phase HPLC.

  • UV Absorbance: Phenothiazines typically exhibit strong UV absorbance in the 250-320 nm range due to the conjugated aromatic system. This intrinsic property is the basis for UV-Vis spectrophotometric and HPLC-UV detection. For instance, the structurally similar fluphenazine exhibits characteristic absorption bands at approximately 256 nm and 306 nm.

  • Ionization (pKa): The nitrogen atom in the phenothiazine ring system is basic. The pKa values for related phenothiazines like trifluoperazine hydrochloride are around 8.97. This is a critical parameter for developing HPLC methods, as the pH of the mobile phase will dictate the ionization state of the analyte and, consequently, its retention behavior and peak shape.

  • Thermal Stability and Volatility: Phenothiazines are generally stable compounds but can be susceptible to oxidation. Their volatility allows for analysis by Gas Chromatography, though derivatization may sometimes be employed to improve peak shape and thermal stability.

Pillar 2: A Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a balance of specificity, sensitivity, and the intended application. Here, we compare three robust methods for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds. For this compound, a reversed-phase method is the logical choice.

Causality of Experimental Choices:

  • Column: A C18 column is the standard for reversed-phase chromatography, offering excellent retention and separation of moderately polar to nonpolar compounds.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. The buffer's pH should be controlled to ensure a consistent ionization state of the analyte, ideally at least 2 pH units away from its pKa to ensure a single ionic form and sharp peaks. For phenothiazines with a pKa around 9, a mobile phase pH of 4-6 is often effective.

  • Detection: Based on the known absorbance of phenothiazines, a detection wavelength between 250 nm and 265 nm is a rational starting point. A photodiode array (PDA) detector is invaluable during method development to assess peak purity and identify the optimal detection wavelength.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is adapted from established methods for related fluoro-substituted phenothiazines and is designed to be stability-indicating.

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30°C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% v/v Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-22 min: 70% to 30% B

      • 22-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Wavelength: 258 nm.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 100 µg/mL.

    • Sample Solution: Prepare the sample in methanol at a similar concentration.

  • Injection Volume: 10 µL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV. The mass spectrometer provides structural information, making it ideal for impurity identification and trace-level analysis.

Causality of Experimental Choices:

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating phenothiazine derivatives.

  • Injection: Splitless injection is preferred for trace analysis to ensure the maximum amount of analyte reaches the column. A high inlet temperature is necessary for volatilization but must be optimized to prevent thermal degradation.

  • Carrier Gas: Helium is the most common carrier gas for GC-MS.

  • MS Detection: Electron ionization (EI) is a standard technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural elucidation. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.

Experimental Protocol: GC-MS for Purity and Impurity Profiling

  • Chromatographic System:

    • GC-MS system with a capillary column and an electron ionization source.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • GC Conditions:

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min at 300°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 50-500.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.

Method 3: UV-Vis Spectrophotometry

This is the simplest and most rapid method for the quantification of this compound in bulk or simple formulations, provided there are no interfering substances that absorb at the same wavelength.

Causality of Experimental Choices:

  • Solvent: A solvent that dissolves the analyte and is transparent in the measurement wavelength range is required. Methanol or ethanol are common choices.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) should be determined by scanning a dilute solution of the analyte across the UV spectrum. This provides the highest sensitivity and adherence to the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectrophotometric Assay

  • Instrumentation:

    • A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent:

    • Methanol, HPLC grade.

  • Procedure:

    • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

    • Perform a UV scan from 200-400 nm to determine the λmax.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of the standards and the sample solution at the λmax against a methanol blank.

    • Construct a calibration curve and determine the concentration of the sample.

Pillar 3: Method Validation - A Self-Validating System

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose. The principles outlined in ICH Q2(R1) provide a framework for this process.

G Assay Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Range Range Assay->Range Linearity->Range Impurity Impurity Impurity->Specificity Impurity->Linearity Impurity->Accuracy Impurity->Precision LOQ LOQ Impurity->LOQ Quantitation LOD LOD Impurity->LOD Detection

Analytical Method Validation Workflow

Forced Degradation Studies (Stability-Indicating Methods):

To ensure the specificity of a method, particularly an HPLC method, forced degradation studies are essential. This involves subjecting the drug substance to stress conditions to produce potential degradation products.

  • Acid/Base Hydrolysis: 0.1 M HCl / 0.1 M NaOH at 60°C.

  • Oxidation: 3% H2O2 at room temperature.

  • Thermal Degradation: 105°C.

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The analytical method must be able to resolve the parent drug peak from any degradation product peaks.

Pillar 4: Cross-Validation of Analytical Methods

When multiple analytical methods are used to measure the same analyte, it is crucial to perform a cross-validation study to ensure that the results are comparable. This is particularly important when transferring a method between laboratories or when comparing a new method to an established one.

G cluster_methods Analytical Methods cluster_process Cross-Validation Process MethodA Method A (e.g., HPLC-UV) AnalyzeA Analyze with Method A MethodA->AnalyzeA MethodB Method B (e.g., GC-MS) AnalyzeB Analyze with Method B MethodB->AnalyzeB Samples Select Homogeneous Sample Batch Samples->AnalyzeA Samples->AnalyzeB Compare Statistically Compare Results (e.g., t-test, Bland-Altman) AnalyzeA->Compare AnalyzeB->Compare Criteria Acceptance Criteria Met? Compare->Criteria Conclusion Methods are Interchangeable Criteria->Conclusion Yes Investigate Investigate Discrepancies Criteria->Investigate No

Cross-Validation Workflow

Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. A common approach is that the mean results from the two methods should not differ by more than a specified percentage (e.g., ±5-10%), and the precision of the results should also be comparable.

Data Summary and Comparison

The following table summarizes the typical performance characteristics of the three discussed analytical methods for the analysis of this compound. The values are representative and based on published data for similar phenothiazine compounds.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity Good to Excellent (with PDA and forced degradation)Excellent (based on mass fragmentation)Low (prone to interference)
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 2%
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Robustness GoodModerate (sensitive to inlet conditions)High
Application Routine QC, stability studies, impurity profilingImpurity identification, trace analysis, metabolomicsBulk drug assay, simple formulations

Conclusion and Recommendations

The choice of an analytical method for this compound is dictated by the specific requirements of the analysis.

  • For routine quality control, assay, and stability studies, a validated stability-indicating HPLC-UV method is the most appropriate choice. It offers a good balance of specificity, precision, and robustness.

  • For impurity identification, trace-level quantification, and in complex matrices, GC-MS is the superior technique due to its inherent specificity and sensitivity.

  • UV-Vis spectrophotometry is a viable option for rapid, simple quantification of the bulk drug substance or in non-complex formulations where interfering excipients are not a concern.

A comprehensive analytical strategy may involve using HPLC-UV for routine analysis and GC-MS for confirmatory testing and impurity characterization. In all cases, a rigorous validation according to ICH guidelines is mandatory. When multiple methods are employed, a well-documented cross-validation study is essential to ensure the consistency and reliability of the analytical data generated throughout the lifecycle of the drug product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Domańska, U., et al. (2011). Solubility and pKa determination of six structurally related phenothiazines. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 967-974.
  • Blazheyevskiy, M., & Moroz, V. (2021). Difference spectrophotometric method for the determination of Fluphenazine hydrochloride in tablets using peroxomonosulfate. French-Ukrainian Journal of Chemistry, 9(2), 108-117.
  • Patel, M. J., & Patel, C. N. (2012). Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage Form. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1334-1341.
  • Ragehy, N. A. E., Badawey, A. M., & Khateeb, S. Z. E. (2002). Stability indicating methods for assay of mequitazine in presence of its degradate. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 121-137.

A Comparative Guide to the Efficacy of 2-Fluoro-10H-Phenothiazine Derivatives Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Phenothiazines, a class of heterocyclic compounds historically recognized for their antipsychotic properties, have emerged as a promising scaffold in the search for new antibacterial drugs.[1][2][3] Their multifaceted mechanisms of action, including the disruption of bacterial membranes and the inhibition of efflux pumps, make them attractive candidates for combating drug-resistant pathogens.[4][5][6] This guide provides a comparative analysis of the antibacterial efficacy of 2-fluoro-10H-phenothiazine derivatives, focusing on their performance against a range of bacterial strains. We will delve into the experimental data supporting their activity, outline the methodologies for their evaluation, and discuss their potential mechanisms of action.

The introduction of a fluorine atom to the phenothiazine core, particularly at the 2-position, is a strategic medicinal chemistry approach to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which can significantly influence its biological activity. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape of this compound derivatives as potential antibacterial agents.

Comparative Antibacterial Efficacy

The antibacterial activity of phenothiazine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the available MIC data for various fluorinated phenothiazine derivatives against representative Gram-positive and Gram-negative bacterial strains. While direct comparative studies focusing solely on the 2-fluoro substitution are limited, the data presented provides valuable insights into the potential of this chemical class.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluorinated Phenothiazine Derivatives against Gram-Positive Bacteria

Compound ID/NameBacterial StrainMIC (µg/mL)Reference
2-(trifluoromethyl)-10H-phenothiazine derivative (F-1)Staphylococcus aureusNoteworthy Inhibition[7]
2-(trifluoromethyl)-10H-phenothiazine derivative (F-2)Staphylococcus aureusNoteworthy Inhibition[7]
Fluphenazine (contains a trifluoromethyl group)Staphylococcus aureus10-100[1]
Trifluoperazine (contains a trifluoromethyl group)Staphylococcus aureus10-100[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Fluorinated Phenothiazine Derivatives against Gram-Negative Bacteria

Compound ID/NameBacterial StrainMIC (µg/mL)Reference
2-(trifluoromethyl)-10H-phenothiazine derivative (F-1)Pseudomonas aeruginosaNoteworthy Inhibition[7]
2-(trifluoromethyl)-10H-phenothiazine derivative (F-1)Klebsiella pneumoniaeNoteworthy Inhibition[7]
2-(trifluoromethyl)-10H-phenothiazine derivative (F-2)Pseudomonas aeruginosaNoteworthy Inhibition[7]
2-(trifluoromethyl)-10H-phenothiazine derivative (F-2)Klebsiella pneumoniaeNoteworthy Inhibition[7]
Fluphenazine (contains a trifluoromethyl group)Escherichia coli10-100[1]
Trifluoperazine (contains a trifluoromethyl group)Escherichia coli25-100[1]

Note on Data Interpretation: The term "Noteworthy Inhibition" from the source indicates antibacterial activity was observed, but specific MIC values were not provided in the abstract. The data for fluphenazine and trifluoperazine, which contain a trifluoromethyl group at the 2-position, are included to provide a broader context for the potential of 2-fluoro-substituted analogues.

Mechanisms of Antibacterial Action

The antibacterial effects of phenothiazine derivatives are believed to be multifactorial, contributing to their activity against a wide range of bacteria, including multidrug-resistant strains.

Disruption of Bacterial Cell Membranes

Phenothiazines are amphiphilic molecules that can intercalate into the bacterial cell membrane, leading to a loss of structural integrity and increased permeability. This disruption can result in the leakage of essential cellular components and ultimately, cell death.

Inhibition of Efflux Pumps

A significant mechanism of antibiotic resistance in bacteria is the overexpression of efflux pumps, which actively transport antimicrobial agents out of the cell.[6][8] Phenothiazine derivatives have been shown to inhibit the activity of these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy.[6][8] This makes them promising candidates for use in combination therapy to overcome drug resistance.

Induction of Oxidative Stress

Studies have demonstrated that some phenothiazines can induce the production of reactive oxygen species (ROS) within bacterial cells.[4][5] The accumulation of ROS leads to oxidative damage to vital cellular components such as DNA, proteins, and lipids, contributing to the bactericidal effect.[4][5]

cluster_0 Bacterial Cell Membrane Membrane Cell_Death Cell Death Membrane->Cell_Death disruption EffluxPump Efflux Pump Antibiotic_Efflux EffluxPump->Antibiotic_Efflux expels antibiotics ROS ROS DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Cell_Death Phenothiazine 2-Fluoro-10H- Phenothiazine Derivative Phenothiazine->Membrane intercalates Phenothiazine->EffluxPump inhibits Phenothiazine->ROS induces Antibiotic Antibiotic Antibiotic->EffluxPump

Caption: Proposed antibacterial mechanisms of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of antibacterial efficacy studies, standardized experimental protocols are crucial. The following sections detail the methodologies for the synthesis of this compound derivatives and the determination of their antibacterial activity.

Synthesis of this compound Derivatives

A general method for the synthesis of substituted phenothiazines is the Smiles rearrangement. While specific protocols for 2-fluoro derivatives can vary, a representative synthetic pathway is outlined below.

General Synthetic Scheme:

Start 2-Amino-4-fluorobenzenethiol + o-Halonitrobenzene Step1 Condensation Start->Step1 Intermediate1 2-Amino-4-fluoro-2'-nitrodiphenylsulfide Step1->Intermediate1 Step2 Formylation Intermediate1->Step2 Intermediate2 2-Formamido-4-fluoro-2'-nitrodiphenylsulfide Step2->Intermediate2 Step3 Smiles Rearrangement (Base-catalyzed cyclization) Intermediate2->Step3 Product This compound Step3->Product

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

  • Condensation: React 2-amino-4-fluorobenzenethiol with an appropriate o-halonitrobenzene in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., sodium acetate). The reaction mixture is typically refluxed for several hours.

  • Isolation of Intermediate: After cooling, the precipitated 2-amino-4-fluoro-2'-nitrodiphenylsulfide is filtered, washed, and recrystallized.

  • Formylation: The diphenylsulfide intermediate is then formylated, for example, by refluxing with formic acid, to yield 2-formamido-4-fluoro-2'-nitrodiphenylsulfide.

  • Cyclization (Smiles Rearrangement): The formylated intermediate is treated with a base (e.g., potassium hydroxide in ethanol) to induce intramolecular cyclization via the Smiles rearrangement, affording the this compound derivative.

  • Purification: The final product is purified by recrystallization or column chromatography.

For a detailed synthesis protocol of a related fluorinated phenothiazine, refer to the work by Sharma et al. (2012).[9]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Solvent control

Step-by-Step Protocol:

  • Preparation of Test Plates: Add 100 µL of MHB to each well of a 96-well plate.

  • Serial Dilution: Create a two-fold serial dilution of the test compounds and the positive control antibiotic across the wells of the plate.

  • Inoculation: Add 10 µL of the adjusted bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a negative control (broth only), a growth control (broth with inoculum), and a solvent control (broth with inoculum and the highest concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Start Prepare bacterial inoculum (0.5 McFarland) Step1 Dispense Mueller-Hinton Broth into 96-well plate Start->Step1 Step2 Perform 2-fold serial dilution of test compounds Step1->Step2 Step3 Inoculate wells with bacterial suspension Step2->Step3 Step4 Incubate at 37°C for 18-24 hours Step3->Step4 Step5 Determine MIC (lowest concentration with no growth) Step4->Step5

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The available data, although not extensive, suggests that this compound derivatives hold promise as a new class of antibacterial agents. The presence of a fluorine atom can enhance the biological activity of the phenothiazine scaffold. Their potential to act via multiple mechanisms, including membrane disruption and efflux pump inhibition, makes them particularly interesting for addressing the challenge of antibiotic resistance.

Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation of how substitutions at various positions of the this compound core affect antibacterial activity is needed to identify more potent and selective compounds.

  • Elucidation of a Specific Mechanism of Action: While the general mechanisms of phenothiazines are known, further studies are required to understand the precise molecular targets of 2-fluoro derivatives and how the fluorine atom influences these interactions.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.

  • Combination Therapy Studies: Given their potential as efflux pump inhibitors, this compound derivatives should be investigated in combination with existing antibiotics to assess for synergistic effects against resistant bacterial strains.

References

  • Sharma, P., Kumar, A., & Sharma, S. (2012). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Journal of the Indian Chemical Society, 89(8), 1063-1068.
  • Aguilar-Vega, M., et al. (2021). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology, 131(5), 2235-2243.
  • Amaral, L., & Kristiansen, J. E. (2000). Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria. Molecules, 5(1), 101-111.
  • Amaral, L., et al. (2004). Antimicrobial activity of phenothiazines. In Vivo, 18(6), 725-732.
  • Fadda, A. A., Fekry, A., & Bayoumy, N. M. (2015). Synthesis, antimicrobial evaluation and molecular modeling of some novel phenothiazine derivatives. RSC Advances, 5(95), 78151-78164.
  • Kristiansen, J. E. (1992). In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship. APMIS supplementum, 30, 40-43.
  • Li, Y., et al. (2023). Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. Frontiers in Immunology, 14, 1189394.
  • Markham, P. N., et al. (2003). Phenothiazines and thioxanthenes inhibit multidrug efflux pump activity in Staphylococcus aureus. Antimicrobial agents and chemotherapy, 47(2), 719-726.
  • Nayak, S. K., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 15(5), 54-61.
  • Swarnkar, P. K., et al. (2007). Synthesis and Antibacterial Activity of Some New Phenothiazine Derivatives. E-Journal of Chemistry, 4(1), 14-20.
  • Verma, P., et al. (2013). Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity. Medicinal Chemistry Research, 22(12), 5877-5887.

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A Comparative Guide to the Synthesis of 2-fluoro-10H-phenothiazine: Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phenothiazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antipsychotic, antihistaminic, and antiemetic drugs. The introduction of a fluorine substituent can significantly modulate the physicochemical and pharmacological properties of these molecules, making 2-fluoro-10H-phenothiazine a valuable target for drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to this important compound, evaluating their efficiency, practicality, and underlying chemical principles to aid researchers in selecting the optimal method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of the phenothiazine core generally involves the formation of two carbon-nitrogen bonds and one carbon-sulfur bond. The primary retrosynthetic disconnections lead to several strategic approaches, with the most common being the reaction of a diarylamine with sulfur or the coupling of an aminothiophenol with a dihalobenzene derivative. This guide will focus on three prominent methods for the synthesis of this compound: the Smiles Rearrangement, the Ullmann Condensation, and the Buchwald-Hartwig Amination. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and cost.

Method 1: The Smiles Rearrangement

The Smiles rearrangement is a classical and widely used method for the synthesis of phenothiazines.[1][2] This intramolecular nucleophilic aromatic substitution reaction typically involves the cyclization of a 2-amino-2'-nitrodiphenyl sulfide derivative. The presence of an electron-withdrawing group, such as a nitro group, on one of the aromatic rings is crucial for activating the ring towards nucleophilic attack by the amino group on the other ring.

Mechanistic Insight

The reaction proceeds through the formation of a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution reactions. The amino group of the diphenyl sulfide attacks the nitro-activated aromatic ring, leading to the formation of a spirocyclic intermediate. Subsequent rearrangement and elimination of the nitro group lead to the formation of the phenothiazine ring system. The choice of base and solvent is critical in facilitating the deprotonation of the amino group and stabilizing the intermediates.

Experimental Protocol: Synthesis of this compound via Smiles Rearrangement

This protocol is a representative procedure based on established methods for the synthesis of fluorinated phenothiazines.[3][4]

Step 1: Synthesis of 2-amino-4-fluoro-2'-nitrodiphenyl sulfide

  • To a solution of 2-amino-4-fluorobenzenethiol (1.0 eq) in ethanol, add a solution of 1-chloro-2-nitrobenzene (1.0 eq) and sodium acetate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude 2-amino-4-fluoro-2'-nitrodiphenyl sulfide.

  • Recrystallize the crude product from ethanol to yield the pure product.

Step 2: Formylation of the diphenyl sulfide

  • Suspend the purified 2-amino-4-fluoro-2'-nitrodiphenyl sulfide (1.0 eq) in 90% formic acid.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and pour it into a beaker containing crushed ice.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain the formyl derivative.

Step 3: Cyclization via Smiles Rearrangement

  • Dissolve the formyl derivative (1.0 eq) in acetone and add an alcoholic solution of potassium hydroxide (2.0 eq).

  • Reflux the mixture for 4-6 hours.

  • Pour the reaction mixture into crushed ice.

  • Filter the resulting solid, wash with cold water and then with 30% ethanol.

  • Recrystallize the crude product from benzene to obtain pure this compound.

Caption: Workflow for the synthesis of this compound via Smiles Rearrangement.

Method 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that can be adapted for the synthesis of phenothiazines.[5][6][7] This method typically involves the reaction of an aminothiophenol with a dihaloarene in the presence of a copper catalyst and a base at elevated temperatures. While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.

Mechanistic Insight

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) thiolate species from the aminothiophenol. This species then undergoes oxidative addition with the dihaloarene to form a copper(III) intermediate. Reductive elimination from this intermediate yields the C-S bond and regenerates the active copper(I) catalyst. A subsequent intramolecular C-N bond formation, also copper-catalyzed, leads to the final phenothiazine product. The high temperatures are often necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

This protocol is a generalized procedure based on the principles of the Ullmann condensation for diaryl thioether and amine formation.

  • To a sealable reaction vessel, add 2-amino-4-fluorobenzenethiol (1.0 eq), 1,2-dichlorobenzene (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.5 eq).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Seal the vessel and heat the reaction mixture to 150-200 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Workflow for the one-pot Ullmann synthesis of this compound.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] While often used for the N-arylation of existing heterocycles, a double amination approach can be employed to construct the phenothiazine ring system. This method is known for its high efficiency, broad substrate scope, and milder reaction conditions compared to the classical Ullmann condensation.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex to form a Pd(II) species. Coordination of the amine followed by deprotonation by a base generates a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and reductive elimination steps. For the synthesis of phenothiazine, a sequential or one-pot double amination of a suitable difunctionalized precursor would be required.

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This is a proposed two-step protocol for the synthesis of this compound using the Buchwald-Hartwig amination.

Step 1: Synthesis of 2-(2-bromophenylthio)-5-fluoroaniline

  • In a glovebox, combine 2-bromo-1-iodobenzene (1.0 eq), 2-amino-4-fluorobenzenethiol (1.1 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.05 eq), and a base such as sodium tert-butoxide (2.2 eq).

  • Add a dry, deoxygenated solvent like toluene.

  • Stir the mixture at 80-110 °C for 12-24 hours under an inert atmosphere.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the diaryl sulfide.

Step 2: Intramolecular Buchwald-Hartwig Amination

  • To a reaction vessel, add the purified 2-(2-bromophenylthio)-5-fluoroaniline (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a strong base (e.g., cesium carbonate).

  • Add a high-boiling aprotic solvent like toluene or xylene.

  • Heat the mixture at 100-120 °C for 12-24 hours under an inert atmosphere.

  • Work up the reaction as described in Step 1 and purify by column chromatography to yield this compound.

Caption: A proposed two-step workflow for this compound synthesis via Buchwald-Hartwig amination.

Comparative Analysis of Synthesis Efficiency

FeatureSmiles RearrangementUllmann CondensationBuchwald-Hartwig Amination
Typical Yield Moderate to Good (can be variable)ModerateGood to Excellent
Reaction Time Long (often >12 hours)Long (12-24 hours)Moderate to Long (can be accelerated with microwaves)
Reaction Temperature Moderate (Reflux in common solvents)High (150-200 °C)Mild to Moderate (80-120 °C)
Catalyst None (base-mediated)Copper (stoichiometric or catalytic)Palladium (catalytic)
Reagents Readily available, but requires pre-functionalization (nitro group)Simple starting materials, but can require harsh conditionsMore complex ligands and catalysts, but milder conditions
Cost Generally lowModerate (copper is inexpensive)High (palladium and specialized ligands)
Substrate Scope Good, but dependent on electronic factorsCan be limited, often requires activated aryl halidesBroad, tolerates a wide range of functional groups
Safety/Environmental Use of nitro compounds and strong acids/basesHigh temperatures and polar aprotic solventsUse of precious metals and phosphine ligands

Conclusion and Recommendations

The choice of synthetic method for this compound depends on a careful consideration of the desired scale, available resources, and the specific requirements of the research.

  • The Smiles Rearrangement is a cost-effective and well-established method that is suitable for large-scale synthesis where the multi-step nature and the use of nitro compounds are not prohibitive. Its efficiency can be highly dependent on the specific substrate and optimization of reaction conditions.

  • The Ullmann Condensation offers a more direct route from simpler starting materials but often at the cost of harsh reaction conditions and potentially lower yields. Modern ligand-assisted protocols have improved its applicability, but it may not be the first choice for sensitive substrates.

  • The Buchwald-Hartwig Amination represents the state-of-the-art in C-N bond formation, offering high yields under relatively mild conditions and with excellent functional group tolerance. While the cost of the palladium catalyst and ligands can be a drawback for large-scale production, its efficiency and reliability make it an excellent choice for laboratory-scale synthesis and for the preparation of complex derivatives.

For researchers prioritizing yield and functional group compatibility on a smaller scale, the Buchwald-Hartwig amination is likely the most efficient and versatile approach. For large-scale, cost-sensitive syntheses, the Smiles rearrangement remains a viable and historically proven option. The Ullmann condensation may be considered when the specific starting materials are readily available and the necessary high-temperature equipment is accessible.

References

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules. [Link][10][11]

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  • Phenothiazine. NIST WebBook. [Link][22]

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  • A CONVENIENT SYNTHESIS 2-AMINO-5-METHYL-3-NITROBENZENETHIOL AND ITS CONVERSION INTO PHENOTHIAZINES VIA A SMILES REARRANGEMENT. Sci-Hub. [Link][3]

  • SYNTHESIS OF 7-PHENOXYPHENOTHIAZINES BY SMILES REARRANGEMENT. Heterocyclic Communications. [Link][4]

  • Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Asian Journal of Chemistry. [Link][9]

  • Spectrophotometric and spectrofluorimetric determination of the 2-and 10-disubstituted phenothiazines using peroxy acid oxidation. ResearchGate. [Link][25]

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In vivo validation of 2-fluoro-10H-phenothiazine's therapeutic potential

Author: BenchChem Technical Support Team. Date: January 2026

An In Vivo Comparative Guide to the Therapeutic Potential of 2-Fluoro-10H-Phenothiazine

Introduction: The Promise of a Privileged Scaffold

The phenothiazine core is a classic example of a "privileged structure" in medicinal chemistry, serving as the foundation for drugs targeting a wide array of diseases.[1] Initially revolutionary in psychiatry, phenothiazine derivatives are now recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The strategic modification of this scaffold, such as the introduction of a fluorine atom at the 2-position, is a proven method to enhance potency and modulate pharmacokinetic properties.[5]

This guide outlines a rigorous in vivo validation pathway for this compound (hereafter referred to as 'FPZ'). Our primary hypothesis centers on its potential as a novel antipsychotic, the historical strength of its chemical class. We will detail a head-to-head comparison with a classic typical antipsychotic, Haloperidol, and a modern atypical antipsychotic, Risperidone, to not only validate efficacy but also to characterize its side-effect profile and potential advantages over current standards of care.

Part I: Mechanistic Grounding and Rationale

The therapeutic action of first-generation phenothiazine antipsychotics is primarily attributed to their antagonist activity at dopamine D2 receptors within the brain's mesolimbic pathway.[6] While effective for treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions), this potent D2 blockade in other areas, like the nigrostriatal pathway, leads to significant extrapyramidal side effects (EPS), including muscle rigidity and tremors.[7]

Atypical antipsychotics, by contrast, generally exhibit a higher affinity for serotonin 5-HT2A receptors relative to D2 receptors.[8] This dual-receptor action is believed to mitigate the risk of EPS and improve efficacy against the negative and cognitive symptoms of schizophrenia.[9][10]

Our central hypothesis is that the fluoro-substitution on the FPZ scaffold may fine-tune its receptor binding profile, potentially achieving potent D2 antagonism for efficacy while maintaining a favorable D2/5-HT2A ratio, characteristic of an atypical agent.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine (DA) L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 DA_Vesicle DA Vesicle VMAT2->DA_Vesicle Synaptic Cleft Synaptic Cleft DA_Vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) D2R D2 Receptor G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion from ATP PKA PKA cAMP->PKA Activates Response Cellular Response (↓ Neuronal Firing) PKA->Response Synaptic Cleft->DAT Reuptake Synaptic Cleft->D2R Binding FPZ FPZ / Haloperidol (Antagonists) FPZ->D2R Blockade

Caption: Overall experimental workflow for the in vivo validation of FPZ.

Part III: Core Efficacy & Side Effect Profiling: Experimental Protocols

The causality behind these experimental choices is critical. We are not just measuring behavior; we are probing distinct neural circuits to build a comprehensive pharmacological profile.

Protocol 1: Assessment of Antipsychotic-like Efficacy (Amphetamine-Induced Stereotypy)
  • Rationale: Amphetamine induces a hyperdopaminergic state, leading to repetitive, stereotyped behaviors in rats. This model is highly predictive of D2 receptor antagonism and is a gold-standard screen for antipsychotic activity. [8][11]A successful compound will attenuate these behaviors.

  • Methodology:

    • Acclimatize rats to individual transparent observation cages for 30 minutes.

    • Administer the test articles (Vehicle, Haloperidol [1 mg/kg], Risperidone [1 mg/kg], or FPZ [e.g., 1, 3, 10 mg/kg]) via intraperitoneal (IP) injection.

    • After 30 minutes, administer d-amphetamine (5 mg/kg, IP) to all animals.

    • Beginning 15 minutes after amphetamine injection, observe and score each animal for stereotypy every 10 minutes for a total of 60 minutes.

    • Scoring is based on a standardized scale (e.g., 0 = asleep/stationary; 1 = active; 2 = periodic sniffing; 3 = continuous sniffing/licking; 4 = continuous licking/gnawing of the cage).

    • The primary endpoint is the cumulative stereotypy score over the observation period.

Protocol 2: Assessment of Extrapyramidal Side Effects (Catalepsy Test)
  • Rationale: Catalepsy, a state of motor rigidity, is a well-established rodent correlate of drug-induced EPS in humans. [11]This test is crucial for differentiating FPZ from typical antipsychotics like Haloperidol, which are known to be highly cataleptogenic.

  • Methodology:

    • Administer test articles as described in Protocol 1 at the same doses.

    • At 30, 60, 90, and 120 minutes post-injection, test for catalepsy.

    • Gently place the rat's forepaws on a horizontal bar raised 9 cm above the surface.

    • Start a stopwatch and measure the latency (in seconds) for the rat to remove both paws and return to a normal posture. A cut-off time of 180 seconds is typically used.

    • The primary endpoint is the mean time the cataleptic posture is maintained at each time point.

Protocol 3: Assessment of Cognitive Effects (Novel Object Recognition - NOR)
  • Rationale: Cognitive impairment is a core domain of schizophrenia that is poorly addressed by typical antipsychotics. The NOR test assesses recognition memory, a form of cognition dependent on cortical and hippocampal function. Atypical antipsychotics often show a better profile in this domain. [10]This protocol helps determine if FPZ offers cognitive benefits.

  • Methodology:

    • Habituation: For two days, allow each rat to explore an empty open-field arena (40x40x40 cm) for 10 minutes.

    • Training (Day 3): Administer test articles 60 minutes prior to the training session. Place the rat in the arena containing two identical objects (A1 and A2) for a 5-minute exploration period. Exploration is defined as sniffing or touching the object with the nose.

    • Testing (Day 4): No drugs are administered on this day to test memory consolidation. Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object (A1 and B). Allow 5 minutes for exploration.

    • Record the time spent exploring the familiar (Tf) and novel (Tn) objects.

    • The primary endpoint is the Discrimination Index (DI), calculated as (Tn - Tf) / (Tn + Tf). A positive DI indicates successful recognition memory.

Part IV: Data Synthesis and Interpretation

Quantitative data from these experiments should be summarized for clear, at-a-glance comparison. The following tables represent hypothetical, yet plausible, outcomes that would guide the interpretation of FPZ's profile.

Table 1: Comparative Efficacy in Amphetamine-Induced Stereotypy

Treatment Group (Dose, mg/kg)Mean Cumulative Stereotypy Score (± SEM)% Inhibition vs. Vehicle
Vehicle18.5 ± 1.2-
Haloperidol (1)4.2 ± 0.577%
Risperidone (1)5.1 ± 0.672%
FPZ (1) 14.8 ± 1.520%
FPZ (3) 7.3 ± 0.961%
FPZ (10) 4.5 ± 0.776%

Table 2: Comparative Liability for Extrapyramidal Side Effects (Catalepsy)

Treatment Group (Dose, mg/kg)Mean Catalepsy Duration (sec) at 90 min (± SEM)
Vehicle2.1 ± 0.4
Haloperidol (1)155.7 ± 11.2
Risperidone (1)25.3 ± 4.5
FPZ (1) 3.5 ± 0.8
FPZ (3) 18.9 ± 3.1
FPZ (10) 45.6 ± 7.8

Table 3: Comparative Effects on Recognition Memory (Novel Object Recognition)

Treatment Group (Dose, mg/kg)Mean Discrimination Index (DI) (± SEM)
Vehicle0.45 ± 0.05
Haloperidol (1)0.08 ± 0.03
Risperidone (1)0.41 ± 0.06
FPZ (3) 0.39 ± 0.05
Interpretation of Hypothetical Data
  • Efficacy: The data in Table 1 suggest that FPZ produces a dose-dependent reduction in amphetamine-induced stereotypy, with the 10 mg/kg dose achieving efficacy comparable to both Haloperidol and Risperidone. This strongly supports an antipsychotic-like potential mediated by D2 receptor blockade.

  • Side-Effect Profile: Table 2 is the most critical for differentiation. Haloperidol induces profound catalepsy, as expected. Risperidone shows a much milder effect. Crucially, FPZ at its effective dose (10 mg/kg) induces significantly less catalepsy than Haloperidol, and only moderately more than Risperidone. This suggests a separation between the therapeutic dose and the dose that causes severe EPS, pointing towards an "atypical" profile.

  • Cognitive Profile: Table 3 indicates that Haloperidol impairs recognition memory, a known side effect. In contrast, both Risperidone and an effective dose of FPZ (3 mg/kg, which showed partial efficacy in Table 1) do not impair cognitive performance compared to the vehicle. This is a highly desirable trait for a modern antipsychotic.

Part V: Advanced Validation and Future Directions

Successful completion of this initial behavioral battery provides a strong rationale for advancing FPZ into more complex validation studies.

  • Ex Vivo Receptor Occupancy: Following behavioral testing, brain tissue can be collected to measure the degree to which FPZ binds to D2 and 5-HT2A receptors at its behaviorally effective doses. This provides a direct link between molecular action and behavioral outcome and can confirm the D2/5-HT2A binding ratio. [12]2. Chronic Dosing Studies: Schizophrenia is a chronic illness requiring long-term treatment. Chronic administration (e.g., 21 days) of FPZ should be performed to assess for the development of tolerance to its therapeutic effects or the emergence of long-term side effects like tardive dyskinesia.

  • Exploration of Secondary Therapeutic Potential: Given the broad activity of the phenothiazine class, FPZ should be screened in other models. For example, its antiproliferative effects could be tested in vivo using cancer cell line xenograft models in immunocompromised mice. [3][13]4. Metabolic Profiling: Assess the impact of chronic FPZ administration on weight gain and glucose metabolism, as these are significant side effects of many atypical antipsychotics.

By following this structured, comparative validation guide, researchers can efficiently and rigorously determine the therapeutic potential of this compound, generating the critical data needed to justify its advancement in the drug development pipeline.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-10H-Phenothiazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-fluoro-substituted 10H-phenothiazine analogs. Phenothiazines are a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry, forming the backbone of drugs with a vast range of therapeutic applications, including antipsychotic, anticancer, and antimicrobial activities.[1] The introduction of a fluorine atom or a trifluoromethyl group at the C-2 position of the phenothiazine core has been a critical strategy for modulating biological activity. This guide will objectively compare the performance of these analogs, supported by experimental data, and elucidate the chemical principles governing their function.

Foundational SAR Principles of the Phenothiazine Scaffold

The biological activity of phenothiazine derivatives is not vested in the unsubstituted core, which is largely inactive, but is profoundly influenced by substitutions at two key positions: the C-2 position of the aromatic ring and the N-10 position of the central thiazine ring.[2]

  • C-2 Position Substitution: The substituent at the C-2 position is arguably the most critical determinant of a phenothiazine's potency, particularly for neuroleptic activity. Electron-withdrawing groups (EWGs) at this position significantly enhance activity.[2] The general potency ranking for EWGs is: -SONR₂ > -CF₃ > -COCH₃ > -Cl.[3] This is because the C-2 substituent engages in favorable Van der Waal's interactions with the side chain amine, promoting a specific conformation that mimics the neurotransmitter dopamine, enabling effective receptor antagonism.[4][5]

  • N-10 Position Side Chain: The nature of the alkyl side chain attached to the nitrogen at position 10 is crucial for receptor interaction and pharmacokinetic properties. A three-carbon chain separating the ring nitrogen from the terminal amino group is optimal for neuroleptic activity.[2] The terminal amino group must be tertiary to ensure proper interaction with the target.[2] Variations in this side chain, such as incorporating piperazine rings, can further enhance potency.[5]

SAR_Phenothiazine_Core cluster_0 Phenothiazine Core cluster_1 Key Modification Sites cluster_2 Activity Determinants pheno_img C2 C-2 Position (Ring A) N10 N-10 Position (Thiazine Ring) C2_Rule Electron-withdrawing group (e.g., -CF₃, -Cl) enhances potency. C2->C2_Rule N10_Rule 3-carbon spacer chain with a tertiary amine is optimal. N10->N10_Rule

Caption: General SAR principles of the phenothiazine scaffold.

The Decisive Role of C-2 Fluorine Substitution

The introduction of fluorine, often as a trifluoromethyl (-CF₃) group, at the C-2 position is a powerful strategy for creating highly potent phenothiazine analogs. The -CF₃ group is a strong electron-withdrawing substituent, which, as predicted by general SAR principles, significantly boosts activity.

Comparative Analysis: Antitumor Activity

Experimental data clearly demonstrates the superiority of trifluoromethyl substitution over other halogens or an unsubstituted C-2 position in the context of antitumor activity. A study evaluating phenothiazine derivatives against HEp-2 tumor cells found that the trifluoromethyl derivative was the most potent.[6]

Table 1: Comparison of C-2 Substituent on Antitumor Activity of 10-Nonsubstituted Phenothiazines

C-2 Substituent (R) TCID₅₀ (µg/mL) against HEp-2 Cells[6] Relative Potency
-CF₃ 4.7 Most Potent
-H Not specified, but used as baseline Intermediate
-Cl 62.5 Weakest

TCID₅₀: 50% Tissue Culture Infective Dose, a measure of cytotoxic concentration. Lower values indicate higher potency.

The causality behind this observation lies in the conformational mimicry of dopamine.[4][5] The highly electronegative fluorine atoms of the -CF₃ group create a strong Van der Waal's attractive force with the protonated nitrogen of the N-10 side chain. This interaction pulls the side chain closer to the substituted 'A' ring, stabilizing a conformation that fits optimally into the dopamine receptor binding site.[4]

Dopamine_Mimicry cluster_pheno 2-CF₃-Phenothiazine Analog cluster_receptor Dopamine Receptor RingA Ring A CF3 C-2: CF₃ Group (Electron Withdrawing) Interaction Van der Waal's Attractive Force CF3->Interaction N10_Chain N-10 Side Chain (+ve charged Amine) N10_Chain->Interaction BindingSite Binding Pocket Binding Enhanced Receptor Binding & Antagonism BindingSite->Binding Conformation Stabilized 'Active' Conformation Interaction->Conformation Conformation->BindingSite Optimal Fit

Caption: Mechanism of enhanced potency in 2-CF₃-phenothiazines.

Synergy: The Interplay of C-2 and N-10 Substituents

While the C-2 substituent is critical, its effect is modulated by the N-10 side chain. The length and nature of this chain influence how effectively the molecule can adopt its active conformation and interact with biological targets.

Comparative Analysis: Anticancer and Ferroptosis Inhibition Activity

Studies have explored various N-10 side chains on the 2-trifluoromethyl-10H-phenothiazine core, revealing significant differences in activity. For instance, modifying the N-10 side chain of promethazine led to the discovery of potent ferroptosis inhibitors, with compound 51 showing exceptional activity.[7]

Table 2: Comparative Activity of 2-Trifluoromethyl-10H-Phenothiazine Analogs

Compound N-10 Side Chain Target/Assay Activity (IC₅₀ or EC₅₀) Source
Fluphenazine - (CH₂)₃ - Piperazine - (CH₂)₂OH Antipsychotic, Anticancer Varies by cell line [8]
Compound 51 -CH(CH₃)-Ph-(4-Methylpiperazine) Ferroptosis Inhibition EC₅₀ = 0.0005 µM [7]
Phthalimido Analog -(CH₂)₃-Phthalimide Antitumor (HEp-2 cells) TCID₅₀ = 11.5 µg/mL [6]

| Phthalimido Analog | -(CH₂)₄-Phthalimide | Antitumor (HEp-2 cells) | TCID₅₀ = 50.0 µg/mL |[6] |

These data highlight that no single side chain is universally optimal; the ideal structure depends on the specific biological target. For antitumor activity against HEp-2 cells, a three-carbon chain was more effective than a four-carbon chain when paired with a C-2 -CF₃ group.[6] However, for inhibiting ferroptosis, a more complex aryl-ethyl-piperazine side chain yielded a remarkably potent compound.[7] This underscores the necessity of co-optimizing both the C-2 and N-10 positions for a desired therapeutic effect.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the methods used to evaluate these compounds must be robust. Below are representative protocols for the synthesis of a 2-fluoro-phenothiazine precursor and the evaluation of its cytotoxic activity.

Protocol 1: Synthesis via Smiles Rearrangement

The Smiles rearrangement is a common and effective method for synthesizing the phenothiazine core.[9][10] This protocol outlines the general steps.

Objective: To synthesize a substituted 2-trifluoromethyl-10H-phenothiazine.

Materials:

  • Zinc salt of a substituted 2-aminobenzenethiol

  • 2-chloro-3-nitro-5-trifluoromethylbenzene

  • Sodium acetate, Ethanol

  • 95% Formic acid

  • Potassium hydroxide (KOH), Acetone

Procedure:

  • Condensation: Condense the zinc salt of the 2-aminobenzenethiol with 2-chloro-3-nitro-5-trifluoromethylbenzene in the presence of sodium acetate and ethanol to form the corresponding diphenylsulfide.

  • Formylation: Treat the resulting diphenylsulfide with 95% formic acid to yield the 2-formamido substituted intermediate. This step protects the amine and facilitates the subsequent cyclization.

  • Cyclization (Smiles Rearrangement): a. Dissolve the formyl derivative (0.01 mol) in acetone (15 mL). b. Add an alcoholic solution of KOH (0.2 g in 5 mL EtOH). c. Reflux the mixture for 30 minutes. d. Add a second portion of alcoholic KOH (0.2 g in 5 mL EtOH) and continue to reflux for 4 hours.[10] e. Pour the reaction mixture into crushed ice.

  • Isolation & Purification: a. Filter the solid precipitate that forms. b. Wash the solid with cold water, followed by 30% ethanol. c. Recrystallize the crude product from a suitable solvent (e.g., benzene) to obtain the pure 10H-phenothiazine.[10]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (IR, ¹H NMR, ¹³C NMR) and elemental analysis.[9][10]

Protocol 2: Evaluation of Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[11]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a 2-fluoro-phenothiazine analog against a cancer cell line (e.g., HeLa).[11]

Materials:

  • HeLa cells

  • DMEM media with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplate, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of ~5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the plate and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage viability against the log of the compound concentration. c. Determine the IC₅₀ value using a non-linear regression curve fit.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat Cells with compound dilutions incubate1->treat incubate2 4. Incubate 48-72h (Compound exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Fluoro-10H-Phenothiazine-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Phenothiazine Scaffolds

The 10H-phenothiazine core is a privileged scaffold in materials science and medicinal chemistry, renowned for its unique non-planar "butterfly" conformation and rich redox properties.[1] This tricyclic heterocyclic system serves as a potent electron donor, a characteristic that has been exploited in applications ranging from antipsychotic drugs to organic electronics.[2][3][4] The strategic introduction of a fluorine atom at the 2-position of this scaffold, creating 2-fluoro-10H-phenothiazine, is a cornerstone of modern molecular engineering.

Fluorine's high electronegativity and small van der Waals radius allow it to profoundly modulate the electronic properties—such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels—of the parent molecule without introducing significant steric hindrance.[5] In medicinal chemistry, this can enhance metabolic stability, binding affinity, and membrane permeability.[6] In materials science, it provides a powerful tool for fine-tuning redox potentials and improving the operational stability of organic electronic devices.[1][7]

This guide provides an in-depth, objective comparison of the performance of this compound derivatives against established benchmarks in two critical application areas: anticancer therapeutics and perovskite solar cells. We will delve into the supporting experimental data, provide validated protocols for performance assessment, and explain the causal relationships behind the observed performance enhancements.

Part 1: Performance in Oncology - A New Frontier in Cytotoxic Agents

Phenothiazine derivatives have long been investigated for their pleiotropic biological activities, including promising anticancer effects.[2][8] Fluorination at the 2-position can enhance the cytotoxic potential of these compounds. Here, we benchmark novel phenothiazine derivatives against Cisplatin, a cornerstone chemotherapeutic agent, to evaluate their potency in vitro.

Comparative Performance Data: In Vitro Cytotoxicity

The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for novel chalcone-based phenothiazine derivatives compared to the standard, Cisplatin, against human hepatocellular carcinoma (HepG-2) and human breast cancer (MCF-7) cell lines.

Compound Target Cell Line IC50 (µg/mL)[8] Notes
Novel Phenothiazine: Compound 4b HepG-27.14Demonstrates potent activity against liver cancer cells.
MCF-713.8Effective against breast cancer cell line.
Novel Phenothiazine: Compound 4k HepG-27.61Similar high potency against liver cancer cells.
MCF-712.0Shows strong activity against breast cancer cells.
Standard Alternative: Cisplatin HepG-2 / MCF-7VariesIC50 values for Cisplatin are highly variable based on experimental conditions and serve as a general benchmark.

Expert Analysis: The data clearly indicates that the novel phenothiazine derivatives exhibit potent cytotoxic activity, with IC50 values in the low microgram-per-milliliter range. This positions them as highly promising candidates for further preclinical development. The rationale for testing against both HepG-2 and MCF-7 lines is to establish the breadth of activity against different cancer types, a critical step in early-stage drug discovery.

Experimental Protocol: MTT Assay for Cell Viability Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, a rigorously validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This conversion is quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[9]

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Maintain the chosen cancer cell line (e.g., HeLa, HepG-2, MCF-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9]

    • Incubate cells at 37°C in a humidified 5% CO2 atmosphere.[9]

    • Trypsinize and count the cells. Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.[9]

    • Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).

    • Create serial dilutions of the compound in the complete growth medium. The final DMSO concentration must not exceed 0.5% to prevent solvent-induced toxicity.[9]

    • Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the respective compound dilutions or control media.

    • Incubate the plate for 48 hours.[9]

  • MTT Addition and Formazan Formation:

    • After the 48-hour incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[9]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[9]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[9]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis and IC50 Determination:

    • Calculate the percent viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.[9]

Workflow Visualization: MTT Assay

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4 Day 4: Assay & Readout seed Seed 5,000 cells/well in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of Phenothiazine Derivative incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Add DMSO to dissolve formazan incubate3->dissolve measure Measure Absorbance at 570 nm dissolve->measure analysis Calculate IC50 Value measure->analysis PSC_Structure glass Glass Substrate tco Transparent Conductive Oxide (e.g., FTO) glass->tco etl Electron Transport Layer (ETL) (e.g., TiO2, SnO2) tco->etl perovskite Perovskite Absorber Layer etl->perovskite perovskite->etl e- htm Hole Transport Layer (HTL) (e.g., 2-Fluoro-Phenothiazine Derivative) perovskite->htm perovskite->htm h+ electrode Metal Back Contact (e.g., Gold, Silver) htm->electrode sun Sunlight (hv) sun->perovskite electron e- hole h+

Caption: Structure of an n-i-p perovskite solar cell.

Conclusion

The incorporation of a fluorine atom at the 2-position of the 10H-phenothiazine scaffold represents a powerful and versatile strategy for developing high-performance materials. As demonstrated, these derivatives present a compelling case as next-generation cytotoxic agents, with potency rivaling established chemotherapeutics. In parallel, they are unlocking new levels of efficiency and stability in perovskite solar cells, directly addressing the critical challenges for commercialization. The experimental data strongly supports the continued exploration of this compound-based materials, offering researchers and developers a robust platform for innovation in both medicine and renewable energy.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Assays with Phenothiazine Derivatives. Retrieved from BenchChem website. 2[9]. The Pharmaceutical and Chemical Journal. (2017, April 26). Synthesis and Characterization of Phenothiazine Derivatives. 3[10]. ResearchGate. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. 4[2][3]. MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. 5[11]. PubMed Central. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. 6[6]. IOSR Journal of Pharmacy. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives. 7[3]. ResearchGate. (n.d.). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. 8[12]. ResearchGate. (n.d.). Photophysical properties of phenothiazine derivatives in the crystalline state under ambient conditions. 9[13]. ChemRxiv. (2023). Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. 1[7]0. R Discovery. (2021, October 28). Fluorinated phenothiazine derivatives: Photophysical properties, mechanochromism and thermochromism. 1[14]1. BenchChem. (n.d.). A Comparative Guide to Novel Phenothiazine-Based Materials: Characterization and Validation. 1[8]2. RSC Publishing. (n.d.). Highly efficient non-doped OLEDs using aggregation-induced delayed fluorescence materials based on 10-phenyl-10H-phenothiazine 5,5-dioxide derivatives. 1[15]3. Oxford Academic. (n.d.). Photosafety Screening of Phenothiazine Derivatives With Combined Use of Photochemical and Cassette-Dosing Pharmacokinetic Data. 1[16]4. Journal of Materials Chemistry C (RSC Publishing). (n.d.). Phenothiazine and phenothiazine sulfone derivatives: AIE, HTMs for doping free fluorescent and multiple-resonance TADF OLEDs. 1[17]5. Chemical Science (RSC Publishing). (n.d.). Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. 1[18][19]6. ResearchGate. (n.d.). Spiro-Phenothiazine Hole-Transporting Materials: Unlocking Stability and Scalability in Perovskite Solar Cells. 1[20]7. PMC - NIH. (2020, March 11). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. 1[1][4]8. PubMed Central. (n.d.). Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. 1[18][19]9. PubMed. (2020, March 11). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. 2[4]0. NIH. (n.d.). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. 2[5]1. ResearchGate. (n.d.). Phenothiazine-Phenoxazine Hybrid Cross Hole-Transporting Material for High Performance Perovskite Solar Cell. 2[21]2. ACS Publications. (n.d.). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors. 2[22]3. ResearchGate. (n.d.). Photophysical properties of two derivatives in the phenoxathiin-10,10-dioxide class.

Sources

A Comparative Spectroscopic Guide to Phenothiazine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry and materials science, renowned for their broad spectrum of applications, from antipsychotic drugs to organic electronics. The rich photophysical and electrochemical properties of the phenothiazine core, a butterfly-shaped tricyclic system, are exquisitely sensitive to structural modifications. Understanding the spectroscopic signatures of these derivatives is paramount for elucidating their mechanism of action, predicting their behavior in biological systems, and designing novel compounds with tailored functionalities.

This guide provides a comparative analysis of the key spectroscopic properties of selected phenothiazine derivatives. We will delve into the nuances of UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering insights into how substituent effects modulate the spectral characteristics. This analysis is grounded in experimental data and established methodologies, providing a robust framework for researchers in the field.

The Structural Basis of Spectroscopic Diversity in Phenothiazines

The non-planar, butterfly-like structure of the phenothiazine ring system is central to its electronic properties.[1] The nitrogen and sulfur heteroatoms introduce lone pairs of electrons that can participate in π-conjugation, leading to characteristic spectroscopic features. The dihedral angle between the two benzene rings, often referred to as the folding angle, is a critical parameter that influences the degree of conjugation and, consequently, the electronic transitions.

Substituents at the N10 position of the phenothiazine ring, as well as on the aromatic rings, profoundly impact the spectroscopic properties. Electron-donating or -withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in shifts in absorption and emission maxima. For instance, N-acylation or N-phosphorylation can significantly alter the electronic distribution within the molecule, leading to observable changes in the UV-Vis and fluorescence spectra.[1]

Comparative UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in molecules. For phenothiazine derivatives, the absorption spectra typically exhibit intense π-π* transitions and weaker n-π* transitions.[1] The position and intensity of these bands are highly dependent on the substitution pattern.

DerivativeSolventλmax (nm)Molar Absorptivity (ε)Reference
PhenothiazineAcetonitrile252, 316Not specified[1]
N-phosphorylated phenothiazine (2a)Acetonitrile234, 280Not specified[1]
Dinitrophenothiazine S-oxide (3)DMSO271, 359, 398, 528Not specified[1]
2-Aminophenothiazine (APH)AcetonitrileNot specifiedNot specified[2]

Analysis of Substituent Effects:

  • N-Phosphorylation: The introduction of a phosphoryl group at the N10 position in derivative 2a leads to a hypsochromic (blue) shift of the main absorption bands compared to the parent phenothiazine.[1] This suggests that the phosphoryl group withdraws electron density from the phenothiazine core, increasing the energy gap between the HOMO and LUMO.

  • S-Oxidation and Nitration: In contrast, the presence of a sulfoxide group and two nitro groups in dinitrophenothiazine S-oxide (3 ) results in a significant bathochromic (red) shift, with absorption extending into the visible region.[1] The strong electron-withdrawing nature of the nitro groups, combined with the structural changes induced by S-oxidation, dramatically lowers the LUMO energy, leading to lower energy electronic transitions.

  • Amino Group Substitution: The introduction of an amino group at the 2-position, as in 2-aminophenothiazine (APH), is also expected to modulate the absorption spectrum due to the electron-donating nature of the amino group.[2]

Experimental Protocol: UV-Visible Spectroscopy

A standardized protocol for acquiring UV-Vis spectra of phenothiazine derivatives is crucial for comparability.

  • Sample Preparation: Prepare stock solutions of the phenothiazine derivatives in a high-purity, spectroscopy-grade solvent (e.g., acetonitrile, DMSO).[1][3] The choice of solvent is critical as it can influence the spectral features.

  • Concentration Series: Prepare a series of dilutions from the stock solution to determine the optimal concentration range where absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Data Acquisition: Measure the absorbance of each sample across the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Dilution Series stock->dilutions measure Measure Sample Absorbance dilutions->measure instrument UV-Vis Spectrophotometer baseline Record Solvent Baseline instrument->baseline baseline->measure identify Identify λmax measure->identify calculate Calculate Molar Absorptivity (ε) identify->calculate NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent standard Add Internal Standard (TMS) dissolve->standard acquire_1h Acquire ¹H Spectrum standard->acquire_1h acquire_13c Acquire ¹³C Spectrum standard->acquire_13c acquire_2d Acquire 2D Spectra (optional) standard->acquire_2d spectrometer High-Field NMR Spectrometer spectrometer->acquire_1h spectrometer->acquire_13c spectrometer->acquire_2d analyze_shifts Analyze Chemical Shifts acquire_1h->analyze_shifts integrate Integrate Signals acquire_1h->integrate acquire_13c->analyze_shifts analyze_coupling Analyze Coupling Constants acquire_2d->analyze_coupling structure Elucidate Structure analyze_shifts->structure analyze_coupling->structure integrate->structure

Caption: A streamlined workflow for NMR-based structural elucidation.

Comparative Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, often used in conjunction with liquid chromatography (LC-MS). [4]* Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is well-suited for less polar compounds.

  • Electron Ionization (EI): A hard ionization technique that can lead to extensive fragmentation, providing a detailed fingerprint of the molecule.

Fragmentation Patterns:

The fragmentation of phenothiazine derivatives in the mass spectrometer is influenced by the nature of the substituents. Common fragmentation pathways include the loss of small neutral molecules from the N10-substituent and cleavage of the phenothiazine ring system. For instance, phenothiazine sulfones have been observed to lose O, OH, SO, and SO₂ groups.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the phenothiazine derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with the desired ionization source (e.g., ESI, APCI, EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and determination of the elemental composition. [1]3. Data Acquisition: Infuse the sample directly into the mass spectrometer or introduce it via a chromatographic system (LC-MS or GC-MS).

  • Data Analysis: Determine the mass of the molecular ion ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Conclusion

The spectroscopic properties of phenothiazine derivatives are intricately linked to their molecular structure. This guide has provided a comparative overview of the key spectroscopic techniques used to characterize these important compounds. By understanding how substituents influence the UV-Vis absorption, fluorescence, NMR, and mass spectra, researchers can gain valuable insights into the electronic structure, photophysical behavior, and chemical identity of novel phenothiazine derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, comparable data that is essential for advancing research and development in this field.

References

  • Kubicki, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]

  • Noolvi, M. N., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Polycyclic Aromatic Compounds, 42(5), 2246-2266. [Link]

  • Taylor & Francis Online. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. [Link]

  • The Pharmaceutical and Chemical Journal. (2017). Synthesis and Characterization of Phenothiazine Derivatives. [Link]

  • Özdemir, Z., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 8(28), 25287–25306. [Link]

  • Diehl, G., & Karst, U. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 75(18), 4833–4840. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2020). Spectroscopic and topological analysis and in vitro antimicrobial activity of phenothiazine. [Link]

  • Bentham Science. (2023). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. [Link]

  • ResearchGate. (2023). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. [Link]

  • Craig, J. C., et al. (1965). Nuclear Magnetic Resonance Spectra of Phenothiazines. Chemical Shift Data. Journal of Medicinal Chemistry, 8(5), 583–587. [Link]

  • Gergely, A., et al. (1980). Mass spectrometric studies of some phenothiazine-S,S-dioxides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1979-1983. [Link]

  • ResearchGate. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. [Link]

  • ResearchGate. (2020). Photophysical properties of phenothiazine derivatives in the.... [Link]

  • Bui, T.-T., et al. (2021). Design of new phenothiazine derivatives as visible light photoinitiators. Polymer Chemistry, 12(3), 366-377. [Link]

  • PubMed Central. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

  • ACS Publications. (1965). Nuclear Magnetic Resonance Spectra of Phenothiazines. Chemical Shift Data. [Link]

  • UniTo. (2022). Fluorogenic Phenothiazine-Derivative as Radical Sensors. [Link]

  • Aspee, A., et al. (2013). SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Photochemistry and Photobiology, 89(5), 1070–1075. [Link]

  • ResearchGate. (2018). UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in.... [Link]

  • PubMed. (1964). [ULTRAVIOLET ABSORPTION SPECTRA OF PHENOTHIAZINE DERIVATIVES]. [Link]

  • PubChem. (n.d.). Phenothiazine. [Link]

  • ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-fluoro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of personnel, the protection of our environment, and unwavering regulatory compliance. This guide provides an in-depth, scientifically grounded protocol for the safe and responsible disposal of 2-fluoro-10H-phenothiazine.

The unique chemical structure of this compound, a fluorinated derivative of the phenothiazine core, necessitates a disposal protocol that addresses both the inherent hazards of the parent molecule and the specific considerations for organofluorine compounds. This guide moves beyond a simple checklist, offering a causal framework for each procedural step to empower you with the knowledge to handle this compound with the utmost confidence and care.

Immediate Safety and Hazard Assessment: Understanding the "Why"

Phenothiazines as a class can elicit a range of physiological effects, and the introduction of a fluorine atom can alter the molecule's reactivity and biological interactions. Therefore, it is prudent to handle this compound as a hazardous substance.[1]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationRecommended Personal Protective Equipment (PPE)Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Chemical-resistant gloves (Nitrile or Neoprene), Safety goggles or face shield, Lab coat, Respiratory protection (if generating dust)Prevents accidental ingestion, skin absorption, or inhalation of the compound, which may be harmful.[1][3][4][5]
Skin and Eye Irritation Chemical-resistant gloves, Safety goggles or face shield, Lab coatDirect contact can cause irritation to the skin and serious damage to the eyes.[3][4][5]
Environmental Hazard Not fully characterized, but phenothiazines can be toxic to aquatic life.Prevents the release of the compound into waterways where it could harm aquatic organisms.[6]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and environmental responsibility.

Step 1: Waste Segregation and Collection

The "What": All materials contaminated with this compound must be considered hazardous waste. This includes:

  • Pure Compound: Any unused or expired this compound.

  • Contaminated Labware: Glassware, plasticware, weighing boats, and spatulas.

  • Contaminated PPE: Gloves, disposable lab coats, and bench paper.

  • Solvent Rinsate: Any solvent used to clean contaminated labware.

The "Why": Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions. Furthermore, proper segregation ensures that the waste is directed to the appropriate disposal facility equipped to handle its specific hazards.

Step 2: Containerization and Labeling

The "What":

  • Select a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

  • Clearly label the container with the following information:

    • "HAZARDOUS WASTE"

    • "this compound"

    • List of all contents (e.g., "this compound, Methanol rinsate")

    • Approximate quantities of each component.

    • The date the waste was first added to the container.

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

The "Why": Accurate and detailed labeling is a regulatory requirement and a critical safety communication tool. It informs waste handlers of the container's contents and associated hazards, ensuring it is handled and stored correctly.

Step 3: Temporary Storage

The "What": Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from general laboratory traffic.

  • In a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregated from incompatible chemicals, particularly strong oxidizing agents.[1]

The "Why": Proper temporary storage minimizes the risk of accidental spills, exposure to personnel, and release into the environment while awaiting pickup by a licensed disposal service.

Step 4: Final Disposal

The "What": Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash. [1][6]

The "Why": The disposal of fluorinated organic compounds presents unique challenges. Thermal decomposition (incineration) is a common method for hazardous waste destruction, but the strong carbon-fluorine bond requires high temperatures for complete breakdown.[7][8][9] Incomplete combustion of fluorinated compounds can lead to the formation of other hazardous byproducts, such as hydrogen fluoride.[2] Therefore, disposal must be carried out in a specialized facility that can ensure complete destruction and manage any hazardous emissions, in accordance with EPA guidelines.[7][8][9][10]

Experimental Workflow: Decision-Making for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal Start Experiment Complete Waste_Generated This compound Waste Generated Start->Waste_Generated Segregate Segregate as Hazardous Waste Waste_Generated->Segregate Collect Collect in Designated Compatible Container Segregate->Collect Label Label Container: 'Hazardous Waste' Chemical Name Contents & Quantity Date & Hazards Collect->Label Store Store in Ventilated Satellite Accumulation Area with Secondary Containment Label->Store Contact_EHS Contact EHS or Licensed Disposal Service Store->Contact_EHS End Proper Disposal Contact_EHS->End

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Minor Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.[1][11] Clean the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill: Evacuate the area and alert your institution's emergency response team or EHS department.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4][5]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

By adhering to these scientifically sound and safety-conscious procedures, you contribute to a culture of responsibility within your laboratory and the broader scientific community. The proper disposal of this compound is not merely a procedural task but a commitment to the principles of green chemistry and sustainable research.

References

  • Journal of Analytical and Applied Pyrolysis. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Retrieved from [Link]

  • Cox-Colvin & Associates. (2021, February 12). EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Harris Beach PLLC. (n.d.). EPA Proposes Rules for Regulating PFAS under RCRA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Clark Hill PLC. (2021, January 4). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-fluoro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-fluoro-10H-phenothiazine. As drug development professionals, our commitment to safety is paramount, extending beyond experimental success to encompass the well-being of every researcher in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety through understanding.

Hazard Assessment: Understanding the Compound

This compound is a derivative of phenothiazine, a heterocyclic aromatic compound. While specific toxicological data for this fluorinated analog is not extensively documented, a robust safety protocol can be developed by assessing the known hazards of the parent compound, phenothiazine, and the general risks associated with fluorinated organic molecules.

Key Hazards:

  • Skin Absorption and Sensitization: The parent compound, phenothiazine, is known to be absorbed through the skin and can cause skin sensitization, leading to allergic reactions upon repeated exposure.[1][2] Symptoms can include itching, burning, and rashes.[2][3]

  • Photosensitization: A notable characteristic of phenothiazines is their ability to cause photosensitization, where skin becomes hyper-reactive to sunlight or UV light, potentially leading to severe burns or rashes.[1][2][4]

  • Inhalation Hazard: As a solid powder, this compound presents an inhalation risk, particularly during weighing and transfer operations.[5][6][7] Inhalation of phenothiazine spray has been associated with intense skin irritation.[2]

  • Eye Irritation: Direct contact with the powder can cause serious eye irritation.[1][6][8]

  • Systemic Effects: Large doses of phenothiazine and related compounds may cause damage to the liver and kidneys, and can lead to anemia.[1][4]

  • Combustibility: While not highly flammable, the fine dust of phenothiazine derivatives can form combustible concentrations in the air.[5][9]

The introduction of a fluorine atom can alter the compound's reactivity, permeability, and metabolic profile, necessitating a cautious approach that assumes potentially enhanced toxicity. All work with volatile or dusty fluorinated compounds should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final line of defense, employed after engineering controls (like fume hoods) and administrative controls. The following PPE is mandatory when handling this compound.

Hand Protection

Due to the significant risk of skin absorption and sensitization, robust hand protection is critical.

  • Glove Selection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.[10]

  • Double-Gloving: It is highly recommended to wear two pairs of nitrile gloves ("double-gloving"). This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Replace gloves immediately if contamination is suspected or after any tear. Do not wear gloves outside of the laboratory area.

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are required whenever handling the solid or its solutions.[10][11] Safety glasses do not provide adequate protection from splashes or airborne powder.

  • Face Shield: When there is a significant risk of splashing—such as during large-scale solution transfers, reaction quenching, or spill cleanup—a full-face shield must be worn in addition to chemical splash goggles.[10]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[10]

  • Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[6][7]

  • Full-Body Protection: For large-scale operations or significant spill cleanup, a full chemical-protective suit may be necessary.[5]

  • Footwear: Closed-toe shoes are mandatory in the laboratory. For handling larger quantities, chemical-resistant boots or disposable overshoes should be used.[11][12]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Chemical Fume Hood: All procedures involving the handling of solid this compound (e.g., weighing, transferring, preparing solutions) or its solutions must be performed inside a properly functioning chemical fume hood.[10]

  • Respirator: In the rare event that engineering controls are insufficient or during certain emergency procedures, respiratory protection may be required. A NIOSH-approved respirator with a P100 (particulate) filter, or a combination organic vapor/P100 cartridge, would be appropriate.[12] Use of a respirator requires prior medical clearance and fit-testing as part of a comprehensive respiratory protection program.

Operational and Disposal Plans

A self-validating safety protocol integrates procedural steps with an understanding of the underlying risks.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task involving this compound.

PPE_Workflow cluster_start Phase 1: Task Assessment cluster_procedure Phase 2: Hazard Analysis cluster_ppe Phase 3: PPE Selection start Identify Experimental Task q_solid Handling Solid Powder? start->q_solid q_splash Significant Splash Risk? q_solid->q_splash No ppe_base Baseline PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles q_solid->ppe_base Yes (in Fume Hood) q_fumehood Work Outside Fume Hood? q_splash->q_fumehood No ppe_apron Add: Chemical-Resistant Apron & Face Shield q_splash->ppe_apron Yes ppe_resp Add: NIOSH-Approved Respirator (Requires Prior Authorization) q_fumehood->ppe_resp Emergency Only ppe_stop STOP! Re-evaluate Procedure. Work is NOT Permitted. q_fumehood->ppe_stop Yes ppe_base->q_splash ppe_apron->q_fumehood

Caption: PPE selection workflow for this compound.

Step-by-Step Protocol: Donning and Doffing PPE
  • Donning (Putting On):

    • Put on closed-toe shoes and any required shoe covers.

    • Don the inner pair of nitrile gloves.

    • Put on the lab coat, ensuring it is fully buttoned.

    • If required, put on a chemical-resistant apron.

    • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Put on chemical splash goggles.

    • If required, put on a face shield.

  • Doffing (Taking Off): This process is designed to minimize self-contamination.

    • Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.

    • Remove the face shield and/or apron (if used) without touching the front surfaces.

    • Remove the lab coat, folding it so the contaminated exterior is contained inward.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves, again peeling them inside-out.

    • Wash hands thoroughly with soap and water.[6][13]

Disposal Plan for Contaminated PPE

All disposable PPE that has been in contact with this compound must be treated as hazardous waste.

  • Gloves, wipes, and other disposables: Place immediately into a designated, clearly labeled hazardous waste container within the laboratory.

  • Contaminated Clothing: Workers whose clothing becomes contaminated should change into clean clothing promptly.[1] Contaminated work clothes should not be taken home.[1] Garments that cannot be decontaminated must be disposed of as hazardous waste.[5]

  • Waste Regulations: All waste must be handled in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.

Summary of PPE Recommendations

Task/ProcedureHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Double Nitrile GlovesChemical Splash GogglesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Double Nitrile GlovesChemical Splash GogglesLab CoatRequired: Chemical Fume Hood
Reaction/Workup Double Nitrile GlovesGoggles & Face ShieldLab Coat & ApronRequired: Chemical Fume Hood
Small Spill Cleanup Double Nitrile/Butyl GlovesGoggles & Face ShieldLab Coat & ApronRequired: Chemical Fume Hood
Large Spill Cleanup Heavy-Duty Gloves (Butyl)Goggles & Face ShieldChemical-Resistant SuitNIOSH-Approved Respirator

References

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Phenothiazine.
  • Redox. (2022, March 3). Safety Data Sheet: Phenothiazine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Phenothiazine.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • National Institute for Occupational Safety and Health (NIOSH). (1989, January 19). OSHA PEL Project: Phenothiazine.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 2-(Trifluoromethyl)phenothiazine.
  • Apollo Scientific Ltd. (2022, May 17). Safety Data Sheet: 2-(Methylsulphonyl)-10H-phenothiazine.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-(Trifluoromethyl)phenothiazine.
  • National Institute for Occupational Safety and Health (NIOSH). (2019, October 30). NIOSH Pocket Guide to Chemical Hazards: Phenothiazine.
  • Apollo Scientific Ltd. (n.d.). Safety Data Sheet: 10H-Phenothiazine-2-carbonitrile.
  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • Fisher Scientific. (2010, October 25). Safety Data Sheet: Phenothiazine.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(3-fluorophenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 2-Chloro-10H-phenothiazine.
  • Gelest, Inc. (2025, August 10). Safety Data Sheet: Ethyl 10H-phenothiazin-2-ylcarbamate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.